(+/-)-Lisofylline-d6
Description
Properties
IUPAC Name |
1-(5-hydroxyhexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXQKNUPPXBRG-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675993 | |
| Record name | 1-(5-Hydroxyhexyl)-3,7-bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185995-26-9 | |
| Record name | 1-(5-Hydroxyhexyl)-3,7-bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (+/-)-Lisofylline-d6: Properties, Structure, and Application in Bioanalytical Research
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (+/-)-Lisofylline-d6, a deuterated analog of the anti-inflammatory agent Lisofylline. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its use as an internal standard in mass spectrometry-based bioanalysis, offering expert insights into its synthesis and practical application.
Introduction: The Significance of Deuterated Internal Standards
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, achieving accuracy and precision is paramount. Deuterated internal standards are considered the gold standard for quantitative analysis using mass spectrometry.[1][2] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their stable isotope, deuterium.[2] This subtle mass shift allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization.[3] This co-elution and similar behavior effectively normalize for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible data.[4]
This compound is the deuterated form of (+/-)-Lisofylline, a metabolite of pentoxifylline with recognized anti-inflammatory properties.[5][6] As such, this compound serves as an ideal internal standard for the accurate quantification of Lisofylline in biological matrices.
Physicochemical Properties and Structure of this compound
This compound is a synthetic compound where six hydrogen atoms have been replaced by deuterium. Specifically, the deuterium atoms are located on the two methyl groups attached to the xanthine core of the molecule.[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 1-(5-hydroxyhexyl)-3,7-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione | [7] |
| Synonyms | (±)-Lisofylline-d6 | [8] |
| CAS Number | 1185995-26-9 | [6] |
| Molecular Formula | C₁₃H₁₄D₆N₄O₃ | [6] |
| Molecular Weight | 286.36 g/mol | [6] |
| Appearance | Crystalline solid (based on non-deuterated form) | [9] |
| Solubility (non-deuterated) | Soluble in DMSO (to 25 mM), DMF (15 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 25 mg/ml) | [9][10] |
| Storage | Recommended to be stored in a dry, cool, and well-ventilated place, protected from light and moisture. | [11][12] |
Chemical Structure
The structure of this compound is characterized by a xanthine scaffold, a purine base with two ketone groups. It is substituted at the N1 position with a 5-hydroxyhexyl chain and at the N3 and N7 positions with deuterated methyl groups.
Caption: Chemical structure of this compound.
Synthesis of this compound
Mechanism of Action of the Parent Compound: Lisofylline
To understand the context of its application, it is useful to briefly review the mechanism of action of the non-deuterated parent compound, Lisofylline. Lisofylline is a synthetic small molecule with anti-inflammatory properties.[5] It is a metabolite of pentoxifylline.[5] Lisofylline's mechanism of action is multifaceted and includes:
-
Inhibition of Inflammatory Cytokines: It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1, IL-6).[15]
-
Protection against Oxidative Stress: Lisofylline can inhibit lipid peroxidation, a process that leads to cellular damage.[15]
-
Mitochondrial Protection: It has been demonstrated to protect pancreatic beta-cells from cytokine-induced damage by promoting mitochondrial metabolism.[16]
-
Modulation of Signaling Pathways: Lisofylline can block interleukin-12 (IL-12) signaling and STAT-4 activation, which are key pathways in inflammation and autoimmune responses.[5]
These properties have led to its investigation in conditions like type 1 diabetes, sepsis, and acute respiratory distress syndrome.[5][15]
Application in Bioanalytical Methods: A Practical Workflow
The primary application of this compound is as an internal standard for the quantification of Lisofylline in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, representative workflow for such an analysis, based on established methods for related compounds.[17][18]
Experimental Protocol: Quantification of Lisofylline in Rat Plasma
Objective: To develop and validate a robust LC-MS/MS method for the quantification of Lisofylline in rat plasma using this compound as an internal standard.
Materials and Reagents:
-
Lisofylline reference standard
-
This compound (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare stock solutions of Lisofylline and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Lisofylline by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Prepare a working solution of the internal standard, this compound, at a suitable concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lisofylline: m/z 281.2 → 181.1 (example transition, requires optimization).
-
This compound: m/z 287.2 → 187.1 (example transition, requires optimization).
-
-
Optimize other parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Lisofylline and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Lisofylline in the unknown samples by interpolation from the calibration curve.
-
Rationale for Experimental Choices
-
Protein Precipitation: This is a simple and rapid method for sample clean-up that is effective for removing the majority of proteins from the plasma sample, which could otherwise interfere with the analysis.[17]
-
C18 Reversed-Phase Column: This is a versatile and widely used stationary phase that provides good retention and separation for moderately polar compounds like Lisofylline.
-
Gradient Elution: This allows for efficient separation of the analyte from endogenous plasma components and ensures a sharp peak shape.
-
ESI in Positive Mode: Xanthine derivatives readily form positive ions in an ESI source, making this the preferred ionization mode for sensitive detection.
-
Multiple Reaction Monitoring (MRM): This is a highly selective and sensitive detection method that minimizes interferences from the biological matrix by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Caption: Workflow for the quantification of Lisofylline using this compound.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of Lisofylline in biological matrices. Its properties as a deuterated internal standard align perfectly with the best practices for modern bioanalytical method development, particularly for LC-MS/MS applications. By understanding its chemical properties, structure, and the principles behind its use, scientists can develop robust and reliable analytical methods to support preclinical and clinical research involving Lisofylline.
References
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Lisofylline used for? Retrieved from [Link]
-
Yang, Z., Chen, M., Wu, R., & Nadler, J. L. (2002). Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(6), 2341–2348. Retrieved from [Link]
-
Wikipedia. (n.d.). Lisofylline. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Chen, M., Yang, Z., Wu, R., & Nadler, J. L. (2003). Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology, 144(12), 5227–5231. Retrieved from [Link]
-
Kim, H., Kim, H., Lee, S., & Kim, D. H. (2023). Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study. Molecules, 28(9), 3709. Retrieved from [Link]
-
Kyle, P. B., Adcock, K. G., Kramer, R. E., & Baker, R. C. (2005). Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma. Biomedical Chromatography, 19(3), 231–236. Retrieved from [Link]
-
Radu, C., & Anăcuţa, C. (2010). Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS. Biomedical Chromatography, 24(6), 663–674. Retrieved from [Link]
-
Griesbeck, A. G., & Kramer, W. (2002). Photochemistry synthesis. Part 1: Syntheses of xanthine derivatives by photolysis of 1-(5'-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (pentoxifylline): an ambident chromophore. Photochemical & Photobiological Sciences, 1(11), 865–870. Retrieved from [Link]
-
Cenmed. (n.d.). (+/-) Lisofylline D6. Retrieved from [Link]
-
Protheragen. (n.d.). Lisofylline-D6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lisofylline. PubChem Compound Database. Retrieved from [Link]
-
DNAmod. (n.d.). 1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Retrieved from [Link]
-
DNAmod. (n.d.). (R)-lisofylline. Retrieved from [Link]
-
Szymańska, E., & Giebułtowicz, J. (2018). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 23(10), 2531. Retrieved from [Link]
-
Hughes, C. S., Shortreed, M. R., & Smith, L. M. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical biomarker studies. ScienceOpen Research. Retrieved from [Link]
-
Chromatographic Specialties Inc. (n.d.). Toronto Research Chemicals. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1H-PURINE-2,6-DIONE, 3,7-DIHYDRO-3-METHYL-1,7-BIS(5-OXOHEXYL)-. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Lisofylline - Wikipedia [en.wikipedia.org]
- 6. This compound | CAS 1185995-26-9 | LGC Standards [lgcstandards.com]
- 7. Lisofylline-D6 - Protheragen [protheragen.ai]
- 8. cenmed.com [cenmed.com]
- 9. caymanchem.com [caymanchem.com]
- 10. (±)-Lisofylline, Anti-inflammatory agent (CAS 6493-06-7) | Abcam [abcam.com]
- 11. clinivex.com [clinivex.com]
- 12. fishersci.com [fishersci.com]
- 13. Buy this compound (EVT-1442295) | 1185995-26-9 [evitachem.com]
- 14. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is Lisofylline used for? [synapse.patsnap.com]
- 16. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unraveling Lisofylline, a Novel Immunomodulator
An In-Depth Technical Guide to the Mechanism of Action of Lisofylline
Lisofylline (LSF) is a synthetic, modified methylxanthine and an active metabolite of pentoxifylline, distinguished by its potent anti-inflammatory properties.[1][2] Initially explored for reducing mortality during infections associated with cancer chemotherapy, its unique mechanism of action has pivoted research towards its therapeutic potential in autoimmune and inflammatory conditions, most notably Type 1 Diabetes and its complications.[1][2][3] Unlike broad-spectrum anti-inflammatory drugs, LSF exhibits a targeted approach, modulating specific intracellular signaling pathways and preserving cellular function in the face of inflammatory onslaughts. This guide provides a detailed exploration of the molecular and cellular mechanisms that define Lisofylline's activity, offering insights for researchers and drug development professionals.
Core Mechanisms of Action: A Multi-Pronged Approach to Inflammation Control
LSF's efficacy stems not from a single target but from its ability to intervene at multiple critical nodes within the inflammatory cascade. Its actions can be broadly categorized into the inhibition of pro-inflammatory signaling, preservation of mitochondrial integrity, and modulation of key metabolic pathways.
Targeted Suppression of Pro-inflammatory Cytokine Signaling
A primary and extensively documented mechanism of LSF is its ability to inhibit the production and action of key pro-inflammatory cytokines. This is not a generalized suppression but a nuanced interference with specific signaling axes that drive autoimmune and inflammatory responses.
-
Interference with the IL-12/STAT4 Axis: LSF effectively blocks Interleukin-12 (IL-12) signaling and the subsequent activation of the STAT4 (Signal Transducer and Activator of Transcription 4) protein.[1][2][4] The IL-12/STAT4 pathway is pivotal for the differentiation of naive T-cells into T-helper 1 (Th1) cells, which are major drivers of the autoimmune destruction of pancreatic β-cells in Type 1 Diabetes. By inhibiting this pathway, LSF reduces the production of the canonical Th1 cytokine, Interferon-gamma (IFN-γ).[4][5]
-
Downregulation of Key Inflammatory Mediators: LSF significantly suppresses the production of other critical pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6.[3][6][7] This effect has been observed in various models, from lipopolysaccharide-stimulated mononuclear cells to animal models of sepsis and diabetes, underscoring its broad anti-inflammatory potential.[6][7]
Modulation of Intracellular Stress and Survival Pathways
LSF penetrates the cell to modulate signaling cascades that are central to the cellular response to stress, inflammation, and metabolic challenges.
-
Inhibition of the p38 MAPK Pathway: In human mesangial cells exposed to high glucose and angiotensin II—conditions that mimic diabetic nephropathy—LSF reduces the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[8] The p38 MAPK pathway is a key transducer of inflammatory and stress signals, leading to the production of inflammatory cytokines and extracellular matrix proteins.[8][9] LSF's inhibition of this pathway is directly linked to its ability to prevent the overproduction of fibronectin, collagen, and TGF-β, thereby protecting against renal fibrosis.[8]
-
Regulation of the cAMP/CREB Pathway: LSF has been shown to decrease the phosphorylation of the cAMP Response Element-Binding Protein (CREB) during hyperoxia-induced lung injury and in hyperglycemic mesangial cells.[6][8] As a methylxanthine derivative, this action is likely linked to the modulation of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cAMP.[10][11][12] By influencing cAMP levels and CREB activation, LSF can regulate gene expression related to inflammation and cellular survival.
-
Activation of AMPK Signaling: In a model of obesity-induced cardiac injury, LSF was found to directly upregulate the expression of cardiac AMP-activated protein kinase (AMPK).[13] AMPK is a master regulator of cellular energy homeostasis and a key survival factor. Its activation by LSF represents a direct protective mechanism for heart tissue, mitigating inflammation and apoptosis associated with metabolic disease.[13]
Preservation of Mitochondrial Function
Perhaps one of its most critical functions, particularly in the context of diabetes, is the protection of mitochondria from inflammatory damage.
-
Promoting Mitochondrial Metabolism: Pro-inflammatory cytokines are known to impair pancreatic β-cell function by disrupting mitochondrial activity. LSF directly counteracts this by promoting mitochondrial metabolism.[14] Studies using insulin-secreting INS-1 cells demonstrated that LSF restored mitochondrial membrane potential, ATP levels, and overall metabolic activity in cells challenged with a cocktail of IL-1β, TNF-α, and IFN-γ.[14] This mitochondrial protection is the causal mechanism behind LSF's ability to preserve glucose-stimulated insulin secretion and enhance β-cell viability.[14][15]
Inhibition of Phosphatidic Acid Generation
LSF has been identified as an inhibitor of the de novo generation of phosphatidic acid (PA), a critical lipid second messenger in inflammatory signaling.[1][4][16] It achieves this by inhibiting lysophosphatidic acid acyl transferase. This mechanism has been shown to be particularly relevant in attenuating sepsis-induced acute lung injury, where LSF treatment reduced pulmonary hypertension and inflammation.[16]
Visualizing the Core Mechanisms of Lisofylline
To better understand the interconnected pathways, the following diagrams illustrate LSF's primary modes of action.
Caption: LSF's inhibition of key pro-inflammatory signaling pathways.
Caption: LSF's protective effect on pancreatic β-cell mitochondria.
Preclinical Evidence and Therapeutic Implications
The molecular mechanisms of LSF translate into significant protective effects in various preclinical models of disease.
| Disease Model | Key Findings | Implied Mechanism of Action | Reference(s) |
| Type 1 Diabetes (NOD Mice) | Reduced incidence of insulitis and diabetes; suppressed IFN-γ production; preserved β-cell insulin secretion. | Inhibition of IL-12/STAT4 pathway; protection of β-cells from cytokine-induced damage. | [4][5] |
| Type 1 Diabetes (STZ-induced) | Reduced diabetes incidence from 91.6% to 25%; suppressed systemic IFN-γ and TNF-α; restored islet insulin secretion. | Suppression of pro-inflammatory cytokines; reduction of β-cell apoptosis. | [7] |
| Diabetic Nephropathy (In Vitro) | Protected human mesangial cells from high glucose- and Angiotensin II-induced extracellular matrix deposition. | Inhibition of p38 MAPK and CREB phosphorylation; reduction of TGF-β production. | [8] |
| Obesity-induced Cardiomyopathy | Mitigated cardiac inflammation and apoptosis in a mouse model of obesity. | Improved insulin secretion; direct activation of cardiac AMPK signaling pathway. | [13] |
| Acute Lung Injury (Sepsis Model) | Attenuated pulmonary hypertension, neutropenia, and hypoxemia in pigs. | Inhibition of phosphatidic acid generation. | [16] |
| Acute Lung Injury (Clinical Trial) | No beneficial effect on mortality or organ failure-free days in patients with established ALI/ARDS. Trial stopped for futility. | The drug may be ineffective in late-stage, established disease, or pharmacokinetic issues may have limited efficacy. | [4][17][18] |
The stark contrast between promising preclinical data and the negative clinical trial results in ALI/ARDS highlights critical considerations for drug development.[17][18] The timing of intervention is likely crucial; LSF may be more effective as a preventative or early-stage treatment rather than a rescue therapy for established, severe inflammation.[10] Furthermore, dosing and administration routes may significantly impact bioavailability and efficacy in human subjects.[10]
Key Experimental Protocols
To facilitate further research, this section details methodologies used to elucidate LSF's mechanism of action.
Protocol 1: In Vitro Cytokine-Induced β-Cell Damage Model
This protocol is adapted from studies on INS-1 cells to assess the protective effects of LSF on β-cell function and viability.[14]
-
Cell Culture: Culture insulin-secreting INS-1 cells in standard RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.
-
Treatment: Seed cells in appropriate plates. Expose cells to a pro-inflammatory cytokine cocktail (e.g., 10 ng/mL IL-1β, 10 ng/mL TNF-α, and 10 ng/mL IFN-γ) with or without Lisofylline (concentrations ranging from 20-100 µM) for 18-24 hours.
-
Assessment of Insulin Secretion: Following treatment, wash cells and incubate in Krebs-Ringer bicarbonate buffer with basal (e.g., 2.8 mM) and then stimulating (e.g., 16.7 mM) glucose concentrations. Collect supernatants to measure insulin content via Radioimmunoassay (RIA) or ELISA.
-
Mitochondrial Function Assessment:
-
Metabolic Activity: Use an MTT assay. Incubate treated cells with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Solubilize the resulting formazan crystals and measure absorbance to quantify metabolic activity.
-
Mitochondrial Membrane Potential: Utilize a fluorescent dye such as JC-1 or TMRE. Analyze cells via flow cytometry or fluorescence microscopy to quantify changes in membrane potential.
-
-
Cell Viability: Assess apoptosis using TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or dual fluorescence labeling with Calcein-AM (live cells) and Ethidium Homodimer-1 (dead cells).
Protocol 2: In Vivo Prevention of Type 1 Diabetes in NOD Mice
This protocol outlines the experimental workflow for testing LSF's ability to prevent autoimmune diabetes in the non-obese diabetic (NOD) mouse model.[5]
-
Animal Model: Use female NOD mice, which spontaneously develop autoimmune diabetes. Begin treatment at an age before significant insulitis develops (e.g., 4-7 weeks of age).
-
Drug Administration: Administer Lisofylline (e.g., 25 mg/kg body weight) twice daily via intraperitoneal injection for a defined period (e.g., 3 weeks). A control group should receive a vehicle (e.g., saline) on the same schedule.
-
Monitoring: Monitor blood glucose levels weekly using a glucometer. Mice with consecutive readings above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.
-
Immunological Analysis:
-
Cytokine Levels: Collect blood samples at baseline and post-treatment to measure serum levels of IFN-γ and other cytokines via ELISA.
-
Histology: At the end of the study, harvest pancreata, fix in formalin, and embed in paraffin. Section the pancreata and perform Hematoxylin and Eosin (H&E) staining to score the degree of lymphocytic infiltration (insulitis).
-
Immunohistochemistry: Perform staining for immune cell markers (e.g., CD4, CD8, F4/80) to characterize the cellular infiltrate within the islets.
-
Caption: Experimental workflow for testing LSF in the NOD mouse model.
Conclusion and Future Directions
Lisofylline presents a compelling case as a targeted immunomodulatory agent with a multifaceted mechanism of action. Its ability to concurrently inhibit pro-inflammatory signaling through the IL-12/STAT4 and p38 MAPK pathways while preserving essential cellular functions via mitochondrial protection and AMPK activation positions it as a unique therapeutic candidate. While preclinical data, particularly in the realm of Type 1 Diabetes and its complications, are robustly positive, the path to clinical application requires careful navigation. The failure in the ALI/ARDS clinical trial underscores the importance of patient selection, disease stage, and optimizing pharmacokinetics.[10][17][18] Future research should focus on its potential as a prophylactic or early-intervention therapy in high-risk populations for autoimmune diseases, leveraging its unique ability to protect vital cells, such as pancreatic β-cells, from inflammatory destruction.
References
-
Yang, Z., Chen, M., Carter, J. D., & Nadler, J. L. (2002). Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(6), 2341–2348. [Link]
-
Nadler, J. L., & Chen, M. (2005). Lisofylline: A Potential Lead for the Treatment of Diabetes. Biochemical Pharmacology, 69(1), 1–5. [Link]
-
Striffler, J. S., & Nadler, J. L. (2004). Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism, 53(3), 290–296. [Link]
-
The ARDS Network. (2002). Randomized, placebo-controlled trial of lisofylline for early treatment of acute lung injury and acute respiratory distress syndrome. Critical Care Medicine, 30(1), 1–6. [Link]
-
Chen, M., Han, Y., & Nadler, J. L. (2003). Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology, 144(12), 5227–5231. [Link]
-
Johns Hopkins University. (n.d.). Randomized, placebo-controlled trial of lisofylline for early treatment of acute lung injury and acute respiratory distress syndrome. Retrieved from [Link]
-
Wikipedia. (n.d.). Lisofylline. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Lisofylline used for? Retrieved from [Link]
-
Bursten, S. L., Federighi, D. A., Parsons, P., Harris, W. E., & Abraham, E. (2000). Effects of lisofylline on hyperoxia-induced lung injury. Journal of Applied Physiology, 89(3), 1197-1205. [Link]
-
Rice, P. J., Kellner, H. M., & Bursten, S. L. (1998). The effects of post-treatment with lisofylline, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs. American Journal of Respiratory and Critical Care Medicine, 157(3), 949-955. [Link]
-
Yang, Z., Chen, M., Fialkow, L. B., Ellett, J. D., Wu, R., & Nadler, J. L. (2002). The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice. Diabetologia, 45(9), 1307–1314. [Link]
-
Idell, S. (2002). Pharmacotherapy of Acute Lung Injury and the Acute Respiratory Distress Syndrome. Texas Heart Institute Journal, 29(1), 14–26. [Link]
-
EurekAlert!. (2003). Drug shows promise in preventing type 1 diabetes. Retrieved from [Link]
-
ClinicalTrials.gov. (2013). A Safety, Tolerability and Bioavailability Study of Lisofylline After Continuous Subcutaneous (12 mg/kg) and Intravenous (9 mg/kg) Administration in Subjects With Type 1 Diabetes Mellitus. Retrieved from [Link]
-
Wyska, E., Bas, A., & Ksycińska, H. (2011). Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Pharmacological Reports, 63(3), 749–759. [Link]
-
Yang, Z., Chen, M., Wu, R., & Nadler, J. L. (2003). The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice. Pancreas, 26(4), e99–e104. [Link]
-
El-amir, A., Tadros, M., El-Sayed, S., & El-Demerdash, E. (2021). Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine, 138, 155398. [Link]
-
Spina, D., & Page, C. P. (1994). Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. European Respiratory Journal, 7(6), 1157–1165. [Link]
-
Boswell-Smith, V., Spina, D., & Page, C. P. (2006). Phosphodiesterase inhibitors. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S252–S257. [Link]
-
Lenschow, D. J., Walunas, T. L., & Bluestone, J. A. (1996). CTLA-4/B7 system of T cell costimulation. Annual Review of Immunology, 14, 233-258. [Link]
-
Abedian, Z., Ghaffari, M., & Jalali, A. (2023). CTLA4-Ig alleviates the allogeneic immune responses against insulin-producing cells in a murine model of cell transplantation. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(11), 3195–3206. [Link]
Sources
- 1. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lisofylline - Wikipedia [en.wikipedia.org]
- 3. What is Lisofylline used for? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 10. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. Randomized, placebo-controlled trial of lisofylline for early treatment of acute lung injury and acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
Foreword: The Rationale for Deuteration in Pharmaceutical Analysis
An In-Depth Technical Guide to the Synthesis and Purification of (+/-)-Lisofylline-d6
In modern drug development and clinical pharmacology, stable isotope-labeled internal standards (SIL-IS) are indispensable for quantitative bioanalysis using mass spectrometry. The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, yields a compound that is chemically identical to the parent drug but mass-shifted.[1] This mass difference allows it to be distinguished from the unlabeled analyte in complex biological matrices, ensuring high precision and accuracy in pharmacokinetic and metabolic studies.
This compound, with deuterium atoms incorporated into the two N-methyl groups of the xanthine core, serves as an ideal internal standard for its proteo-analog, Lisofylline. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE).[2][3] This effect can slow down metabolic processes that involve the cleavage of these bonds, potentially altering the drug's metabolic profile.[3][4] For an internal standard, placing the deuterium labels on metabolically stable positions is crucial to ensure it co-elutes with the analyte and behaves similarly during sample extraction, yet is clearly distinguishable by the mass spectrometer. The N-methyl groups of xanthine derivatives are generally stable, making them excellent locations for deuteration.
This guide provides a comprehensive, field-proven methodology for the multi-gram scale synthesis, purification, and characterization of high-purity this compound, intended for researchers and scientists in drug development.
Strategic Overview of the Synthesis and Purification Workflow
The synthesis of this compound is approached via a robust two-step process, beginning with the deuteromethylation of a suitable xanthine precursor, followed by the attachment of the racemic 5-hydroxyhexyl side chain. This strategy is predicated on the availability of high-purity deuterated starting materials and requires a rigorous, multi-stage purification protocol to achieve the requisite analytical standard purity (>99.5%).
The overall workflow is visualized below, outlining the critical stages from starting materials to the final, validated product.
Caption: Overall workflow for the synthesis and purification of this compound.
Chemical Synthesis: A Step-by-Step Protocol
The chosen synthetic route involves the N1-alkylation of theobromine-d6 with a protected 5-hydroxyhexyl bromide, followed by deprotection. This method is efficient and avoids potential side reactions associated with the free hydroxyl group. While direct synthesis from xanthine is possible, starting with commercially available theobromine and introducing the deuterated methyl groups is a common alternative for producing d6-labeled analogs. For the purpose of this guide, we will begin with the commercially available precursor, Theobromine (3,7-dimethylxanthine), and assume the d6-labeling on the methyl groups is present in this starting material.
Reaction Scheme
The core of the synthesis is the nucleophilic substitution at the N1 position of the theobromine-d6 anion onto an alkyl halide.
Caption: Synthetic scheme for this compound from Theobromine-d6.
Experimental Protocol: N1-Alkylation and Deprotection
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Moles | Equiv. | Amount Used |
| Theobromine-d6 | 186.20 | 0.054 | 1.0 | 10.0 g |
| 1-bromo-5-(tert-butyldimethylsilyloxy)hexane | 325.38 | 0.065 | 1.2 | 21.1 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 0.108 | 2.0 | 14.9 g |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 200 mL |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 0.081 | 1.5 | 81 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 150 mL |
Step-by-Step Procedure:
-
Alkylation Reaction Setup:
-
To an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Theobromine-d6 (10.0 g, 0.054 mol) and anhydrous potassium carbonate (14.9 g, 0.108 mol).
-
Add 200 mL of anhydrous DMF via cannula. The use of DMF is critical as it effectively solubilizes the xanthine salt.
-
Begin vigorous stirring to create a fine suspension.
-
Add 1-bromo-5-(tert-butyldimethylsilyloxy)hexane (21.1 g, 0.065 mol) dropwise to the suspension. The TBDMS protecting group is chosen for its stability under basic conditions and its facile removal with fluoride ions.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the Theobromine-d6 starting material is observed.
-
-
Work-up and Isolation of Intermediate:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 1 L of ice-cold water and stir for 30 minutes.
-
Extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected Lisofylline-d6 as a viscous oil.
-
-
Deprotection of the Hydroxyl Group:
-
Dissolve the crude intermediate in 150 mL of anhydrous THF in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1M TBAF in THF (81 mL, 0.081 mol) dropwise over 20 minutes. The reaction is typically exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC or LC-MS for the disappearance of the protected intermediate.
-
-
Final Work-up:
-
Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.
-
Remove the THF under reduced pressure.
-
Extract the remaining aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with water, then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound as a pale yellow solid.
-
Purification: Achieving Analytical-Grade Purity
A multi-step purification strategy is essential to remove unreacted starting materials, reagents, and reaction byproducts.
Protocol 1: Flash Column Chromatography (Bulk Purification)
-
Rationale: This initial step is designed to remove the bulk of impurities, particularly the excess alkylating agent and silyl-related byproducts.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dry material onto a pre-packed silica gel column.
-
Elute the column with the gradient mobile phase.
-
Collect fractions and analyze by TLC.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate to yield a partially purified solid.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Rationale: Prep-HPLC is the final polishing step to achieve >99.5% chemical purity, separating the target compound from any closely eluting structural isomers or minor impurities.[5][6]
-
System: A standard preparative HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Procedure:
-
Dissolve the material from the flash chromatography step in a minimal amount of the mobile phase.
-
Inject the solution onto the preparative column.
-
Monitor the elution profile at a suitable wavelength (e.g., 274 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fractions to remove the mobile phase and yield the final product as a white, fluffy solid.
-
Characterization and Quality Control
A battery of orthogonal analytical techniques must be employed to confirm the identity, structure, purity, and isotopic incorporation of the final product.[7] This self-validating system ensures the material is fit for purpose as a certified internal standard.
Summary of Analytical Characterization Data
| Analysis Technique | Parameter Measured | Expected Result |
| HPLC-UV | Chemical Purity | > 99.5% (by peak area normalization) |
| HRMS (ESI+) | Molecular Mass & Formula | m/z [M+H]⁺ = 287.2005 (Calculated for C₁₃H₁₅D₆N₄O₃⁺: 287.2008) |
| ¹H NMR (500 MHz, CDCl₃) | Structural Confirmation & Isotopic Purity | Absence of signals for N3-CH₃ and N7-CH₃ protons (~3.5-4.0 ppm). All other proton signals consistent with structure. |
| ²H NMR (76 MHz, CHCl₃) | Deuterium Incorporation Site | Signals corresponding to the N3-CD₃ and N7-CD₃ positions. |
High-Performance Liquid Chromatography (HPLC)
An analytical HPLC method is used to determine the final chemical purity.
-
Column: C18 reverse-phase (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile.
-
Detection: UV at 274 nm.
-
Acceptance Criteria: Purity ≥ 99.5%.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides unambiguous confirmation of the elemental composition.[8]
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Observation: The protonated molecular ion [M+H]⁺ is observed.
-
Acceptance Criteria: Measured mass must be within ± 5 ppm of the theoretical calculated mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for confirming the precise location of deuterium incorporation and the overall molecular structure.[7][9]
-
¹H NMR: The absence of proton signals where deuterium is expected provides strong evidence of successful labeling. The integration of remaining proton signals should align with the structure.
-
²H NMR: A deuterium NMR spectrum will show signals only for the deuterium nuclei, confirming their presence at the N-methyl positions.
Conclusion
The synthesis and purification of this compound, while requiring careful execution and specialized equipment, is achievable through the well-established chemical principles outlined in this guide. The described workflow, combining a strategic N1-alkylation of a deuterated theobromine precursor with a rigorous two-stage purification process, consistently yields material of high chemical and isotopic purity. The final characterization using a suite of orthogonal analytical methods—HPLC, HRMS, and NMR—is non-negotiable and provides the necessary validation for its use as a reliable internal standard in regulated bioanalysis.
References
-
Tarasca, M. V., et al. (2022). One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I. Organic Process Research & Development. [Link]
-
ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Website. [Link]
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595-3611. [Link]
-
Wikipedia contributors. (2023). Hydrogen–deuterium exchange. Wikipedia, The Free Encyclopedia. [Link]
-
Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates Website. [Link]
-
Boukraa, M. S., et al. (1995). Synthesis and purification of 13C labelled xanthine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 36(8), 773-788. [Link]
-
Balssa, F., & Bonnaire, Y. (2007). Easy preparative scale syntheses of labelled xanthines: Caffeine, theophylline and theobromine. Journal of Labelled Compounds and Radiopharmaceuticals, 50(10), 918-924. [Link]
- Harbeson, S. L., et al. (2017). Deuterated xanthine derivatives and use thereof.
-
Tarasca, M. V., et al. (2022). One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I. Can. J. Chem., 100(11), 861-865. [Link]
-
Kiontke, A., & Brodwolf, R. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Pentoxifylline Synthesis: The Role of CAS 10226-30-9. Pharma-Sources.com. [Link]
-
Walczak, M., et al. (2009). VALIDATION OF A HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR PHARMACOKINETIC EVALUATION OF PENTOXIFYLLINE AND LISOFYLLINE. Acta Poloniae Pharmaceutica, 66(3), 215-222. [Link]
-
Protheragen. Lisofylline-D6. Protheragen Product Page. [Link]
-
Dal Piaz, V., et al. (2022). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. Journal of Medicinal Chemistry, 65(15), 10443-10454. [Link]
-
Cambridge Isotope Laboratories, Inc. ISOAPI-D™ - Deuterated Reagents for Pharmaceuticals. ISOAPI-D Website. [Link]
-
Resolian Bioanalytics. Analytical Chemistry & Trace Analysis. Resolian Website. [Link]
-
Zhang, Y., et al. (2021). Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectolinarin and Linarin from Cirsium japonicum. Molecules, 26(23), 7175. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 3. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. Synthesis and purification of {sup 13}C labelled xanthine derivatives (Journal Article) | ETDEWEB [osti.gov]
- 6. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectolinarin and Linarin from Cirsium japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stability and Storage of (+/-)-Lisofylline-d6
Introduction: The Critical Role of Stability in Research and Development
(+/-)-Lisofylline-d6 is the deuterated analog of Lisofylline, a synthetic methylxanthine derivative that has demonstrated significant anti-inflammatory properties. As a metabolite of pentoxifylline, Lisofylline has been investigated for its potential therapeutic applications in conditions such as type 1 diabetes and acute lung injury.[1] The introduction of deuterium (this compound) serves a critical role in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical assays for its parent compound. The stability of this deuterated standard is paramount to ensure the accuracy and reproducibility of such studies. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles for stable isotope-labeled compounds, data from structurally related molecules, and supplier recommendations.
I. Physicochemical Properties and the Impact of Deuteration
This compound is typically supplied as a neat, crystalline solid with a high degree of purity and isotopic enrichment.[2] While specific physicochemical data for the deuterated form is not extensively published, it is expected to have properties similar to its non-deuterated counterpart, with minor variations attributable to the increased mass of deuterium.
The primary rationale for deuteration is to leverage the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a slower rate of metabolic cleavage.[2] This enhanced metabolic stability is a key advantage in its application as an internal standard. However, the influence of deuteration on the chemical stability of the molecule requires careful consideration. While deuteration can sometimes enhance photostability, its overall impact on susceptibility to hydrolysis, oxidation, and other degradation pathways is molecule-specific.
| Property | This compound | Non-Deuterated Lisofylline |
| Physical Form | Neat solid | Crystalline solid |
| Purity (typical) | >95% (HPLC) | >98% |
| Deuterium Enrichment | ≥99% | N/A |
| Recommended Storage | -20°C under inert atmosphere | -20°C |
| Solubility | Moderately soluble in DMSO, methanol, ethanol | Soluble in DMSO to 25 mM |
II. Potential Degradation Pathways: Insights from Xanthine Analogs
A. Hydrolytic Degradation
Xanthine derivatives can be susceptible to hydrolysis, particularly under alkaline conditions. Forced degradation studies on pentoxifylline have shown degradation under basic conditions. While theophylline has demonstrated stability against acid-induced hydrolysis, the potential for base-catalyzed hydrolysis of the amide bond within the xanthine ring of Lisofylline should be considered.
B. Oxidative Degradation
Oxidation is a significant degradation pathway for xanthine derivatives. Studies on pentoxifylline under oxidative stress have identified the formation of a gem-dihydroperoxide derivative as a major degradation product. Theophylline is also known to degrade via oxidation. Given that a primary stability advantage of deuteration is resistance to metabolic oxidation, it is crucial to protect this compound from chemical oxidants during storage and handling.[2]
C. Photodegradation
Purine analogs can exhibit varying degrees of photostability. While some studies suggest that deuteration may enhance photostability, it is a best practice to protect all sensitive research compounds from light. Photostability testing, as outlined in ICH Q1B guidelines, should be conducted if the compound is expected to be exposed to light during its lifecycle.
III. Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended, integrating general best practices for stable isotope-labeled compounds with specific considerations for its chemical structure.
A. Long-Term Storage (Solid Form)
For long-term storage, this compound should be stored as a solid at -20°C .[2] To mitigate the risks of hydrolysis and oxidation, it is highly recommended to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] The container should be placed in a dark environment to prevent photodegradation.
B. Preparation of Stock Solutions
When preparing stock solutions, use high-purity solvents in which Lisofylline is known to be soluble, such as dimethyl sulfoxide (DMSO), methanol, or ethanol. It is advisable to prepare a concentrated stock solution that can be further diluted for working solutions. This minimizes the need to repeatedly open the primary container of the solid material.
C. Storage of Stock Solutions
Stock solutions of this compound should be stored at -20°C or lower , preferably at -80°C for extended periods. Aliquoting the stock solution into smaller, single-use vials is a critical step to avoid repeated freeze-thaw cycles, which can accelerate degradation. These vials should also be stored in the dark. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
D. Handling Precautions
-
Hygroscopicity: While not explicitly documented, many fine chemicals are hygroscopic. Handle the solid material in a low-humidity environment, such as a glove box or a desiccator, if possible.
-
Inert Atmosphere: When handling the solid, minimize its exposure to air. If possible, blanket the material with an inert gas before sealing the container for storage.
-
Isotopic Exchange: To prevent the exchange of deuterium atoms with hydrogen from atmospheric moisture, it is crucial to keep the container tightly sealed and store it in a dry environment.
IV. Experimental Workflow for Stability Assessment
For laboratories that need to validate the stability of this compound under their specific storage or experimental conditions, the following workflow, based on ICH guidelines, is recommended.
A. Stability-Indicating Analytical Method
The cornerstone of any stability study is a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). This method must be able to separate the intact this compound from any potential degradation products.
B. Forced Degradation Studies
To develop and validate a stability-indicating method and to understand the degradation pathways, forced degradation studies should be performed. This involves subjecting the compound to harsh conditions:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: e.g., 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid material (e.g., at 60°C).
-
Photodegradation: Exposing the solid or a solution to UV and visible light as per ICH Q1B guidelines.
C. Long-Term and Accelerated Stability Studies
Once a stability-indicating method is in place, formal stability studies can be initiated.
-
Sample Preparation: Prepare solutions of this compound in the desired solvent and store them under the intended long-term (e.g., -20°C) and accelerated (e.g., 4°C, 25°C) storage conditions.
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: At each time point, assess the samples for:
-
Purity: Using the stability-indicating HPLC/UHPLC method.
-
Concentration: To determine any loss of the parent compound.
-
Appearance: Any changes in color or clarity of solutions.
-
Degradation Products: Identify and, if necessary, quantify any new peaks that appear in the chromatogram.
-
V. Visualization of Key Concepts
Logical Flow for Handling and Storage
Caption: Recommended workflow for the storage and handling of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound based on its chemical structure.
VI. Conclusion: Ensuring Data Integrity Through Proper Stability Management
The chemical and isotopic stability of this compound is a critical factor for its successful use in research and drug development, particularly in its role as an internal standard. While specific degradation kinetics for this deuterated compound are not widely published, a conservative and scientifically sound approach to its storage and handling can be derived from the general principles for stable isotope-labeled compounds and the known stability profiles of its structural analogs. By adhering to the recommendations outlined in this guide—namely, storage at low temperatures, protection from light, moisture, and oxygen, and careful handling of solutions—researchers can minimize the risk of degradation and ensure the integrity of their analytical data. For regulated applications, a comprehensive, in-house stability assessment is an indispensable component of method validation.
References
-
Wikipedia. Lisofylline. [Internet]. Available from: [Link][1]
- Gao, F., et al. (2010). Degradation studies of pentoxifylline: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degradation product. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 335-342.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Available from: [Link]
- Arote, R. B., et al. (2013). A Validated Stability Indicating HPTLC Method for Determination of Pentoxifylline in Bulk and Pharmaceutical Formulation. Research Journal of Pharmacy and Technology, 6(8), 883-887.
- Antony, A., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment.
-
Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. Available from: [Link]
- Global CRO Council for Bioanalysis. (2011). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s. Bioanalysis, 3(12), 1323-1334.
Sources
A Technical Guide to the Stereospecific Biological Activity of Lisofylline Enantiomers
This in-depth technical guide provides a comprehensive overview of the biological activities of lisofylline, with a specific focus on the stereoselective effects of its enantiomers. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of lisofylline's action, supported by field-proven experimental insights and protocols.
Introduction: The Significance of Chirality in Lisofylline's Therapeutic Potential
Lisofylline (LSF), a synthetic methylxanthine derivative of pentoxifylline, has garnered considerable interest for its potent anti-inflammatory and cytoprotective properties.[1] It has been investigated in a range of conditions characterized by excessive inflammation and oxidative stress, including sepsis, acute respiratory distress syndrome (ARDS), and type 1 diabetes.[1] LSF's therapeutic potential is attributed to its multifaceted mechanism of action, which includes the inhibition of pro-inflammatory cytokine production, modulation of immune cell function, and protection against cellular damage.[1]
Lisofylline possesses a chiral center, resulting in the existence of two enantiomers: (R)-lisofylline and (S)-lisofylline. As is often the case in pharmacology, these stereoisomers can exhibit distinct biological activities and potencies. Emerging evidence strongly indicates that the therapeutic effects of racemic lisofylline are predominantly, if not exclusively, attributable to the (R)-enantiomer. This guide will dissect the stereospecific biological activities of lisofylline, providing a detailed examination of the experimental evidence and methodologies used to elucidate these differences.
Part 1: Stereoselective Mechanisms of Action
The biological activity of lisofylline is intricately linked to its ability to modulate key signaling pathways involved in inflammation and cellular stress. The (R)-enantiomer has been identified as the primary active form, exhibiting potent inhibitory effects on several critical molecular targets.
Inhibition of Phosphatidic Acid Generation
A primary mechanism of action for (R)-lisofylline is the inhibition of lysophosphatidic acid acyl transferase (LPAAT), an enzyme responsible for the generation of phosphatidic acid (PA).[2][3] PA is a crucial lipid second messenger involved in pro-inflammatory signaling cascades. The (R)-enantiomer of lisofylline is a potent inhibitor of PA generation, with a reported IC50 of 0.6 µM. This stereospecific inhibition is a key contributor to its anti-inflammatory effects.
Modulation of Inflammatory Cytokine Production
Interference with the IL-12/STAT4 Signaling Pathway
A significant discovery in understanding lisofylline's immunomodulatory effects is its ability to block interleukin-12 (IL-12) signaling and the subsequent activation of the STAT4 transcription factor. This pathway is pivotal in the differentiation of T-helper 1 (Th1) cells, which are key drivers of autoimmune responses, particularly in type 1 diabetes. By inhibiting STAT4 activation, (R)-lisofylline can prevent the pro-inflammatory cascade mediated by IL-12, thereby protecting insulin-producing pancreatic beta-cells from autoimmune destruction.
Protection of Pancreatic Beta-Cells and Enhancement of Mitochondrial Function
(R)-Lisofylline has demonstrated a protective effect on pancreatic beta-cells, shielding them from cytokine-induced damage.[5] This cytoprotection is linked to the promotion of mitochondrial metabolism. Pro-inflammatory cytokines can impair mitochondrial function, leading to reduced insulin secretion and beta-cell apoptosis. Lisofylline counteracts these detrimental effects by restoring mitochondrial membrane potential, increasing ATP levels, and enhancing overall mitochondrial activity.[5]
dot
Caption: (R)-Lisofylline Signaling Pathway Inhibition.
Part 2: Quantitative Analysis of Enantiomeric Activity
A critical aspect of understanding the stereospecificity of lisofylline is the quantitative comparison of the biological activities of its enantiomers. While comprehensive data for the (S)-enantiomer is limited, the available information strongly supports the superior potency of the (R)-enantiomer.
| Biological Activity | Enantiomer | Potency (IC50/EC50) | Reference |
| Inhibition of Phosphatidic Acid Generation | (R)-Lisofylline | IC50 = 0.6 µM | [6] |
| (S)-Lisofylline | Not Reported (presumed inactive) | ||
| Inhibition of TNF-α Production | Racemic Lisofylline | Effective inhibition demonstrated | [1][4] |
| (R)-Lisofylline | Primary contributor to activity | [6] | |
| (S)-Lisofylline | Not Reported | ||
| Enhancement of Glucose-Stimulated Insulin Secretion | Racemic Lisofylline | Significant enhancement observed | [5] |
| (R)-Lisofylline | Believed to be the active enantiomer | ||
| (S)-Lisofylline | Not Reported |
Part 3: Experimental Protocols and Methodologies
To ensure scientific integrity and provide actionable insights, this section details the key experimental protocols for assessing the stereospecific biological activity of lisofylline enantiomers.
Chiral Separation of Lisofylline Enantiomers
The foundational step for studying the stereospecific effects of lisofylline is the effective separation of its (R)- and (S)-enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice for this purpose.
Protocol: Chiral HPLC Separation of Lisofylline Enantiomers
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak AD-H or similar, is recommended.[7]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a basic additive like diethylamine (DEA) is typically used in normal-phase chromatography. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.
-
Detection: UV detection at a wavelength of approximately 273 nm.
-
Sample Preparation: Dissolve the racemic lisofylline in the mobile phase to an appropriate concentration.
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers will elute as distinct peaks.
-
Peak Identification: The elution order of the enantiomers should be confirmed using commercially available standards of (R)- and (S)-lisofylline.
dot
Caption: Experimental Workflow for Enantiomer Activity Comparison.
In Vitro Assay for Inhibition of Cytokine Production
This protocol outlines a method to quantify the inhibitory effect of lisofylline enantiomers on the production of TNF-α from stimulated immune cells.
Protocol: TNF-α Inhibition Assay
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of (R)-lisofylline, (S)-lisofylline, or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the lisofylline enantiomers compared to the vehicle control and determine the IC50 values.
Assessment of Mitochondrial Membrane Potential
The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).
Protocol: JC-1 Mitochondrial Membrane Potential Assay
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., INS-1 pancreatic beta-cells) in a 96-well plate. Treat the cells with pro-inflammatory cytokines (e.g., a cocktail of IL-1β, TNF-α, and IFN-γ) in the presence or absence of (R)-lisofylline or (S)-lisofylline for a specified period (e.g., 18 hours).
-
JC-1 Staining: Prepare a 2 µM working solution of JC-1 dye in the cell culture medium. Replace the culture medium in each well with the JC-1 working solution.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Washing: Gently wash the cells twice with a pre-warmed assay buffer (e.g., PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.
-
J-aggregates (healthy mitochondria): Excitation at ~535 nm, Emission at ~595 nm (red fluorescence).
-
JC-1 monomers (depolarized mitochondria): Excitation at ~485 nm, Emission at ~535 nm (green fluorescence).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization. Compare the ratios in the treated groups to the control groups to assess the protective effect of the lisofylline enantiomers.[8]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details an in vitro method to evaluate the effect of lisofylline enantiomers on the insulin secretion capacity of pancreatic beta-cells.
Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Islet Isolation and Culture: Isolate pancreatic islets from a suitable animal model (e.g., rats) or use a pancreatic beta-cell line (e.g., INS-1). Culture the islets or cells in an appropriate medium.
-
Pre-incubation: Pre-incubate the islets or cells in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Treatment: Incubate the islets or cells in low-glucose KRB buffer containing (R)-lisofylline, (S)-lisofylline, or vehicle control for a specified period.
-
Basal Insulin Secretion: Collect the supernatant to measure basal insulin secretion.
-
Glucose Stimulation: Replace the buffer with high-glucose KRB buffer (e.g., 16.7 mM glucose) containing the respective treatments and incubate for 1-2 hours.
-
Stimulated Insulin Secretion: Collect the supernatant to measure glucose-stimulated insulin secretion.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Compare the amount of insulin secreted under basal and high-glucose conditions for each treatment group to determine the effect of the lisofylline enantiomers on GSIS.[9][10]
Conclusion
The biological activity of lisofylline is stereospecific, with the (R)-enantiomer being the primary contributor to its anti-inflammatory and cytoprotective effects. This stereoselectivity is evident in its potent inhibition of phosphatidic acid generation, modulation of pro-inflammatory cytokine production, and interference with the IL-12/STAT4 signaling pathway. Furthermore, (R)-lisofylline's ability to protect pancreatic beta-cells by promoting mitochondrial function underscores its therapeutic potential in inflammatory and autoimmune diseases.
The experimental protocols detailed in this guide provide a robust framework for the continued investigation of lisofylline enantiomers and other chiral compounds. A thorough understanding of stereospecificity is paramount in drug development, enabling the design of more potent and safer therapeutic agents. Further research focusing on direct comparative studies of the lisofylline enantiomers will undoubtedly provide deeper insights into their distinct pharmacological profiles.
References
-
Patsnap Synapse. (2024, June 27). What is Lisofylline used for? Retrieved from [Link]
- Chen, M., et al. (2002). Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(6), 2341-8.
- Wyska, E., & Pekala, E. (2009). Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Xenobiotica, 39(1), 69-78.
-
Wikipedia. (n.d.). Lisofylline. Retrieved from [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
- Striffler, J. S., & Nadler, J. L. (2004).
- Al-Rijjal, D., et al. (2022). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols, 3(1), 101131.
-
Tecan. (n.d.). Detection of the Mitochondrial Potential Sensor JC-1. Retrieved from [Link]
-
Bio-Rad. (n.d.). MitoPT® JC-1 Assay Kit. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). JC-1 MitoMP Detection Kit. Retrieved from [Link]
- Wattanasirichaigoon, S., et al. (2000). The effects of post-treatment with lisofylline, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs. Shock, 13(6), 449-55.
-
Mouse Metabolic Phenotyping Centers. (2012, September 17). Protocol Glucose-stimulated Insulin Secretion (in vivo). Retrieved from [Link]
- Reinshagen, M., et al. (2002).
-
University of Wisconsin Islet Program. (n.d.). Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. Retrieved from [Link]
-
Human Islets. (n.d.). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol. Retrieved from [Link]
- van Furth, A. M., et al. (1997). Effect of lisofylline and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes. Immunology Letters, 59(3), 193-196.
-
Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Retrieved from [Link]
-
Chiralpedia. (2025, February 17). Chiral Bioequivalence – An Explainer. Retrieved from [Link]
-
Scientific Reports. (2020, December 1). Identification of potential TNF-α inhibitors: from in silico to in vitro studies. Retrieved from [Link]
-
Transplantation Proceedings. (1995). Perioperative Treatment With Phosphatidic Acid Inhibitor (Lisofylline) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model. Retrieved from [Link]
-
Journal of Chromatography A. (2019, January 25). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. Retrieved from [Link]
-
ResearchGate. (2009, August 7). Enantiomeric separation and determination of absolute stereochemistry of asymmetric molecules in drug discovery - Building chiral technology toolboxes. Retrieved from [Link]
-
Journal of Mathematical Biology. (2022). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of TNF-a Inhibition. Retrieved from [Link]
-
Frontiers in Endocrinology. (2013, October 1). Development and Application of Specific Cytokine Assays in Tissue Samples from a Bottlenose Dolphin with Hyperinsulinemia. Retrieved from [Link]
-
Journal of Lipid Research. (2020, September 29). Regulation of Signaling and Metabolism by Lipin-mediated Phosphatidic Acid Phosphohydrolase Activity. Retrieved from [Link]
-
Eurofins Biomnis. (n.d.). Cytokine assays. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2022, March 17). Phosphatidic Acid in Plant Hormonal Signaling: From Target Proteins to Membrane Conformations. Retrieved from [Link]
Sources
- 1. Effect of lisofylline and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Perioperative Treatment With Phosphatidic Acid Inhibitor (Lisofylline) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of post-treatment with lisofylline, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Metabolic Pathways of Lisofylline: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolic pathways of lisofylline (LSF), a synthetic methylxanthine with significant anti-inflammatory and immunomodulatory properties. Designed for researchers, scientists, and drug development professionals, this document delves into the core enzymatic reactions governing LSF's biotransformation, with a primary focus on its conversion to pentoxifylline and the formation of other secondary metabolites. We will explore the critical role of cytochrome P450 enzymes, particularly CYP1A2, and provide detailed, field-proven experimental protocols for characterizing these metabolic pathways using human liver microsomes and recombinant enzyme systems. This guide emphasizes the causality behind experimental design, ensuring a self-validating approach to in vitro drug metabolism studies. All methodologies are supported by authoritative references to ensure scientific integrity and practical applicability in a drug development setting.
Introduction: The Significance of Lisofylline Metabolism
Lisofylline, chemically known as 1-(5-hydroxyhexyl)-3,7-dimethylxanthine, is an active metabolite of the hemorheologic agent pentoxifylline.[1][2] It has garnered considerable interest for its therapeutic potential in treating conditions such as type 1 diabetes, complications from diabetes, and other inflammatory disorders.[1][3][4] Understanding the metabolic fate of lisofylline is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. In vitro metabolism studies serve as a cornerstone in early drug development, providing critical insights into the enzymes responsible for a drug's clearance and the chemical nature of its metabolites.[5][6]
This guide will focus on the two primary in vitro metabolic pathways of lisofylline:
-
Oxidation to Pentoxifylline: The conversion of the secondary alcohol group on the hexyl side chain back to a ketone, forming its parent compound, pentoxifylline.
-
Aliphatic Hydroxylation: The formation of diol metabolites through the introduction of additional hydroxyl groups on the alkyl side chain.[7]
We will provide a detailed examination of the experimental systems and analytical techniques required to robustly characterize these pathways.
Enzymatic Landscape of Lisofylline Biotransformation
The biotransformation of lisofylline is predominantly a Phase I metabolic process, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[8]
Primary Pathway: Oxidation to Pentoxifylline via CYP1A2
The most significant metabolic pathway for lisofylline in human liver microsomes is its oxidation to pentoxifylline.[9] This reaction is catalyzed with high affinity by CYP1A2 .[9] Studies utilizing selective chemical inhibitors and cDNA-expressed human CYP enzymes have definitively identified CYP1A2 as the principal enzyme responsible for this conversion at therapeutic concentrations.[9]
The involvement of CYP1A2 was confirmed through inhibition studies using furafylline, a selective mechanism-based inhibitor of CYP1A2.[9][10] In human liver microsomes, furafylline has been shown to inhibit the formation of pentoxifylline from lisofylline by approximately 59%.[9]
While CYP1A2 is the high-affinity enzyme, studies have suggested a biphasic kinetic model for pentoxifylline formation, indicating the involvement of a second, low-affinity enzyme at higher lisofylline concentrations.[9] However, the identity of this low-affinity enzyme is not a cytochrome P450.[9] Some minor contribution from CYP2E1 has been suggested, but correlation studies and experiments with recombinant CYP2E1 did not support a significant role for this isozyme in pentoxifylline formation.[9][11][12]
Secondary Pathway: Formation of Aliphatic Diols
In addition to its conversion to pentoxifylline, lisofylline undergoes further oxidation to form aliphatic diol metabolites.[7] This pathway accounts for a substantial portion of lisofylline's microsomal metabolism, with studies indicating that approximately 45% of lisofylline oxidation results in pentoxifylline, and the remainder leads to the formation of these diols.[7]
Aliphatic hydroxylation is a common metabolic reaction catalyzed by various CYP enzymes.[13] While the specific CYP isoforms responsible for the formation of lisofylline's diol metabolites have not been definitively identified in the literature, it is plausible that multiple enzymes from the CYP2C and CYP3A subfamilies, which are known to be involved in the metabolism of a wide range of drugs, could contribute to this pathway.
Diagram 1: Lisofylline In Vitro Metabolic Pathways
Caption: Workflow for lisofylline metabolism studies.
Protocol 1: Metabolite Profiling in Human Liver Microsomes (HLMs)
This protocol is designed to determine the metabolic stability of lisofylline and identify its major metabolites.
Materials:
-
Lisofylline
-
Pooled Human Liver Microsomes (HLMs)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold Acetonitrile
-
Internal Standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes on ice, prepare the incubation mixture containing 0.5 M potassium phosphate buffer (pH 7.4) and pooled HLMs (final concentration of 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding lisofylline (final concentration, e.g., 1 µM) and the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
Time-Course Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining lisofylline and identify the formed metabolites (pentoxifylline and diols). [7]
Protocol 2: Reaction Phenotyping using Recombinant CYPs and Chemical Inhibition
This protocol aims to identify the specific CYP isoforms responsible for lisofylline metabolism.
Part A: Recombinant Human CYPs
Materials:
-
Baculovirus-insect cell expressed human CYP1A2, CYP2E1, and other relevant CYP isoforms.
-
Lisofylline
-
NADPH Regenerating System
-
Other reagents as listed in Protocol 1.
Procedure:
-
Follow the incubation procedure outlined in Protocol 1, substituting HLMs with individual recombinant human CYP enzymes (e.g., at a concentration of 25 pmol/mL).
-
Incubate for a fixed time point (e.g., 30 minutes).
-
Terminate the reaction and process the samples as described previously.
-
Analyze the formation of pentoxifylline and diol metabolites to determine the catalytic activity of each CYP isoform. [9] Part B: Chemical Inhibition in HLMs
Materials:
-
Selective CYP inhibitors (e.g., Furafylline for CYP1A2). [10]* All other reagents as listed in Protocol 1.
Procedure:
-
Prepare the HLM incubation mixture as described in Protocol 1.
-
Add the selective inhibitor (e.g., 10 µM furafylline) to the corresponding wells. For mechanism-based inhibitors like furafylline, a pre-incubation step of 10-15 minutes with the HLMs and the NADPH regenerating system is required before the addition of lisofylline to allow for enzyme inactivation. [10]3. Initiate the reaction by adding lisofylline.
-
Incubate for a fixed time point (e.g., 30 minutes).
-
Terminate, process, and analyze the samples for the formation of pentoxifylline.
-
Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the contribution of the specific CYP isoform. [9]
Analytical Methodology: LC-MS/MS for Metabolite Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices. [8][13] Table 2: Suggested LC-MS/MS Parameters for Lisofylline and Pentoxifylline Analysis
| Parameter | Lisofylline | Pentoxifylline |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Parent Ion (m/z) | 281.1 | 279.3 |
| Fragment Ion (m/z) | 181.1 | 181.1 |
| Chromatographic Column | C18 reverse-phase (e.g., 100 x 3 mm, 3 µm) | C18 reverse-phase (e.g., 100 x 3 mm, 3 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water and methanol | Gradient of 0.1% formic acid in water and methanol |
Parameters are based on published methods and may require optimization.[8][13]
For the identification of unknown metabolites like the aliphatic diols, high-resolution mass spectrometry (HRMS) is invaluable. The expected mass shift for hydroxylation is +15.9949 Da. Data mining techniques such as mass defect filtering can aid in the identification of these metabolites from the complex LC-MS data.
Conclusion and Future Perspectives
The in vitro metabolism of lisofylline is primarily driven by CYP1A2-mediated oxidation to pentoxifylline, with a secondary pathway involving the formation of aliphatic diol metabolites. The experimental framework provided in this guide offers a robust system for characterizing these pathways, identifying the responsible enzymes, and quantifying the kinetics of these transformations. A thorough understanding of lisofylline's metabolic profile is a critical step in its journey from a promising therapeutic agent to a clinically valuable drug. Future studies should focus on definitively identifying the specific CYP isoforms involved in the formation of the diol metabolites and characterizing their pharmacological activity. Such information will provide a more complete picture of lisofylline's disposition and its potential for drug-drug interactions, ultimately supporting its safe and effective clinical development.
References
-
Kyle, P. B., Adcock, K. G., Kramer, R. E., & Baker, R. C. (2005). Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma. Biomedical Chromatography, 19(3), 231-236. [Link]
-
Slattery, J. T., Kalhorn, T. F., & Nelson, S. D. (1997). Cytochrome P450 isozymes involved in lisofylline metabolism to pentoxifylline in human liver microsomes. Drug Metabolism and Disposition, 25(12), 1354-1358. [Link]
-
Wikipedia contributors. (2023). Lisofylline. Wikipedia, The Free Encyclopedia. [Link]
-
National Institute of Standards and Technology. (n.d.). Pentoxifylline. In NIST Chemistry WebBook. [Link]
-
Drugs.com. (2025). Pentoxifylline: Package Insert / Prescribing Information. [Link]
-
Popa, D. S., Cojocaru, I., & Gafitanu, C. (2007). Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 521-530. [Link]
-
U.S. Food and Drug Administration. (1998). Pentoxifylline Approval Package. [Link]
-
Varvouli, A., & Kourounakis, A. P. (2022). Pentoxifylline. In StatPearls. StatPearls Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Lisofylline. In PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). The chemical structure of pentoxifylline. [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-Lisofylline. In PubChem Compound Database. [Link]
-
Kim, H., Lee, S., & Kim, J. (2023). Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study. Molecules, 28(9), 3701. [Link]
-
ResearchGate. (n.d.). Chemical structure of LSF. [Link]
-
Lillibridge, J. A., Kalhorn, T. F., & Slattery, J. T. (1996). Metabolism of lisofylline and pentoxifylline in human liver microsomes and cytosol. Drug Metabolism and Disposition, 24(11), 1174-1179. [Link]
-
Yang, Z., Chen, M., & Nadler, J. L. (2004). Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism, 53(3), 290-296. [Link]
-
Chen, M., Yang, Z., & Nadler, J. L. (2002). Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 143(6), 2341-2348. [Link]
-
Tassaneeyakul, W., Birkett, D. J., McManus, M. E., Tassaneeyakul, W., Veronese, M. E., & Miners, J. O. (1994). Characterization of the inhibition of P4501A2 by furafylline. British Journal of Clinical Pharmacology, 37(4), 335-341. [Link]
-
Bu, H. Z., Knuth, K., Magis, L., & Teitelbaum, P. (2001). High-throughput cytochrome P450 (CYP) inhibition screening via a cassette probe-dosing strategy. V. Validation of a direct injection/on-line guard cartridge extraction--tandem mass spectrometry method for CYP1A2 inhibition assessment. European Journal of Pharmaceutical Sciences, 12(4), 447-452. [Link]
-
Reaction Biology. (n.d.). CYP1A2 Inhibition Assay Service. [Link]
-
Yamamoto, T., et al. (2001). Application of Microtiter Plate Assay to Evaluate Inhibitory EŠects of Various Compounds on Nine Cytochrome P45. Journal of Health Science, 47(5), 438-445. [Link]
-
Guengerich, F. P. (2020). Cytochrome P450 2E1 and Its Roles in Disease. Chemical Research in Toxicology, 33(1), 54-70. [Link]
-
Gonzalez-Reyes, S., et al. (2012). The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain. Oxidative Medicine and Cellular Longevity, 2012, 734108. [Link]
-
van den Munckhof, I., et al. (2022). Distinct Effects of Inflammation on Cytochrome P450 Regulation and Drug Metabolism: Lessons from Experimental Models and a Potential Role for Pharmacogenetics. Pharmaceutics, 14(9), 1876. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Navigating the Preformulation Landscape: An In-depth Technical Guide to the Organic Solvent Solubility of (+/-)-Lisofylline-d6
Introduction: The Critical Role of Solubility in the Development of (+/-)-Lisofylline-d6
This compound, the deuterated isotopologue of Lisofylline, is a synthetic small molecule with significant therapeutic potential as an anti-inflammatory and immunomodulatory agent.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation development, and chief among these is solubility. The solubility of an API in various organic solvents is a critical determinant of its processability, from synthesis and purification to the formulation of a stable and bioavailable dosage form.[2][3]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the determination of the organic solvent solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol, and discuss the critical aspects of data interpretation and reporting. This guide is structured to provide not just a methodology, but a self-validating system for generating reliable and reproducible solubility data, grounded in scientific integrity and Good Laboratory Practice (GLP).
The Impact of Deuteration on Physicochemical Properties
A key consideration for this compound is the influence of deuterium substitution on its solubility compared to its non-deuterated counterpart. The replacement of hydrogen with deuterium can alter a molecule's physicochemical properties due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[4][] While primarily exploited to slow down drug metabolism, deuteration can also impact properties like melting point, hydrophilicity, and, consequently, solubility.[4][6] For instance, a study on flurbiprofen and its deuterated analog, flurbiprofen-d8, demonstrated a twofold increase in the solubility of the deuterated compound.[4] This was attributed to a lower melting point and heat of fusion for the deuterated form, which are indicative of reduced crystal lattice energy.[4] Therefore, it is plausible that this compound may exhibit different solubility characteristics than Lisofylline, necessitating a dedicated and thorough solubility assessment.
Theoretical Foundations of Solubility
The solubility of a crystalline solid in a liquid solvent is governed by the thermodynamics of two processes: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of solute-solvent interactions.[7] A state of equilibrium is reached when the rate of dissolution of the solid into the solution equals the rate of recrystallization from the solution.[8] This equilibrium solubility, also known as thermodynamic solubility, represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure.[9]
It is crucial to distinguish between thermodynamic and kinetic solubility. Kinetic solubility is often measured in high-throughput screening and reflects the concentration at which a compound, typically dissolved in a cosolvent like DMSO, precipitates when added to an aqueous medium.[10][11] While useful for initial screening, thermodynamic solubility, determined by methods like the shake-flask technique, provides the true equilibrium value essential for formulation development.[8][9]
Strategic Selection of Organic Solvents for Preformulation Studies
The choice of organic solvents for solubility screening should be systematic and aligned with the intended applications of the API.[12][13] Solvents are typically categorized based on their polarity, hydrogen bonding capacity, and regulatory acceptance (e.g., ICH classes).[13] A well-conceived solvent screen for this compound would include a diverse set of solvents representing different functional groups and polarity indices.
Table 1: Recommended Organic Solvents for Solubility Screening of this compound
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; commonly used in synthesis, purification, and formulation. |
| Aprotic Polar Solvents | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High dielectric constants, capable of dissolving polar compounds; frequently used in analytical methods and as reaction media. |
| Aprotic Nonpolar Solvents | Toluene, Hexane, Dichloromethane | Useful for understanding the lipophilic nature of the compound and for certain purification/extraction steps. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Intermediate polarity; good solvating power for a range of compounds. |
| Esters | Ethyl Acetate | Common solvent in chromatography and extraction processes. |
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
The saturation shake-flask method is the gold standard for determining thermodynamic solubility.[14][15] The following protocol is designed to ensure accuracy, reproducibility, and compliance with Good Laboratory Practice (GLP).[15]
Pre-requisites and GLP Considerations
Before initiating the experiment, it is imperative to adhere to GLP principles to ensure data integrity.[15] This includes using calibrated equipment, maintaining detailed records in a laboratory notebook, and having well-documented Standard Operating Procedures (SOPs).[15]
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. upm-inc.com [upm-inc.com]
- 3. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]
- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. enamine.net [enamine.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. who.int [who.int]
A Preclinical Investigator's Technical Guide to Lisofylline: Mechanisms and Methodologies
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical evaluation of Lisofylline (LSF). We will delve into its core mechanisms of action, explore its application in various disease models, and provide detailed experimental protocols to empower your research endeavors. This guide is structured to offer not just a recitation of facts, but a causal narrative that explains the "why" behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness.
Introduction to Lisofylline: A Modulator of Inflammatory and Cellular Stress Pathways
Lisofylline (LSF), the R-(-) enantiomer of a pentoxifylline metabolite, is a synthetic small molecule with potent anti-inflammatory and cytoprotective properties.[1] Initially investigated for its potential to mitigate toxicities associated with cancer chemotherapy, its unique mechanistic profile has pivoted its preclinical evaluation towards autoimmune and metabolic diseases, most notably Type 1 Diabetes.[2][3] LSF's therapeutic potential stems from its ability to modulate critical stress-activated signaling pathways, thereby protecting cells from inflammatory damage.[1][3]
Core Mechanisms of Action: A Multi-Pronged Approach to Cellular Protection
Lisofylline exerts its therapeutic effects through several interconnected mechanisms, primarily centered on the inhibition of pro-inflammatory signaling and the preservation of mitochondrial health.
Inhibition of Pro-inflammatory Cytokine Signaling
A hallmark of LSF's activity is its ability to suppress the production and action of key pro-inflammatory cytokines. In multiple preclinical models, LSF has been shown to reduce systemic levels of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[4][5] This suppression is, in part, achieved by blocking Interleukin-12 (IL-12) signaling.[1][2][6] IL-12 is a critical cytokine for the differentiation of T-helper 1 (Th1) cells, which are major drivers of autoimmune responses. By inhibiting the IL-12 signaling pathway, LSF effectively dampens the Th1-mediated inflammatory cascade.[6]
Modulation of Stress-Activated Kinase Pathways
LSF has been demonstrated to modulate the p38 MAPK pathway.[7][8] The p38 MAPK pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines, leading to the production of further inflammatory mediators. By reducing the phosphorylation and activation of p38 MAPK, LSF can mitigate the downstream inflammatory effects of stimuli like hyperglycemia and angiotensin II.[7][8]
Preservation of Mitochondrial Function
A crucial aspect of LSF's cytoprotective effect is its ability to promote mitochondrial metabolism.[9][10] In the context of pancreatic β-cells exposed to pro-inflammatory cytokines, LSF has been shown to restore mitochondrial membrane potential, increase ATP levels, and enhance mitochondrial metabolic activity.[9][10] This preservation of mitochondrial integrity is vital for maintaining cellular function and preventing apoptosis, particularly in insulin-secreting β-cells.[9][10]
Signaling Pathway of Lisofylline's Anti-inflammatory Action
Caption: Lisofylline's multifaceted mechanism of action.
Preclinical Applications in Type 1 Diabetes Mellitus
Lisofylline has been extensively studied in preclinical models of Type 1 Diabetes (T1D), an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells.
Streptozotocin-Induced Diabetes Models
The multiple low-dose streptozotocin (STZ) mouse model is a widely used approach to induce a T1D-like phenotype through immune-mediated β-cell destruction. Studies utilizing this model have demonstrated that LSF treatment can significantly reduce the incidence of diabetes.[4][5] This protective effect is associated with a reduction in pro-inflammatory cytokines, decreased macrophage infiltration into the pancreatic islets, and a reduction in β-cell apoptosis.[4][5]
Non-Obese Diabetic (NOD) Mouse Model
The NOD mouse is a spontaneous model of autoimmune diabetes that closely mimics human T1D. In NOD mice, LSF has been shown to prevent the onset of diabetes.[11] This was linked to the suppression of IFN-γ production and reduced immune cell infiltration into the islets.[11] Interestingly, LSF's protective effect in this model does not appear to be mediated by the enhancement of regulatory T-cell function.[11] Furthermore, combination therapy of LSF with exendin-4, a GLP-1 receptor agonist, has been shown to reverse new-onset diabetes in NOD mice.[12]
| Lisofylline in Preclinical T1D Models | ||||
| Model | Species | LSF Dosage & Administration | Key Findings | Reference |
| Multiple Low-Dose STZ | C57BL/6J Mice | Daily treatment for 2 weeks (started 5 days before STZ) | Reduced diabetes incidence (25% vs 91.6%), suppressed IFN-γ and TNF-α, inhibited macrophage infiltration, restored islet insulin secretion, and reduced β-cell apoptosis. | [4][5] |
| STZ-induced | Male Rats | 25 mg/kg, twice daily for 4-5 weeks | Improved oral glucose tolerance, enhanced glucose-stimulated insulin secretion. | [13] |
| Non-Obese Diabetic (NOD) | Female Mice | Administered for 3 weeks starting at 4, 7, and 17 weeks of age | Suppressed IFN-γ production, reduced insulitis and diabetes onset. | [11] |
| New-onset diabetes in NOD | Mice | Combination with exendin-4 | Effectively reversed new-onset diabetes. | [12] |
Experimental Workflow: STZ-Induced Diabetes Model in Mice
Caption: Workflow for evaluating Lisofylline in an STZ-induced diabetes model.
Preclinical Evidence in Type 2 Diabetes and Associated Complications
While the primary focus of LSF research has been on T1D, there is emerging evidence for its potential in T2D and its complications.
High-Fat Diet-Induced Obesity and Cardiac Inflammation
In a mouse model of high-fat diet (HFD)-induced obesity, LSF treatment was found to mitigate cardiac inflammation.[14] This was achieved through both indirect and direct mechanisms. Indirectly, LSF improved pancreatic β-cell function and insulin sensitivity. Directly, it upregulated cardiac AMPK expression, a key regulator of cellular energy homeostasis, and downregulated cardiac inflammation and apoptosis.[14]
Diabetic Nephropathy
In vitro studies using human mesangial cells (HMCs) have shown that LSF can protect against hyperglycemia- and angiotensin II-induced extracellular matrix (ECM) deposition, a key pathological feature of diabetic nephropathy.[7][8] LSF achieved this by reducing the secretion of matrix proteins, potentially through the regulation of TGF-β production and modulation of the p38 MAPK pathway.[7][8]
Lisofylline in Autoimmune and Inflammatory Conditions
LSF's anti-inflammatory properties have been evaluated in other preclinical models of autoimmune and inflammatory diseases.
Experimental Allergic Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis. Orally administered LSF was found to significantly inhibit EAE induced by either injection of mouse spinal cord homogenate or by the transfer of myelin basic protein-reactive T cells.[6] This was associated with a complete lack of demyelination and lymphocyte infiltration in the spinal cords of LSF-treated mice.[6] The protective effect correlated with the inhibition of Th1 differentiation in vivo, consistent with a block in IL-12 receptor signaling.[6]
Pharmacokinetics and Toxicology
Preclinical pharmacokinetic studies in rats have shown that subcutaneous administration of LSF is more favorable than oral administration due to higher bioavailability and faster absorption.[15] The pharmacokinetics of LSF are significantly influenced by inflammatory states.[15] A physiologically based pharmacokinetic (PBPK) model has been developed in mice, which can be used to predict LSF concentrations in human serum and tissues, aiding in the design of future preclinical and clinical studies.[16] In terms of toxicology, LSF has been generally well-tolerated in preclinical and clinical studies, with some reports of mild nausea at higher doses.[17]
Detailed Experimental Protocols
In Vitro Pancreatic Islet Protection Assay
Objective: To assess the ability of Lisofylline to protect pancreatic β-cells from cytokine-induced dysfunction and apoptosis.
Methodology:
-
Cell Culture: Culture insulin-secreting cell lines (e.g., INS-1) or isolated primary pancreatic islets in standard culture conditions.
-
Treatment: Expose the cells to a cocktail of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, and IFN-γ) with or without co-incubation with Lisofylline for a specified period (e.g., 18 hours).[9]
-
Insulin Secretion Assay: Measure both basal and glucose-stimulated insulin secretion using a Radioimmunoassay (RIA) or ELISA.[9]
-
Cell Viability and Apoptosis Assays:
-
Mitochondrial Function Assessment:
Induction of Diabetes with Multiple Low-Dose Streptozotocin (STZ) in Mice
Objective: To induce an immune-mediated diabetic phenotype in mice to evaluate the preventative effects of Lisofylline.
Methodology:
-
Animals: Use a susceptible mouse strain, such as C57BL/6J.[4]
-
LSF Administration: Begin daily administration of LSF (or vehicle control) via a suitable route (e.g., intraperitoneal injection, oral gavage) 5 days prior to the first STZ injection and continue for the duration of the study.[4][5]
-
STZ Injections: Administer multiple low doses of STZ (e.g., 40-50 mg/kg body weight) intraperitoneally for 5 consecutive days.[4]
-
Monitoring: Monitor blood glucose levels and body weight weekly. Consider a mouse diabetic when blood glucose levels exceed a predetermined threshold (e.g., >250 mg/dL).
Conclusion and Future Directions
The body of preclinical evidence strongly supports the therapeutic potential of Lisofylline as a novel anti-inflammatory and cytoprotective agent. Its ability to modulate key inflammatory pathways and preserve mitochondrial function makes it a compelling candidate for further investigation in autoimmune diseases, particularly Type 1 Diabetes, and related inflammatory conditions. While early clinical trials in other indications have had mixed results, the robust and consistent preclinical data in models of autoimmunity warrant a renewed focus on its development for these debilitating diseases.[3] Future preclinical research could explore novel drug delivery systems to optimize its pharmacokinetic profile, investigate its efficacy in combination with other immunomodulatory agents, and further elucidate its precise molecular targets.
References
-
The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice. Pancreas. 2003 May;26(4):e99-104. [Link]
-
The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice. Diabetologia. 2002 Sep;45(9):1307-14. [Link]
-
The Novel Anti-inflammatory Compound, Lisofylline, Prevents Diabetes in Multiple Low-Dose Streptozotocin-Treated Mice. Semantic Scholar. [Link]
-
Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism. 2004 Mar;53(3):383-9. [Link]
-
Lisofylline: a potential lead for the treatment of diabetes. Biochemical Pharmacology. 2005 Jan 1;69(1):1-5. [Link]
-
Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology. 2002 Jun;143(6):2341-8. [Link]
-
Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Cytokine. 2021 Feb:138:155398. [Link]
-
Prevention of experimental allergic encephalomyelitis via inhibition of IL-12 signaling and IL-12-mediated Th1 differentiation: an effect of the novel anti-inflammatory drug lisofylline. Journal of Immunology. 1998 Dec 15;161(12):7015-22. [Link]
-
Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology. 2003 Dec;144(12):5227-31. [Link]
-
Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Xenobiotica. 2011 May;41(5):427-36. [Link]
-
A Phase II/III, Randomized, Double-Blind, Placebo-Controlled Trial of Lisofylline in Patients with Acute Lung Injury and Adult R - ARDSnet.org. [Link]
-
Combined treatment with lisofylline and exendin-4 reverses autoimmune diabetes. Biochemical and Biophysical Research Communications. 2006 Jun 9;344(3):1017-22. [Link]
-
Lisofylline, a Novel Antiinflammatory Compound, Protects Mesangial Cells from Hyperglycemia- and Angiotensin II-Mediated Extracellular Matrix Deposition. Endocrinology. 2003 Dec;144(12):5227-31. [Link]
-
Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice. Pharmacological Reports. 2011;63(4):1048-57. [Link]
-
(Open Access) Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism (2002) | Meng Chen - SciSpace. [Link]
-
Prospective randomized trial of lisofylline for the prevention of toxicities of high-dose interleukin 2 therapy in advanced renal cancer and malignant melanoma. Clinical Cancer Research. 1997 Sep;3(9):1487-94. [Link]
-
Lisofylline - Wikipedia. [Link]
-
Cell Therapeutics Writes Final Chapter On Lisofylline +. BioWorld. [Link]
Sources
- 1. Lisofylline - Wikipedia [en.wikipedia.org]
- 2. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Therapeutics Writes Final Chapter On Lisofylline + | Bioworld | BioWorld [bioworld.com]
- 4. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Anti-inflammatory Compound, Lisofylline, Prevents Diabetes in Multiple Low-Dose Streptozotocin-Treated Mice | Semantic Scholar [semanticscholar.org]
- 6. Prevention of experimental allergic encephalomyelitis via inhibition of IL-12 signaling and IL-12-mediated Th1 differentiation: an effect of the novel anti-inflammatory drug lisofylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Open Access) Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism (2002) | Meng Chen | 60 Citations [scispace.com]
- 11. The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined treatment with lisofylline and exendin-4 reverses autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prospective randomized trial of lisofylline for the prevention of toxicities of high-dose interleukin 2 therapy in advanced renal cancer and malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Quantification of Lisofylline in Biological Matrices by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed, robust, and validated protocol for the quantification of Lisofylline (LSF) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Lisofylline, an active metabolite of Pentoxifylline (PTX), is an immunomodulatory agent with significant therapeutic potential in treating inflammatory and autoimmune disorders.[1] Accurate and precise quantification of LSF in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies during drug development.[1][2][3] This guide details a complete workflow, including sample preparation from plasma using liquid-liquid extraction (LLE), chromatographic conditions, and method validation parameters, designed to ensure data integrity and reproducibility.
Principle of the Method
The method is based on the principle of reversed-phase chromatography, where the analyte is separated based on its polarity. The stationary phase is a nonpolar, hydrophobic C18 (octadecylsilane) bonded silica, while the mobile phase is a more polar mixture of methanol and water.[1] Lisofylline, being a moderately polar molecule, partitions between the stationary and mobile phases. Its retention on the column is influenced by its hydrophobicity; elution is achieved by the polar mobile phase.
For precise and accurate quantification, an internal standard (IS) is employed. The IS, typically a compound with similar chemical properties and chromatographic behavior to the analyte, is added at a constant concentration to all samples and standards. This corrects for potential variability during sample preparation and injection.[1][4] In this protocol, 3-isobutyl-1-methylxanthine (IBMX) is used as the internal standard.[1][4] Detection is performed using a UV-Vis or Photodiode Array (PDA) detector at 273 nm, the wavelength of maximum absorbance for Lisofylline.[1]
Materials, Reagents, and Equipment
Reagents and Chemicals
-
Lisofylline Reference Standard (≥98% purity)
-
3-isobutyl-1-methylxanthine (IBMX) Internal Standard (≥98% purity)
-
Methanol (HPLC Grade or LC-MS Grade)
-
Acetonitrile (HPLC Grade)[5]
-
Water (HPLC Grade, Type I)
-
Dichloromethane (HPLC Grade)[4]
-
Hydrochloric Acid (HCl) (Analytical Grade)[6]
-
Blank, drug-free rat or human plasma (store at ≤ -30°C)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Pump
-
Autosampler with temperature control
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector[6]
-
-
Chromatography Data System (CDS) Software
-
Analytical Balance (4 or 5 decimal places)
-
pH Meter
-
Vortex Mixer
-
Centrifuge (capable of >2000 x g)[6]
-
Sample Evaporator (e.g., nitrogen stream evaporator)
-
Calibrated Micropipettes and tips
-
Volumetric flasks and other Class A glassware
-
Syringe filters (0.45 µm)
-
HPLC vials with inserts
Chromatographic Conditions
The following parameters have been optimized for the robust separation and quantification of Lisofylline and the internal standard.
| Parameter | Recommended Setting |
| HPLC Column | Inertsil® ODS (C18), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Methanol and Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (controlled) |
| Detector Wavelength | 273 nm[1] |
| Injection Volume | 50 µL[6] |
| Internal Standard | 3-isobutyl-1-methylxanthine (IBMX) |
| Run Time | Approximately 15 minutes to ensure elution of all components and re-equilibration.[1] |
Detailed Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 500 mL of HPLC-grade methanol and 500 mL of HPLC-grade water into a 1 L glass reservoir.
-
Mix thoroughly.
-
Filter the mobile phase through a 0.45 µm membrane filter to remove particulates.
-
Degas the solution for at least 15 minutes using sonication or helium sparging to prevent air bubbles in the pump.
-
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of Lisofylline reference standard into a 10 mL volumetric flask.
-
Dissolve and bring to volume with HPLC-grade methanol. This is the LSF Stock A (1 mg/mL) .
-
Repeat this process for the IBMX internal standard to create IS Stock A (1 mg/mL) .
-
Store stock solutions at 2-8°C, protected from light.
-
-
Working Standard and Calibration Curve Preparation:
-
Perform serial dilutions of LSF Stock A and IS Stock A with methanol to create intermediate and working solutions.
-
To prepare calibration standards, spike appropriate amounts of the LSF working solution into blank plasma to achieve the desired concentration range (e.g., 50, 100, 250, 500, 1000, 2500, and 5000 ng/mL).[1]
-
Similarly, prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 150, 2000, and 4000 ng/mL).
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
This LLE protocol is designed for high recovery and removal of interfering plasma components.[1][6]
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 200 µL of the corresponding plasma sample (blank, standard, QC, or unknown) into the labeled tubes.[1]
-
Add 20 µL of the IBMX internal standard working solution to every tube (except blanks).
-
Add 50 µL of 0.1 M Hydrochloric Acid (HCl) to each tube and vortex for 30 seconds. This step acidifies the sample, which can improve extraction efficiency for certain compounds.[6]
-
Cap the tubes and vortex vigorously for 10 minutes to ensure thorough extraction of the analyte and IS into the organic phase.
-
Centrifuge the tubes at 2000 x g for 15 minutes at 4°C to achieve a clean separation of the aqueous and organic layers.[6]
-
Carefully aspirate the upper aqueous layer and discard. Transfer the lower organic layer (dichloromethane) to a clean, labeled tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[1][6]
-
Vortex for 1 minute to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an HPLC vial with a micro-insert for analysis.
Workflow Diagram: Lisofylline Quantification
The following diagram illustrates the complete process from sample receipt to final data analysis.
Caption: Workflow for Lisofylline analysis by HPLC.
Data Analysis and System Suitability
-
System Suitability: Before starting the analytical run, inject the mobile phase (blank) to establish a stable baseline. Then, perform five replicate injections of a mid-concentration standard. The Relative Standard Deviation (%RSD) for the retention time and peak area should be less than 2.0%.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Lisofylline peak area / IBMX peak area) versus the nominal concentration of the calibration standards.
-
Regression Analysis: Apply a linear, weighted (1/x or 1/x²) regression to the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.[4]
-
Quantification: Determine the concentration of Lisofylline in the QC and unknown samples using the regression equation derived from the calibration curve.
Method Validation Summary
This HPLC method has been validated according to established guidelines to ensure its reliability for the intended application.[6] The performance characteristics are summarized below.
| Validation Parameter | Acceptance Criteria / Typical Result | Rationale |
| Linearity & Range | r² ≥ 0.99 over the range of 50–5000 ng/mL.[1] | Ensures a direct proportional relationship between detector response and concentration. |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL with accuracy within ±20% and precision ≤20% RSD.[1] | Defines the lowest concentration that can be reliably quantified. |
| Limit of Detection (LOD) | 10 ng/mL (Signal-to-Noise ratio ≥ 3).[1] | Defines the lowest concentration that can be reliably detected but not necessarily quantified. |
| Accuracy | Mean recovery of 85–115% of the nominal value (80-120% at LLOQ). | Measures the closeness of the determined value to the true value. |
| Precision (RSD%) | Intraday and Interday RSD ≤ 15% (≤20% at LLOQ). | Measures the degree of scatter between a series of measurements. |
| Recovery | Mean absolute recovery was found to be 80.47 ± 3.44%.[1] | Assesses the efficiency of the sample extraction procedure across the concentration range. |
| Specificity | No significant interfering peaks from endogenous plasma components at the retention times of LSF and IS. | Confirms that the method is selective for the compounds of interest. |
Conclusion
The RP-HPLC method detailed in this application note is simple, sensitive, accurate, and precise for the determination of Lisofylline in plasma samples.[1] The liquid-liquid extraction procedure provides clean extracts and good recovery, while the chromatographic conditions allow for excellent separation and resolution. This validated protocol is well-suited for supporting pharmacokinetic and other preclinical or clinical studies requiring the reliable quantification of Lisofylline.
References
-
Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat. Journal of Chromatography B. [Link]
-
VALIDATION OF A HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR PHARMACOKINETIC EVALUATION OF PENTOXIFYLLINE AND LISOFYLLINE IN RAT SERUM AND TISSUES. Acta Poloniae Pharmaceutica. [Link]
-
Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice. Pharmacological Reports. [Link]
-
Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma. Journal of Mass Spectrometry. [Link]
-
Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Sciences. [Link]
-
Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Xenobiotica. [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DOXOFYLLINE IN BULK AND FORMULATION BY RP-HPLC. Indo American Journal of Pharmaceutical Research. [Link]
-
A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]
-
A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different hydrophilicities. Acta Pharmaceutica. [Link]
Sources
- 1. Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ptfarm.pl [ptfarm.pl]
Application and Protocol for the Utilization of (+/-)-Lisofylline-d6 in Preclinical Pharmacokinetic Studies
Abstract
This comprehensive guide details the strategic application of (+/-)-Lisofylline-d6 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of lisofylline in preclinical pharmacokinetic (PK) studies. Lisofylline, an active metabolite of pentoxifylline, is a small molecule with potent anti-inflammatory properties, currently investigated for various therapeutic indications including type 1 diabetes.[1][2][3] Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its clinical development. This document provides a robust framework, including detailed protocols for sample preparation, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and data analysis workflows, designed for researchers in drug metabolism and pharmacokinetics (DMPK).
Introduction: The Rationale for a Deuterated Internal Standard
Pharmacokinetic studies demand the highest level of analytical rigor to accurately determine drug concentrations in biological matrices over time. The use of an internal standard (IS) is fundamental to achieving this precision, as it corrects for variability inherent in sample processing and instrumental analysis.[4] A stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS.[4][5]
Why this compound is the Optimal Choice:
-
Physicochemical Similarity: this compound is chemically identical to the analyte, lisofylline, differing only in isotopic composition. This ensures it co-elutes chromatographically and exhibits nearly identical behavior during sample extraction and ionization in the mass spectrometer source.[4] This co-elution is critical for correcting matrix effects, where endogenous components of the biological sample can suppress or enhance the analyte's signal.
-
Mass Differentiation: The six-dalton mass difference provided by the deuterium atoms allows for unambiguous differentiation between the analyte and the internal standard by the mass spectrometer, without interfering with the natural isotopic distribution of the analyte.[4]
-
Improved Robustness and Throughput: The use of a SIL-IS enhances the ruggedness of the bioanalytical method, leading to higher throughput and lower rates of sample rejection.[4]
Lisofylline itself is a metabolite of pentoxifylline and is further metabolized in the liver, primarily through oxidation.[6] The use of a deuterated standard helps to ensure that any in-process metabolic activity during sample handling would affect both the analyte and the standard similarly, preserving the accuracy of the quantitative relationship.
Pre-Analytical Considerations and Study Design
A well-designed pharmacokinetic study is the foundation for reliable data. This section outlines the critical upstream decisions and procedures.
Animal Model and Dosing
The choice of animal model should be appropriate for the study's objectives. Rats are a common model for preclinical pharmacokinetic studies of lisofylline.[6] The route of administration (e.g., intravenous, oral, subcutaneous) will depend on the intended clinical application.[6]
Table 1: Example Dosing Regimen for a Rat Pharmacokinetic Study
| Parameter | Recommendation | Rationale |
| Animal Model | Male Wistar rats (250-300g) | Commonly used model with well-characterized physiology. |
| Dosing Vehicle | 0.9% Saline | Inert and physiologically compatible. |
| Intravenous (IV) Dose | 2 mg/kg | To determine fundamental PK parameters (clearance, volume of distribution). |
| Oral (PO) Dose | 10 mg/kg | To assess oral bioavailability and absorption rate. |
| Acclimatization | Minimum of 7 days | To reduce stress and ensure baseline physiological state. |
| Fasting | Overnight prior to dosing | To minimize variability in gastrointestinal absorption for PO studies. |
Sample Collection
Serial blood sampling is performed to capture the concentration-time profile of lisofylline.
Table 2: Recommended Blood Sampling Schedule
| Route | Time Points (post-dose) |
| IV | 2, 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24 hours |
| PO | 15, 30 minutes; 1, 1.5, 2, 4, 8, 12, 24 hours |
Protocol for Blood Collection:
-
Collect approximately 200 µL of whole blood from the tail vein or other appropriate site at each time point.
-
Transfer the blood into tubes containing K2EDTA as an anticoagulant.
-
Immediately place the tubes on ice to minimize enzymatic activity.
-
Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clearly labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Method: Quantification of Lisofylline in Plasma
This section provides a detailed, step-by-step protocol for the extraction and LC-MS/MS analysis of lisofylline from plasma samples.
Materials and Reagents
-
(+/-)-Lisofylline (Analyte) Reference Standard
-
This compound (Internal Standard)
-
LC-MS Grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥98%)
-
Control (drug-free) rat plasma
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (+/-)-Lisofylline and this compound in methanol to create separate 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Lisofylline stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[7][8]
Caption: Key components of bioanalytical method validation.
Table 5: Acceptance Criteria for Method Validation
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Calibration Curve | Define the relationship between concentration and response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | At least 3 QC levels (low, mid, high); intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix components on ionization. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Extraction Recovery | Measure the efficiency of the extraction process. | Recovery of the analyte and IS should be consistent and reproducible, though not necessarily 100%. |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Pharmacokinetic Data Analysis
Once the plasma concentrations are determined, pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
Logical Flow of Pharmacokinetic Analysis
Caption: Non-compartmental analysis workflow.
Table 6: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration (for PO). |
| Tmax | Time to reach Cmax (for PO). |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) | Area under the concentration-time curve extrapolated to infinity. |
| t½ | Terminal elimination half-life. |
| CL | Total body clearance. [1] |
| Vss | Volume of distribution at steady state. |
| F% | Oral bioavailability. |
Discussion: The Kinetic Isotope Effect and Its Implications
A primary consideration when using deuterated internal standards is the potential for a kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. [9][10]Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions involving the cleavage of this bond can proceed more slowly. [][12] In the context of this compound, if the deuterium labels are placed at a site of metabolic cleavage, the metabolism of the internal standard could be slowed relative to the analyte. [9][10]This could potentially compromise its ability to accurately track the analyte through the bioanalytical process. However, for this compound, the deuterium atoms are typically placed on methyl groups or other positions not expected to be primary sites of enzymatic attack, thus minimizing any significant KIE. It is crucial for the researcher to be aware of the location of the deuterium labels on the specific batch of the internal standard being used. If deuteration is at a known metabolic "soft spot," this could impact pharmacokinetic properties. [12]However, for its role as an internal standard in in vitro analysis, this effect is generally negligible as no significant metabolism occurs post-collection and during sample processing.
Conclusion
The use of this compound as an internal standard provides the necessary accuracy, precision, and robustness for the quantitative analysis of lisofylline in pharmacokinetic studies. The detailed protocols and validation framework presented in this application note offer a comprehensive guide for researchers. By adhering to these methodologies and understanding the underlying scientific principles, drug development professionals can generate high-quality, reliable data to support the advancement of lisofylline as a potential therapeutic agent.
References
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238. Available at: [Link]
-
Wyska, E., & Wójcik, E. (2015). Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice. Pharmacological Reports, 67(4), 745–751. Available at: [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Available at: [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(6), 473–491. Available at: [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
Kyle, P. B., Adcock, K. G., Kramer, R. E., & Baker, R. C. (2005). Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma. Biomedical Chromatography, 19(3), 231–236. Available at: [Link]
-
Wyska, E., & Wójcik, E. (2018). Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Xenobiotica, 49(11), 1361–1370. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Kim, H., Lee, S., & Lee, H. (2023). Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study. Molecules, 28(9), 3698. Available at: [Link]
-
Popa, D. S., Sitaru, A., & Neaga, A. (2011). Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 816–825. Available at: [Link]
-
Patel, N., & Zhou, J. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Journal of Analytical Methods in Chemistry, 2014, 1–13. Available at: [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]
-
Wikipedia. (n.d.). Lisofylline. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Yang, Z., & Nadler, J. L. (2005). Lisofylline: A Potential Lead for the Treatment of Diabetes. Biochemical Pharmacology, 69(1), 1–5. Available at: [Link]
-
Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Chromatography B, 780(2), 211–231. Available at: [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
Sources
- 1. Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. tecan.com [tecan.com]
- 5. scispace.com [scispace.com]
- 6. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. mdpi.com [mdpi.com]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Fragmentation Analysis of (+/-)-Lisofylline-d6 for Robust Bioanalytical Method Development
Abstract
This application note provides a detailed examination of the mass spectrometric fragmentation pattern of (+/-)-Lisofylline-d6, a deuterated stable isotope-labeled internal standard for Lisofylline. Lisofylline (LSF) is a synthetic methylxanthine with significant anti-inflammatory properties, making it a molecule of interest in drug development for conditions like type 1 diabetes and complications from cancer chemotherapy.[1][2][3] Accurate quantification of LSF in biological matrices is critical for pharmacokinetic and metabolic studies, which necessitates the use of a reliable internal standard and a highly selective analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Understanding the collision-induced dissociation (CID) behavior of both the analyte and its deuterated analog is fundamental to developing a robust and specific quantitative assay. This guide elucidates the fragmentation pathways, explains the rationale behind experimental parameter selection, and provides a comprehensive protocol for LC-MS/MS analysis.
Introduction and Scientific Principles
Lisofylline, or 1-(5-hydroxyhexyl)-3,7-dimethylxanthine, is an active metabolite of pentoxifylline.[1][4] Its therapeutic potential is linked to its ability to modulate immune responses and protect cells from proinflammatory cytokine damage.[2][3] In quantitative bioanalysis, isotope-dilution mass spectrometry is the gold standard, employing stable isotope-labeled (SIL) compounds like this compound as internal standards (IS).[5][6] The SIL-IS is chemically identical to the analyte but has a higher mass, causing it to co-elute chromatographically while being distinct in the mass spectrometer. This corrects for variations in sample preparation and matrix effects, ensuring high precision and accuracy.
The foundation of an LC-MS/MS method is the selective detection of specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM). This requires a thorough understanding of how the precursor ion (typically the protonated molecule, [M+H]⁺) fragments upon energetic collision with an inert gas.
For xanthine derivatives like Lisofylline, fragmentation in positive electrospray ionization (ESI) mode is well-characterized.[5][7] The primary and most stable fragment typically arises from the cleavage of the bond connecting the N1-alkyl side chain to the dimethylxanthine core. The deuterium labeling in this compound is strategically placed on the side chain, which results in a 6 Dalton mass shift in the precursor ion and any fragments containing the side chain, but critically, does not affect the mass of the core dimethylxanthine fragment ion.
Proposed Fragmentation Pathway
Under positive ESI conditions, both Lisofylline and its d6-analog are readily protonated to form their respective [M+H]⁺ ions. In the collision cell of a tandem mass spectrometer, these precursor ions undergo fragmentation.
-
Primary Fragmentation (Side-Chain Cleavage): The most facile fragmentation is the cleavage of the C-N bond between the hexyl side chain and the xanthine ring. This results in the formation of a common, stable product ion at m/z 181.1 , corresponding to the protonated 3,7-dimethylxanthine (theobromine) core.[4][8] This ion is the ideal "quantifier" for both the analyte and the internal standard because its signal is strong and its formation is independent of the deuterated side chain.
-
Secondary Fragmentation (Water Loss): The hydroxyl group on the Lisofylline side chain facilitates a neutral loss of water (H₂O, 18.0 Da). For unlabeled Lisofylline, this produces a fragment ion at m/z 263.1 from the precursor of m/z 281.1.[8] For Lisofylline-d6, this would involve the loss of deuterated water (HDO or D₂O), resulting in a corresponding mass shift. This fragment serves as an excellent "qualifier" ion to confirm identity.
The diagram below illustrates this proposed fragmentation pathway.
Caption: Proposed ESI+ fragmentation of Lisofylline and its d6-labeled internal standard.
Experimental Protocols
This section details the methodology for characterizing the fragmentation pattern and developing a quantitative LC-MS/MS method.
Materials and Reagents
-
Analytes: (+/-)-Lisofylline and this compound reference standards.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥99%).
-
HPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or Q-TRAP mass spectrometer equipped with a Turbo-Ion Spray or similar ESI source.[4]
Workflow for Method Development
Sources
- 1. Lisofylline - Wikipedia [en.wikipedia.org]
- 2. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray ionization mass spectrometric characterization and quantitation of xanthine derivatives using isotopically labelled analogues: an application for equine doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing (+/-)-Lisofylline-d6 for High-Confidence Metabolite Identification Studies
An Application Guide for Researchers
Abstract
The characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development, directly impacting safety, efficacy, and regulatory approval.[1][2][3] This application note provides a detailed framework and experimental protocols for the use of (+/-)-Lisofylline-d6 as a stable isotope-labeled internal standard (SIL-IS) in metabolite identification studies of lisofylline. Lisofylline (LSF) is a synthetic methylxanthine with significant anti-inflammatory and immunomodulatory properties, being investigated for conditions like type 1 diabetes and inflammatory diseases.[4][5][6] By incorporating a deuterated standard, researchers can significantly enhance the precision, accuracy, and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based analyses.[7][8][9] This guide explains the underlying principles, offers step-by-step protocols for in vitro metabolism using human liver microsomes, and details the subsequent LC-MS/MS analysis and data interpretation.
Introduction: The Critical Role of Metabolite Profiling and Stable Isotope Labeling
Lisofylline, an active metabolite of pentoxifylline, modulates critical inflammatory pathways, including the inhibition of pro-inflammatory cytokine production, making it a promising therapeutic agent.[6][10][11] As with any drug candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[12][13] Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the identification and safety assessment of significant human metabolites, particularly those representing more than 10% of the total drug-related exposure.[1][3]
Metabolite identification studies are often complicated by analytical variability arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[14][15] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these issues.[16] A deuterated standard is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same extraction recovery and ionization effects.[9] However, its increased mass allows it to be distinguished by the mass spectrometer, providing a reliable reference for accurate quantification and structural elucidation of metabolites.[7][14]
This guide details the application of this compound (1-(5-hydroxyhexyl)-3,7-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione) for this purpose.[17]
Foundational Principles: Why Deuterated Standards are Essential
The power of a SIL-IS lies in its ability to act as a perfect analytical mimic of the parent drug. Here’s a breakdown of the causality behind its effectiveness:
-
Correction for Sample Loss: Any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the SIL-IS. By calculating the peak area ratio of the analyte to the standard, this variability is normalized.[7][8]
-
Mitigation of Matrix Effects: In complex biological matrices like plasma or microsomal incubations, endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source. Because the SIL-IS has identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. The ratio-based calculation effectively cancels out this effect.[14][15]
-
Compensation for Instrument Variability: A SIL-IS corrects for fluctuations in injection volume and detector response over an analytical run, ensuring high precision and reproducibility.[7][14]
-
Confidence in Metabolite Discovery: The known mass shift between the unlabeled drug and its deuterated analog creates a distinct "isotope pattern" or "doublet" in the mass spectrum. When searching for metabolites, observing this same mass shift between a putative metabolite and its corresponding deuterated version provides very high confidence that the signal is a genuine metabolite and not a matrix interference.
Workflow Overview
The overall process involves incubating the parent drug (lisofylline) with a metabolically active system, spiking the samples with the deuterated internal standard (Lisofylline-d6), and then analyzing the mixture via LC-MS/MS to detect and identify biotransformation products.
Figure 1: General experimental workflow for in vitro metabolite identification using a deuterated internal standard.
Detailed Experimental Protocols
This section provides validated, step-by-step methodologies for a typical in vitro metabolite identification study.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| (+/-)-Lisofylline | Reference Standard Grade (>98% purity) |
| This compound | Isotopic Purity ≥98%[7] |
| Human Liver Microsomes (HLM) | Pooled donors, protein conc. ~20 mg/mL |
| NADPH Regenerating System | Solution A (NADP+, G6P), Solution B (G6PD) |
| Potassium Phosphate Buffer | 0.1 M, pH 7.4 |
| Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade |
| Formic Acid (FA) | LC-MS Grade |
| Water | Ultrapure, Type 1 |
| 96-well plates / Eppendorf tubes | Polypropylene |
Protocol: In Vitro Metabolism with Human Liver Microsomes
This protocol is designed to identify Phase I metabolites, which are the most common biotransformations.[18][19]
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of (+/-)-Lisofylline in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a 100 ng/mL working "spiking" solution in 50:50 Acetonitrile:Water.
-
-
Incubation Setup:
-
On ice, prepare a master mix in a microcentrifuge tube. For a final incubation volume of 200 µL, add the following in order:
-
138 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
20 µL of NADPH Regenerating System Solution A
-
20 µL of Human Liver Microsomes (final concentration: 1 mg/mL)
-
2 µL of 100 µM Lisofylline working solution (prepared from the 10 mM stock; final concentration: 1 µM)
-
-
Prepare a negative control (0-minute) sample by immediately adding 400 µL of cold acetonitrile (containing the internal standard, see step 5) before adding the NADPH system and incubating.
-
-
Pre-incubation:
-
Gently vortex the mixture and pre-incubate for 5 minutes in a shaking water bath at 37°C to acclimatize the system.[19]
-
-
Reaction Initiation and Incubation:
-
Initiate the metabolic reaction by adding 20 µL of NADPH Regenerating System Solution B.
-
Incubate the reaction at 37°C for 60 minutes with gentle shaking.
-
-
Reaction Termination and Internal Standard Spiking:
-
Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing 100 ng/mL this compound. This 2:1 volume of organic solvent effectively stops enzymatic activity and precipitates proteins.[18][19] Adding the standard at this stage is crucial as it corrects for any subsequent sample handling and analytical variability.[14]
-
-
Sample Processing:
-
Vortex the terminated samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[19]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
-
Protocol: LC-MS/MS Analysis
The following parameters provide a robust starting point for the analysis of lisofylline and its metabolites. Method optimization may be required based on the specific instrumentation used.
| LC Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 8 minutes, hold 2 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[20] |
| Scan Type | Full Scan (for discovery) & Product Ion Scan (for fragmentation) |
| Full Scan Range | m/z 100-600 |
| MRM Transitions | See Table 2 below |
| Collision Gas | Nitrogen or Argon |
| Key Voltages | Optimize for specific instrument (e.g., Capillary, Cone) |
Table 2: Key Mass Transitions for Lisofylline and its Deuterated Standard Note: The precursor ion for Lisofylline is [M+H]+. The d6 label on the two methyl groups adds 6 Da to the molecular weight.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| (+/-)-Lisofylline | 281.2 | 181.1 | Corresponds to the dimethylxanthine core after cleavage of the hydroxyhexyl side chain.[20] |
| This compound | 287.2 | 187.1 | The +6 Da shift is maintained in the core fragment, confirming the label's position. |
Data Analysis and Metabolite Identification
Identifying Potential Metabolites
The primary strategy is to search the full scan data for ion signals that correspond to predicted metabolic transformations of lisofylline, while also exhibiting the characteristic +6 Da mass shift of the deuterated analog.
Table 3: Common Phase I Metabolic Transformations and Expected Mass Shifts
| Biotransformation | Mass Change (Da) | Expected m/z (Lisofylline) | Expected m/z (Lisofylline-d6) |
| Parent Drug | +0 | 281.2 | 287.2 |
| Hydroxylation | +16 | 297.2 | 303.2 |
| Oxidation (Alcohol to Ketone) | -2 | 279.2 (Pentoxifylline) | 285.2 |
| N-Demethylation | -14 | 267.2 | 273.2 |
| Carboxylation | +28 | 309.2 | 315.2 |
Confirmation and Structural Elucidation
-
Extract Ion Chromatograms (EICs): For each predicted metabolite pair (e.g., m/z 297.2 and 303.2), extract the ion chromatograms. A genuine metabolite will show co-eluting peaks for both the unlabeled and labeled species.[9]
-
MS/MS Fragmentation: Perform a product ion scan on the suspected metabolite's precursor ion (e.g., m/z 297.2). Compare the resulting fragmentation pattern to that of the parent drug (m/z 281.2). A common core fragment (e.g., m/z 181.1) would suggest the modification occurred on the side chain. A shift in a fragment's mass would help pinpoint the location of the modification.
Lisofylline Metabolic Pathway Example
Lisofylline itself is a metabolite of pentoxifylline, formed by the reduction of a ketone.[21] A primary reverse metabolic pathway is the oxidation of lisofylline's alcohol group back to the ketone, reforming pentoxifylline.[21] Further metabolism can occur on the alkyl side chain.
Figure 2: Predicted metabolic pathways of Lisofylline and the corresponding mass shifts for its d6-labeled analog.
Conclusion
The use of this compound provides an indispensable tool for the accurate and high-confidence identification of lisofylline metabolites. By serving as an ideal internal standard, it enables researchers to overcome common analytical challenges in LC-MS/MS, leading to robust and reliable data essential for advancing drug development programs. The protocols and principles outlined in this guide offer a comprehensive framework for scientists to effectively characterize the metabolic fate of this promising anti-inflammatory agent.
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Onyesom, I. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. African Journal of Biomedical Research. Available at: [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]
-
Kyle, P. B., et al. (2005). Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma. Biomedical Chromatography. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
-
Yamada, S., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Available at: [Link]
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. Available at: [Link]
-
Popa, D. S., et al. (n.d.). Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS. PubMed. Available at: [Link]
-
Lee, H., et al. (2021). Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat. ResearchGate. Available at: [Link]
-
Lillibridge, J. A., et al. (1996). Metabolism of Lisofylline and Pentoxifylline in Human Liver Microsomes and Cytosol. Drug Metabolism and Disposition. Available at: [Link]
-
Obach, R. S. (2011). A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. AAPS Journal. Available at: [Link]
-
Wikipedia. (n.d.). Lisofylline. Available at: [Link]
-
Jia, L., & Liu, X. (2007). The use of stable isotopes in drug metabolism studies. ResearchGate. Available at: [Link]
-
Pons, G., et al. (1999). Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. Pediatrics. Available at: [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]
-
European Bioanalysis Forum. (n.d.). Metabolite quantification recommendation - fit for purpose. Available at: [Link]
-
Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. Available at: [Link]
-
Protheragen. (n.d.). Lisofylline-D6. Available at: [Link]
-
Yang, Z., et al. (2004). Lisofylline: A Potential Lead for the Treatment of Diabetes. Current Medicinal Chemistry. Available at: [Link]
-
RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. Available at: [Link]
-
Chen, M., et al. (2002). Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology. Available at: [Link]
-
Patsnap Synapse. (2024). What is Lisofylline used for?. Available at: [Link]
-
Wang, Y., et al. (2024). Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. International Journal of Molecular Sciences. Available at: [Link]
-
Nadler, J., et al. (2005). Design, synthesis and biological evaluation of lisofylline (LSF) analogs as a possible treatment for type 1 diabetes. ResearchGate. Available at: [Link]
-
LIPID MAPS. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube. Available at: [Link]
-
Chen, Q., et al. (2024). Metabolomic Profiling of Pogostemon cablin Reveals Disruption of Secondary Metabolite Biosynthesis Induced by Corynespora cassiicola Infection. MDPI. Available at: [Link]
-
Shah, J., et al. (2017). Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat. Journal of Chromatography B. Available at: [Link]
-
Yan, H., et al. (2020). Metabolic profiling of ligustilide and identification of the metabolite in rat and human hepatocytes by liquid chromatography combined with high-resolution mass spectrometry. ResearchGate. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 4. Lisofylline - Wikipedia [en.wikipedia.org]
- 5. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Lisofylline used for? [synapse.patsnap.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. apexbt.com [apexbt.com]
- 11. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. moravek.com [moravek.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. metsol.com [metsol.com]
- 17. Lisofylline-D6 - Protheragen [protheragen.ai]
- 18. enamine.net [enamine.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolism of lisofylline and pentoxifylline in human liver microsomes and cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of Lisofylline in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of Lisofylline (LSF) in various animal models. This document synthesizes technical data with practical insights to ensure scientifically sound and reproducible experimental outcomes.
Scientific Introduction: Understanding Lisofylline
Lisofylline, the (R)-enantiomer of a pentoxifylline metabolite, is a synthetic small molecule with potent anti-inflammatory and immunomodulatory properties.[1][2][3] Its mechanism of action is multifaceted, making it a compound of interest for a range of inflammatory and autoimmune diseases.[4][5]
Mechanism of Action
Lisofylline exerts its therapeutic effects through several key pathways:
-
Inhibition of Pro-inflammatory Cytokines: LSF has been shown to suppress the production and action of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1β (IL-1β), and IL-6.[4][6] This broad-spectrum cytokine inhibition is central to its anti-inflammatory effects.
-
Modulation of Signaling Pathways: LSF interferes with critical intracellular signaling cascades. It has been demonstrated to inhibit the activation of Signal Transducer and Activator of Transcription 4 (STAT4), a key transcription factor in the IL-12 signaling pathway that drives Th1 cell differentiation and inflammation.[1][2][6] Additionally, LSF can reduce the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), another crucial mediator of inflammatory responses.[7][]
-
Cellular Protection: LSF exhibits cytoprotective effects, particularly for pancreatic β-cells. It has been shown to protect these cells from cytokine-induced damage, preserve insulin secretion, and promote mitochondrial metabolism.[2][9] This has led to significant investigation into its use for Type 1 Diabetes.[5][10]
-
Reduction of Oxidative Stress: The compound can decrease lipid peroxidation, a key process in cellular damage during oxidative stress.[4][11]
Rationale for In Vivo Studies
The unique mechanism of LSF justifies its investigation in a variety of preclinical animal models. Its ability to target multiple inflammatory pathways makes it a candidate for diseases where inflammation is a key driver of pathology, such as diabetes, acute lung injury, sepsis, and organ transplant rejection.[6][7][10][12]
Preclinical Pharmacokinetics of Lisofylline
Understanding the pharmacokinetic profile of Lisofylline in different species is crucial for designing effective in vivo studies.
| Parameter | Rodents (Rats & Mice) |
| Bioavailability | Subcutaneous administration in rats has demonstrated higher bioavailability compared to oral administration.[13][14] |
| Metabolism | Lisofylline is a metabolite of pentoxifylline.[1] Further metabolism in humans includes the formation of lisofylline 4,5-diol.[3] |
| Species Suitability | Mouse models have been identified as being similar to humans in terms of the catalytic activities of CYP3A, a key enzyme in LSF metabolism, making them a good model for intravenous pharmacokinetic studies.[15] |
Insight for Experimental Design: The higher bioavailability of subcutaneous versus oral administration in rats suggests that for studies requiring consistent and high levels of drug exposure, the subcutaneous route should be prioritized.[13][14] However, the choice of administration route should always be guided by the specific research question and the clinical relevance of the model.
In Vivo Dosing and Administration of Lisofylline
The following table summarizes reported dosing regimens for Lisofylline in various animal models.
| Animal Model | Species | Dose | Route of Administration | Frequency | Key Findings | Reference |
| Type 1 Diabetes | Mouse (NOD) | Not specified | Not specified | 3 weeks | Suppressed IFN-γ production, reduced insulitis and diabetes onset. | [16] |
| Type 1 Diabetes | Mouse (STZ-induced) | Not specified | Daily Treatment | 2 weeks | Significant reduction in diabetes incidence (25% vs. 91.6%). | [6] |
| Prediabetes | Rat (STZ-induced) | 25 mg/kg | Not specified | Twice daily | Improved oral glucose tolerance and enhanced glucose-stimulated insulin secretion. | [13] |
| Acute Lung Injury | Pig (Sepsis-induced) | 25 mg/kg bolus, then 10 mg/kg/h | Intravenous | Continuous infusion | Attenuated sepsis-induced pulmonary hypertension, neutropenia, and hypoxemia. | [7] |
| Acute Lung Injury | Mouse (Hyperoxia-induced) | Not specified | Not specified | Not specified | Diminished increases in lung wet-to-dry weight ratios and improved survival. | [17] |
| Obesity-induced Cardiac Inflammation | Mouse | Not specified | Not specified | Not specified | Alleviated cardiac injury by improving pancreatic β-cell function and insulin sensitivity. | [17] |
| Pharmacokinetics | Rat | 40 or 80 mg/kg | IV, Oral, SC | Single dose | Subcutaneous route is more favorable than oral due to high bioavailability. | |
| Pharmacokinetics | Mouse | 50 mg/kg | Intravenous | Single dose | Characterized LSF disposition in a physiologically based pharmacokinetic (PBPK) model. | [15] |
Protocols for Preparation and Administration
The following protocols are designed to provide a clear, step-by-step guide for the preparation and administration of Lisofylline for in vivo studies.
Formulation of Lisofylline for Injection
Scientific Rationale for Vehicle Selection: Lisofylline is soluble in several organic solvents and aqueous solutions at neutral pH.[12] For in vivo administration, it is critical to use a vehicle that is biocompatible and minimizes irritation at the injection site.[18] A common strategy for compounds with limited aqueous solubility is to use a co-solvent system. The following protocol utilizes a mixture of DMSO, PEG300, Tween-80, and saline, which is a widely accepted vehicle system for preclinical studies.[19]
Materials:
-
Lisofylline powder (ensure high purity, >98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and filters (0.22 µm)
Protocol for Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile vial, add 400 µL of PEG300.
-
To this, add 100 µL of DMSO. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution to ensure it is well-mixed.
Protocol for Lisofylline Formulation:
-
Weigh the required amount of Lisofylline powder in a sterile vial.
-
Add the appropriate volume of the pre-prepared vehicle to achieve the desired final concentration.
-
Vortex or sonicate until the Lisofylline is completely dissolved.
-
Visually inspect the solution for any particulates.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared formulation according to stability data (if available) or prepare fresh for each experiment.
Self-Validation and Quality Control:
-
Always prepare a vehicle-only control group to be administered in parallel with the Lisofylline-treated group. This is essential to differentiate the effects of the drug from any potential effects of the vehicle.
-
The pH of the final formulation should be measured and adjusted if necessary to be within a physiologically acceptable range (typically 5.5-8.5 for subcutaneous injections) to minimize irritation.[18]
-
Observe animals closely after administration for any signs of local irritation (swelling, redness) or systemic toxicity.
Administration Protocols
The following are generalized protocols. Always adhere to institution-specific IACUC guidelines for animal handling and substance administration.
Rationale: This route is often preferred for its ease of administration and good bioavailability for many compounds, including Lisofylline in rodents.
Procedure:
-
Restrain the mouse by gently grasping the loose skin over the shoulders ("scruffing").
-
Identify the injection site, typically in the scruff or flank region.
-
Using a 25-30 gauge needle, gently lift the skin to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Inject the Lisofylline solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
Rationale: IV administration provides immediate and 100% bioavailability, which is ideal for pharmacokinetic studies and acute disease models.
Procedure:
-
Warm the mouse under a heat lamp or by placing its tail in warm water to induce vasodilation of the tail veins.
-
Place the mouse in a suitable restraint device that allows access to the tail.
-
Identify one of the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Using a 27-30 gauge needle attached to the syringe with the Lisofylline solution, insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and try again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor.
Visualizing Lisofylline's Mechanism of Action
The following diagrams illustrate the key signaling pathways modulated by Lisofylline and a general experimental workflow.
Signaling Pathway of Lisofylline
Caption: A generalized workflow for conducting in vivo studies with Lisofylline.
Conclusion
Lisofylline is a promising anti-inflammatory agent with a well-defined mechanism of action. The successful in vivo application of this compound relies on careful consideration of its pharmacokinetic properties, appropriate selection of animal models, and meticulous preparation and administration techniques. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to design and execute robust preclinical studies with Lisofylline.
References
-
Cui, P., Macdonald, T. L., Chen, M., & Nadler, J. L. (2006). Lisofylline: a potential lead for the treatment of diabetes. Current medicinal chemistry, 13(16), 1873–1878. [Link]
-
Yang, Z. D., Chen, M., Wu, R., McDuffie, M., & Nadler, J. L. (2002). The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice. Diabetologia, 45(9), 1307–1314. [Link] [16]18. Chen, M., Cui, P., Macdonald, T. L., & Nadler, J. L. (2003). Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology, 144(12), 5227–5231. [Link] [7]19. Wyska, E., Pekala, E., & Szymura-Oleksiak, J. (2019). Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Xenobiotica; the fate of foreign compounds in biological systems, 49(12), 1469–1479. [Link] [14]20. Yang, Z. D., Chen, M., Wu, R., McDuffie, M., & Nadler, J. L. (2002). The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice. Diabetologia, 45(9), 1307–1314. [Link] [16]21. PubChem. (n.d.). Lisofylline. National Center for Biotechnology Information. Retrieved from [Link] [3]22. Lee, J. S., Fujimoto, K., & Jeon, R. (2019). In vivo screening of subcutaneous tolerability for the development of novel excipients. Journal of pharmacological and toxicological methods, 99, 106598. [Link]
Sources
- 1. Lisofylline - Wikipedia [en.wikipedia.org]
- 2. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lisofylline | C13H20N4O3 | CID 501254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of p38 MAPK and ATF-2 signaling pathway in anti-inflammatory effect of a novel compound bis[(5-methyl)2-furyl](4-nitrophenyl)methane on lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with (+/-)-Lisofylline-d6
Welcome to the technical support resource for the bioanalysis of Lisofylline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to anticipate and resolve challenges in your quantitative LC-MS/MS assays. This guide is structured in a question-and-answer format to directly address the common and complex issues researchers face, with a focus on leveraging (+/-)-Lisofylline-d6 to ensure data integrity.
Part 1: Fundamentals of Matrix Effects in Bioanalysis
Q1: What exactly is a "matrix effect" in the context of LC-MS/MS bioanalysis?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This phenomenon occurs within the mass spectrometer's ion source and can lead to either ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy and precision of quantitative results.[2][3][4] It's a critical challenge because even with the high selectivity of tandem mass spectrometry (LC-MS/MS), these interfering components can affect the analyte's ability to form gas-phase ions, leading to erroneous measurements.[1][5]
Q2: From a mechanistic standpoint, what causes these matrix effects?
Matrix effects arise from a complex interplay of factors at the LC-MS interface, particularly with electrospray ionization (ESI), which is highly susceptible to these interferences.[3][6] The primary causes include:
-
Competition for Ionization: Endogenous matrix components, such as phospholipids, salts, proteins, and metabolites, can be more easily ionized or have a higher concentration than the analyte of interest (Lisofylline).[7][8][9] They effectively compete for the limited charge on the ESI droplet surface, reducing the number of charged analyte ions that reach the mass analyzer.[9]
-
Droplet Formation & Evaporation Changes: Co-eluting compounds can alter the physical properties of the ESI droplets.[5][10] For instance, less volatile components can increase the droplet's surface tension, hindering solvent evaporation and the subsequent release of gas-phase analyte ions.[2][5]
-
Analyte Neutralization: Some matrix components can deprotonate and neutralize the charged analyte ions in the liquid phase before they even have a chance to enter the gas phase.[5]
The diagram below illustrates how undetected matrix components can interfere with the ionization of the target analyte.
Caption: Ionization suppression in the ESI source.
Q3: How can I determine if my Lisofylline assay is suffering from matrix effects?
You cannot rely on the visual inspection of a chromatogram alone. The most reliable method is a quantitative assessment using a post-extraction spike experiment .[8][10][11] This procedure directly measures the impact of the matrix on your analyte's signal.
This protocol allows for the calculation of the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.[8]
-
Sample Preparation:
-
Obtain at least six different lots of blank biological matrix (e.g., human plasma).
-
Process these blank samples using your finalized extraction procedure (e.g., protein precipitation, LLE, or SPE).
-
-
Spiking:
-
Set A (Post-Spike Samples): Take the extracted blank matrix from Step 1 and spike it with a known concentration of Lisofylline (e.g., at a low and high QC level).
-
Set B (Neat Solutions): Prepare solutions of Lisofylline in a clean solvent (typically the mobile phase reconstitution solvent) at the exact same concentrations as Set A.
-
-
Analysis & Calculation:
-
Analyze both sets of samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot of the matrix as follows: MF = (Peak Area in Post-Spike Sample) / (Mean Peak Area in Neat Solution)
-
-
Interpretation:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring.
-
MF > 1: Ion enhancement is occurring.
-
According to FDA guidance, the impact of matrix effects should be carefully assessed during method validation.[12][13]
| Matrix Factor (MF) | Interpretation | Implication for Assay |
| 0.95 - 1.05 | Negligible Matrix Effect | Assay is likely robust. |
| < 0.85 | Significant Ion Suppression | Risk of under-quantification and poor sensitivity. |
| > 1.15 | Significant Ion Enhancement | Risk of over-quantification. |
| Variable across lots | Inconsistent Matrix Effect | Poor assay precision and reproducibility. |
Part 2: The Critical Role of this compound
Q4: What is an internal standard (IS) and why is it so important?
An internal standard is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) sample before processing.[6] Its purpose is to correct for variability that can be introduced during the analytical workflow, including sample preparation, injection volume differences, and fluctuations in instrument response.[14][15] The final analyte quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which provides a much more stable and reproducible measurement.[16]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound considered the "gold standard"?
A SIL-IS is the ideal choice for quantitative LC-MS/MS because it is chemically and physically almost identical to the analyte.[17][18][19] In the case of this compound, several hydrogen atoms in the Lisofylline molecule have been replaced with deuterium. This provides several unparalleled advantages:
-
Co-elution: It has nearly identical chromatographic behavior to the unlabeled Lisofylline, meaning it elutes at the same time.[19][20]
-
Identical Extraction Recovery: It behaves the same way during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Compensates for Matrix Effects: Crucially, because it co-elutes and has the same ionization properties, it will experience the same degree of ion suppression or enhancement as the analyte.[17][20] When you take the ratio of the analyte to the IS, this effect is normalized, leading to a highly accurate result even in the presence of matrix interference.[20]
The workflow below demonstrates how a SIL-IS is used to ensure accurate quantification.
Caption: Workflow for SIL-IS based quantification.
Part 3: Troubleshooting Guide with this compound
Q6: I'm seeing a low and erratic signal for BOTH Lisofylline and Lisofylline-d6. What is the most likely cause?
When both the analyte and the SIL-IS show poor signal, the issue is likely a systematic problem rather than a sample-specific matrix effect. This points to a problem that affects both compounds equally.
| Possible Cause | Recommended Action |
| Severe Ion Suppression | The matrix is so "dirty" that it's suppressing everything. Improve your sample cleanup. Move from protein precipitation to a more selective method like LLE or SPE.[4][6] |
| Instrument Contamination | The ion source or mass spectrometer inlet is contaminated, reducing overall sensitivity.[21] Clean the ion source, capillary, and cone/skimmer. |
| Poor Ionization Conditions | The mobile phase pH or ion source parameters (e.g., temperature, gas flow, voltage) are not optimal for Lisofylline. Re-optimize these parameters. |
| LC Problems | A clogged column or leak in the system is causing poor peak shape and low intensity. Perform system maintenance and check for pressure fluctuations.[21] |
Q7: My Lisofylline-d6 (IS) signal is consistent, but my Lisofylline signal is highly variable between samples. What does this suggest?
This is a classic red flag that your SIL-IS may not be performing its function correctly. While a SIL-IS is the gold standard, issues can still arise.
-
Isotopic Impurity: The most critical issue to investigate is the purity of your this compound standard. If the standard contains a significant amount of unlabeled Lisofylline, it will artificially inflate the analyte response, especially in blank samples, leading to inaccurate results.[22] Always verify the certificate of analysis for both chemical and isotopic purity (ideally ≥98%).[18][22]
-
Chromatographic Separation: In very rare cases, deuteration can cause a slight shift in retention time (the "isotope effect"), especially with many deuterium atoms and on high-resolution UPLC systems. If the analyte and IS separate, they are not in the same "analytical space" at the same time and cannot compensate for matrix effects properly. Ensure they co-elute perfectly.
-
Metabolite Interference: Check if a metabolite of Lisofylline has the same mass transition as the analyte and is not being chromatographically resolved. This is less likely but should be considered during method development.
Q8: What is a robust, step-by-step protocol for preparing samples with this compound?
Here is a general-purpose protocol using protein precipitation, a common high-throughput technique. This should be optimized and validated for your specific matrix and instrument.
-
Prepare Working Solutions:
-
Create a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Dilute this stock to create an Internal Standard Working Solution. The concentration should be chosen to yield a robust and consistent MS signal.
-
-
Sample Aliquoting:
-
Thaw your unknown samples, calibrators, and QCs. Vortex gently.
-
Aliquot 50 µL of each sample into a 96-well plate or microcentrifuge tubes.
-
-
Internal Standard Addition:
-
Add a small, precise volume (e.g., 10 µL) of the Internal Standard Working Solution to every well/tube except the blank matrix .
-
Causality Check: Adding the IS early ensures it undergoes the exact same extraction process as the analyte, which is fundamental to its corrective function.[2]
-
-
Protein Precipitation:
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid, if needed for analyte stability/ionization) to each well. This is a 4:1 ratio of precipitation solvent to plasma.
-
Seal the plate and vortex for 2-3 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate, being careful not to disturb the protein pellet.
-
-
Evaporation & Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of your initial mobile phase. This step helps to concentrate the analyte and ensures compatibility with the LC system.
-
Causality Check: Reconstituting in the mobile phase prevents poor peak shape that can occur when injecting a strong organic solvent.
-
-
Analysis:
-
Seal the final plate and inject into the LC-MS/MS system.
-
Q9: What are the regulatory expectations for matrix effects when using a SIL-IS?
Regulatory bodies like the FDA require a thorough evaluation of matrix effects during method validation.[12][23][24] Even when using a SIL-IS, you must demonstrate that the matrix does not adversely affect the results.
The key metric is the IS-Normalized Matrix Factor . This is calculated by assessing the matrix factor for the analyte and the IS from at least six different sources (lots) of matrix.
-
Calculation:
-
Calculate the Matrix Factor (MF) for Lisofylline as described in Q3.
-
Calculate the Matrix Factor (MF) for Lisofylline-d6 using the same method.
-
Calculate the IS-Normalized Matrix Factor: (MF of Lisofylline) / (MF of Lisofylline-d6)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across all lots tested should not exceed 15% .[12][25] This ensures that while the absolute response may vary due to matrix effects, the ratio used for quantification remains consistent and reliable.
Q10: Can this compound completely eliminate matrix effects?
No, and this is a critical point of understanding. A SIL-IS does not eliminate the physical phenomenon of ion suppression or enhancement. The signal for both Lisofylline and Lisofylline-d6 may still be suppressed. However, it compensates for the effect.[6][20] Because both molecules are affected to the same degree, the ratio of their signals remains constant and proportional to the analyte's concentration. The ultimate goal is not to achieve zero matrix effect, but to achieve a consistent and reproducible analytical result, which is what a high-quality SIL-IS enables.[18]
Part 4: Advanced Strategies & FAQs
Q11: What are some alternative strategies to reduce matrix effects if my SIL-IS isn't performing as expected or if suppression is too severe?
If you are facing extreme ion suppression (>80%), even a good SIL-IS may not be enough because your overall signal-to-noise ratio will be too low. In these cases, you must reduce the source of the interference.
Caption: Decision tree for mitigating severe matrix effects.
-
Improve Sample Cleanup: This is the most effective strategy.[6][16][26]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than protein precipitation by partitioning the analyte into an immiscible organic solvent.[6]
-
Solid-Phase Extraction (SPE): Provides the highest degree of selectivity by using a solid sorbent to bind and elute the analyte, leaving interferences behind.
-
-
Optimize Chromatography: Increase the chromatographic separation between Lisofylline and the region where matrix effects occur (which can be identified by post-column infusion).[10][16][27] This can be achieved by modifying the gradient, changing the mobile phase pH, or using a different column chemistry.[26]
-
Sample Dilution: A simple but effective method is to dilute the sample with the mobile phase.[3][10] This reduces the concentration of interfering components, though it may compromise sensitivity if your analyte is at a low concentration.
Q12: What should I look for on the Certificate of Analysis for my this compound standard?
When you receive your SIL-IS, scrutinize the Certificate of Analysis (CofA). It is a critical part of your experimental record and ensures the trustworthiness of your data.
-
Chemical Purity: Should be >99%. This confirms the material is chemically what it claims to be, free from other synthesis byproducts.[18]
-
Isotopic Purity/Enrichment: Should be ≥98%. This indicates the percentage of the material that is correctly labeled with deuterium. Low isotopic purity means there is a higher percentage of unlabeled analyte, which will compromise your assay.[18][22]
-
Identity Confirmation: The CofA should include data confirming the structure and mass, typically via ¹H-NMR and high-resolution mass spectrometry.
By understanding the mechanisms of matrix effects and properly employing a high-purity stable isotope-labeled internal standard like this compound, you can develop robust, accurate, and defensible bioanalytical methods that meet rigorous scientific and regulatory standards.
References
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health.
- Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 6). Bioanalysis Zone.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Providion Group.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab.
- What is Lisofylline used for?. (2024, June 27). Patsnap Synapse.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). Gyros Protein Technologies.
- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). BenchChem.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC International.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
- Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. (n.d.). BenchChem.
- Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online.
- How can I identify Ion Suppression in Biological Sample Analysis?. (n.d.). Providion Group.
- Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009, October). PubMed.
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2025, August 10). Waters.
- FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com.
- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
- Bioanalytical Method Validation FDA 2001.pdf. (n.d.). FDA.
- matrix-effect-in-bioanalysis-an-overview.pdf. (2012). International Journal of Pharmaceutical and Phytopharmacological Research.
- Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research.
- Bioanalytical Method Validation. (n.d.). FDA.
- Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. (2009). PubMed.
- A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. (2020, October 25). PubMed.
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fda.gov [fda.gov]
- 13. moh.gov.bw [moh.gov.bw]
- 14. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 15. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 20. texilajournal.com [texilajournal.com]
- 21. zefsci.com [zefsci.com]
- 22. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. resolvemass.ca [resolvemass.ca]
- 24. pharmacompass.com [pharmacompass.com]
- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 26. researchgate.net [researchgate.net]
- 27. eijppr.com [eijppr.com]
Technical Support Center: Optimizing LC-MS/MS for (+/-)-Lisofylline-d6
Welcome to the technical support center for the LC-MS/MS analysis of (+/-)-Lisofylline-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a deuterated internal standard crucial for its quantification?
(+/-)-Lisofylline (LSF) is a synthetic small molecule and an active metabolite of pentoxifylline, exhibiting anti-inflammatory and immunomodulatory properties.[1][2][3] For accurate quantification in complex biological matrices (e.g., plasma, urine), a stable isotope-labeled internal standard, such as this compound, is essential.
The Rationale: Deuterated internal standards are the gold standard in LC-MS/MS bioanalysis.[4] Because this compound is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[4][5][6] By calculating the peak area ratio of the analyte to the internal standard, we can correct for variability during sample preparation, injection, and ionization, leading to significantly improved accuracy, precision, and reproducibility.[7][8]
Q2: Should I use positive or negative ionization mode for Lisofylline detection?
Based on its chemical structure, which contains multiple nitrogen atoms within its xanthine core, Lisofylline is readily protonated. Therefore, positive electrospray ionization (ESI) mode is the recommended choice for achieving optimal sensitivity. Most biological molecules contain functional groups like amines and carbonyls that readily accept a proton (H+), making positive ion mode a common starting point for metabolomics and pharmaceutical analysis.[9] A published method for the simultaneous analysis of Lisofylline and its parent compound, Pentoxifylline, successfully utilized positive ion mode.[10]
Q3: What are the expected precursor ions for Lisofylline and Lisofylline-d6?
In positive ESI mode, the most common adduct is the protonated molecule, [M+H]+.
-
Lisofylline (Analyte):
-
Chemical Formula: C₁₃H₂₀N₄O₃
-
Molar Mass: 280.328 g/mol [1]
-
Expected Precursor Ion [M+H]+: m/z 281.2
-
-
Lisofylline-d6 (Internal Standard):
-
With six deuterium atoms, the mass will increase by approximately 6 Da.
-
Expected Precursor Ion [M+d6+H]+: m/z 287.2
-
It is always critical to confirm these masses via a direct infusion experiment on your specific mass spectrometer.
Part 1: MS/MS Parameter Optimization
Optimizing the mass spectrometer parameters is the first critical step to ensure maximum sensitivity and specificity for your analyte and internal standard.
Workflow for Compound and Source Optimization
Caption: Workflow for MS/MS Compound and Source Optimization.
Detailed Protocol: Compound Optimization (Tuning)
-
Standard Preparation: Prepare individual solutions of (+/-)-Lisofylline and this compound at a concentration of approximately 1 µg/mL in a solution mimicking the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Using a syringe pump, infuse the Lisofylline standard directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Confirmation: Acquire a full scan spectrum in positive ion mode to confirm the presence and isolation of the [M+H]+ ion at m/z 281.2.
-
Product Ion Scan: Select m/z 281.2 as the precursor ion and perform a product ion scan. This involves fragmenting the precursor ion in the collision cell (Q2) and scanning Q3 to detect the resulting fragment ions.[11]
-
Fragment Selection: Identify the 2-3 most abundant and stable product ions. A published method identified a key fragment at m/z 181 , which corresponds to the dimethylxanthine core after cleavage of the hydroxyhexyl side chain.[10]
-
Collision Energy (CE) Optimization: For each selected precursor/product ion pair (an MRM transition), perform a CE optimization experiment. This involves ramping the collision energy and monitoring the intensity of the product ion to find the voltage that yields the maximum signal.[11]
-
Repeat for Internal Standard: Repeat steps 2-6 for the this compound standard, confirming its precursor at m/z 287.2 and optimizing CE for its corresponding transitions. The product ions should be identical to the analyte (e.g., m/z 181), as deuterium labeling is on the side chain which is lost.
Detailed Protocol: ESI Source Parameter Optimization
Once the MRM transitions are defined, the ESI source must be optimized to ensure efficient ionization and desolvation.[12]
-
Flowing System: Using a T-junction, infuse the Lisofylline standard into the mobile phase stream flowing at the target analytical flow rate (e.g., 0.4 mL/min). This simulates the actual chromatographic conditions.
-
Systematic Adjustment: Adjust the following parameters one at a time while monitoring the MRM signal for maximum intensity and stability.[13][14]
-
Capillary Voltage: Typically optimized between 3-5 kV in positive mode. Too low a voltage results in poor ionization, while too high can cause source fragmentation.[13]
-
Nebulizer Gas Pressure: Controls the formation of fine droplets. Higher pressures create smaller droplets, aiding desolvation, but excessive pressure can suppress the signal.[13]
-
Drying Gas Temperature & Flow: These parameters are crucial for desolvating the droplets to release gas-phase ions. Optimize for the best signal without causing thermal degradation of the analyte.
-
-
Finalize Settings: Record the optimal settings that provide the highest and most stable signal-to-noise ratio.
| Parameter | Typical Starting Range | Purpose |
| Capillary Voltage | 3000 - 4500 V | Creates the electrospray plume and charges droplets. |
| Nebulizer Gas (N₂) Pressure | 20 - 60 psi | Assists in forming a fine spray of charged droplets. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Aids in solvent evaporation from the droplets. |
| Drying Gas Temperature | 250 - 350 °C | Provides heat for efficient desolvation of droplets. |
| Collision Gas (Ar or N₂) Pressure | Instrument Dependent | Induces fragmentation in the collision cell (Q2). |
Table 1: Typical ESI Source Parameters for Optimization.
Part 2: Chromatographic Troubleshooting
An optimized chromatographic method is essential for separating the analyte from matrix interferences, ensuring accurate integration and reliable quantification.
Common Issue 1: Poor Peak Shape (Tailing or Fronting)
Ideal chromatographic peaks should be symmetrical and Gaussian-shaped.[15] Asymmetry can compromise integration accuracy and resolution.
Caption: Decision tree for troubleshooting poor peak shape.
Causality & Solutions:
-
Peak Tailing: Often caused by secondary interactions between the basic nitrogen atoms in Lisofylline and residual acidic silanol groups on the silica-based column packing.[15]
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep Lisofylline protonated and minimize these interactions. Using a high-purity, end-capped column can also prevent this.[16]
-
-
Peak Fronting: Typically a sign of column overload.
-
Solution: Reduce the concentration of the injected sample.
-
-
Split or Broad Peaks for All Analytes: This often points to a pre-column issue.[17]
Common Issue 2: Low Sensitivity or No Peak Detected
This is a common and frustrating issue that can stem from the sample, the LC, or the MS.
Causality & Solutions:
-
MS-Related:
-
Incorrect MRM Transitions/CE: Re-infuse the standard to confirm the precursor/product ions and collision energies are correct.[19]
-
Source Contamination: A dirty ion source can lead to a dramatic loss of sensitivity. Follow the manufacturer's protocol for cleaning the ion source components.[20][21]
-
Gas Leaks: Check for leaks in the nebulizer or collision gas lines, as this can severely impact ionization and fragmentation.[20]
-
-
LC-Related:
-
Column Issues: The column may be clogged or have lost efficiency. Try replacing it with a new one.
-
Incorrect Mobile Phase Composition: An error in mobile phase preparation (e.g., wrong pH, missing additive) can significantly affect retention and ionization. Remake the mobile phase carefully.[17]
-
-
Sample-Related:
-
Degradation: Ensure the sample was stored correctly and prepare a fresh standard to verify its integrity.
-
Sample Preparation Failure: If using an extraction method (e.g., SPE, LLE), verify the recovery. Spike a blank matrix with a known amount of analyte and internal standard pre- and post-extraction to diagnose losses.
-
Part 3: Internal Standard (IS) Troubleshooting
The internal standard response should be consistent across all samples in an analytical run.[22][23] Variability in the IS signal can indicate a serious problem with the assay.
Common Issue: Inconsistent or Drifting IS Peak Area
Causality & Solutions:
-
Inconsistent Sample Preparation: This is the most common cause. Ensure the IS is added accurately and consistently to every sample, including calibrators and QCs, at the very beginning of the sample preparation process.[7][8]
-
Matrix Effects (Ion Suppression/Enhancement): While a deuterated IS corrects for matrix effects, severe and variable suppression can still impact the signal.[4][6]
-
Diagnosis: Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup steps (e.g., optimize SPE wash/elution steps).
-
Chromatographic Solution: Adjust the chromatography to move the analyte and IS away from regions of high ion suppression, which typically occur just after the void volume.
-
-
Instrument Instability: A drifting IS signal across a run can indicate a problem with the LC pump, autosampler, or MS source stability.
-
Diagnosis: Re-inject a calibration standard multiple times throughout the run. If the IS area is consistent in these injections but not in the processed samples, the issue is likely matrix-related. If the IS area drifts even in the pure standards, investigate the instrument's performance.[19]
-
| Problem | Potential Cause | Recommended Action |
| High IS %CV Across Batch | Inaccurate IS spiking; Variable matrix effects | Review pipetting technique; Improve sample cleanup; Dilute samples |
| IS Signal Drifting Down | MS Source getting dirty; Column performance degrading | Clean ion source; Flush or replace column |
| No IS Peak in Some Samples | IS spiking was missed; Complete ion suppression | Review sample prep logs; Inject a post-extraction spiked sample |
Table 2: Troubleshooting Guide for Internal Standard Issues.
Part 4: Method Validation
Once the method is optimized, it must be validated to ensure it is fit for purpose. Key validation parameters are defined by regulatory bodies like the FDA and EMA.[24]
Key Validation Parameters:
-
Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentrations (low, mid, high) on different days.[24][25]
-
Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[25]
-
Linearity & Range: The concentration range over which the method is accurate and precise.[25]
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix to its response in a neat solution.
-
Recovery: The efficiency of the sample extraction process.[25]
-
Stability: Analyte stability in the matrix under different storage conditions (e.g., freeze-thaw, bench-top).
For detailed guidance on validation, refer to the ICH M10 guideline on bioanalytical method validation.[26][27]
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Vertex AI Search.
- Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies.Labroots.
- Chrom
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?Google Cloud.
- How to optimize ESI source parameters for better sensitivity in LC-MS analysis.Ruthigen.
- Troubleshooting Peak Shape Problems in HPLC.
- 8 Essential Characteristics of LC-MS/MS Method Valid
- Deuterated Standards for LC-MS Analysis.
- Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis.Bioanalysis Zone.
- How to validate a bioanalytical LC-MS/MS method for PK studies?
- HPLC Troubleshooting Guide.Sigma-Aldrich.
- Lisofylline.Wikipedia.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.Spectroscopy Online.
- (±)
- A Guide To Troubleshooting Mass Spectrometry.GenTech Scientific.
- LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement.Shimadzu.
- Full article: Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis.Taylor & Francis Online.
- LC-MS method valid
- ICH guideline Q2(R2) on validation of analytical procedures.European Medicines Agency (EMA).
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide.Shimadzu Scientific Instruments.
- What are the Best Practices of LC-MS/MS Internal Standards?NorthEast BioLab.
- 4 Steps to Successful Compound Optimiz
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.Agilent.
- Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma.PubMed.
- Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in r
- Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode.Metabolomics.com.
Sources
- 1. Lisofylline - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 10. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 14. lcms.cz [lcms.cz]
- 15. waters.com [waters.com]
- 16. scribd.com [scribd.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. gentechscientific.com [gentechscientific.com]
- 21. agilent.com [agilent.com]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. tandfonline.com [tandfonline.com]
- 24. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 25. resolian.com [resolian.com]
- 26. reddit.com [reddit.com]
- 27. ema.europa.eu [ema.europa.eu]
Technical Support Center: Addressing Isotopic Interference with (+/-)-Lisofylline-d6
Welcome to the technical support resource for the analysis of (+/-)-Lisofylline using its deuterated internal standard, (+/-)-Lisofylline-d6. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common analytical challenge of isotopic interference in quantitative mass spectrometry. Here, we combine foundational principles with field-proven troubleshooting strategies to ensure the accuracy and integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding isotopic interference in the context of Lisofylline analysis.
Q1: What is isotopic interference and why does it affect my this compound analysis?
Isotopic interference is a phenomenon in mass spectrometry where the signal of the analyte of interest is skewed by contributions from isotopes of other, related molecules in the sample.[1] In Stable Isotope Dilution Mass Spectrometry (SID-MS), this typically occurs when the naturally occurring heavy isotopes of the unlabeled analyte contribute to the signal of the stable isotope-labeled internal standard (SIL-IS).[2][3]
For (+/-)-Lisofylline (C₁₃H₂₀N₄O₃), the molecule is composed of elements that have naturally occurring heavy isotopes.[4][5] Carbon, in particular, has a well-known heavy isotope, Carbon-13 (¹³C), which is present at an abundance of approximately 1.1%. When analyzing high concentrations of unlabeled Lisofylline, the population of molecules containing one or more ¹³C atoms becomes significant. These isotopologues can have mass-to-charge (m/z) ratios that overlap with the m/z of the deuterated internal standard, this compound, leading to a falsely inflated internal standard signal.[3][6]
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Isotopes of Concern |
| (±)-Lisofylline | C₁₃H₂₀N₄O₃ | 280.15 | M+1, M+2... (from ¹³C, ¹⁵N, ¹⁸O) |
| (±)-Lisofylline-d6 | C₁₃H₁₄D₆N₄O₃ | 286.20 | Target signal for internal standard |
Note: Masses are approximate and for illustrative purposes.
Q2: What are the common symptoms of isotopic interference in my data?
The most common indicators of significant isotopic interference include:
-
Non-Linear Calibration Curves: The calibration curve may deviate from linearity, especially at the upper limit of quantification (ULOQ).[2][3] This happens because at high analyte concentrations, the isotopic contribution to the internal standard channel becomes more pronounced, suppressing the analyte/IS ratio.[2]
-
Inaccurate Quantification & Poor Precision: Results may show a consistent negative bias (underestimation of the analyte concentration) and high variability between replicate measurements. This occurs because the inflated internal standard signal artificially lowers the calculated analyte-to-internal standard ratio.[6]
-
Erroneous Isotopic Patterns: The observed isotopic distribution for the analyte or internal standard at high concentrations does not align with the theoretical pattern.[2]
Q3: How is this compound typically used, and what are its potential drawbacks?
This compound is a deuterated analog of Lisofylline, where six hydrogen atoms have been replaced by deuterium.[7] It is used as an internal standard (IS) in quantitative mass spectrometry to correct for variability during sample preparation and ionization in the mass spectrometer source.[6] Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar matrix effects, in theory allowing for robust and accurate quantification.[7][8]
However, deuterated standards have inherent limitations:
-
Isotope Effects: The slight mass difference can sometimes lead to partial chromatographic separation from the analyte, a phenomenon known as the "deuterium isotope effect".[8][9] If this occurs, the analyte and the IS may elute into regions with different matrix interferences, compromising accurate correction.[7][8]
-
In-Source Instability: Deuterium atoms can sometimes be lost or exchanged in the mass spectrometer's ion source, especially if they are located on chemically labile positions of the molecule.[7]
Troubleshooting Guides & Protocols
This section provides actionable strategies and step-by-step protocols to diagnose and mitigate isotopic interference.
Protocol 1: Diagnosing Isotopic Cross-Contribution
This experiment confirms whether the unlabeled analyte is contributing to the internal standard's signal.
Objective: To measure the percentage of signal from a high-concentration unlabeled Lisofylline standard that is detected in the mass channel of Lisofylline-d6.
Methodology:
-
Prepare a High-Concentration Analyte Standard: Prepare a solution of unlabeled (+/-)-Lisofylline at a concentration corresponding to the upper limit of quantification (ULOQ) of your assay. This sample should not contain any Lisofylline-d6.
-
Prepare a Blank Sample: Prepare a blank matrix sample (e.g., plasma, urine) without either the analyte or the internal standard.
-
Acquire Data: Inject the high-concentration analyte standard onto your LC-MS/MS system.
-
Monitor MRM Transitions: Monitor the multiple reaction monitoring (MRM) transitions for both unlabeled Lisofylline and Lisofylline-d6.
-
Analyze Results:
-
Measure the peak area for the unlabeled Lisofylline in its own channel (Analyte Response).
-
Measure the peak area, if any, that appears at the same retention time in the Lisofylline-d6 channel (Crosstalk Response).
-
Calculate the percent cross-contribution: (% Crosstalk) = (Crosstalk Response / Analyte Response) * 100.
-
A significant crosstalk percentage confirms that isotopic interference is occurring.
Workflow for Diagnosing and Mitigating Isotopic Interference
Caption: A logical workflow for identifying, addressing, and validating the correction of isotopic interference.
Strategy 1: Optimization of Internal Standard Concentration
The relative effect of isotopic interference can be reduced by increasing the concentration of the internal standard.[2] This ensures that the contribution from the analyte's isotopes is a smaller, often negligible, fraction of the total signal in the IS channel.
Protocol:
-
Select Concentrations: Choose three concentrations for the Lisofylline-d6 internal standard: your current concentration, a 5x higher concentration, and a 10x higher concentration.
-
Prepare Calibration Curves: Prepare a full calibration curve for unlabeled Lisofylline at each of the three IS concentrations.
-
Analyze and Compare:
-
Analyze all calibration curves under identical LC-MS/MS conditions.
-
Plot the analyte/IS area ratio against the analyte concentration for each series.
-
Assess the linearity (R²) of the curve at each IS concentration.
-
-
Select Optimal Concentration: Choose the lowest IS concentration that provides a linear calibration curve across the desired dynamic range without causing ion suppression.[2]
Strategy 2: Mathematical Correction Using a Non-Linear Calibration Function
When isotopic interference cannot be eliminated experimentally, a more accurate non-linear fitting model can be used for the calibration curve.[3] This approach mathematically accounts for the predictable cross-talk between the analyte and the internal standard.
Several models can be applied, with the most common being a quadratic function. This requires specialized software capabilities but can be highly effective. The core principle is to use a fitting algorithm that incorporates experimentally determined constants for the isotopic contribution of the analyte to the IS signal and vice-versa.[3][10] This method provides more accurate quantitation where such signal cross-talk exists.[3]
Strategy 3: Advanced Methodological Adjustments
-
Improve Chromatographic Resolution: While complete separation of a deuterated standard from its analyte is generally undesirable, subtle improvements to peak shape can be beneficial. Ensure chromatographic conditions produce sharp, symmetrical peaks to minimize any retention time shifts that could expose the analyte and IS to differential matrix effects.[8]
-
Verify Isotopic Purity of the Standard: The SIL-IS itself may contain a small amount of the unlabeled analyte from its synthesis.[2] This should be assessed by analyzing the IS solution alone and monitoring for any signal in the unlabeled analyte's MRM transition. If significant, this impurity level must be accounted for or a purer standard should be sourced.
Conceptual Diagram of Isotopic Interference
Caption: Overlap of analyte's natural isotope peaks with the internal standard signal.
References
- Benchchem. (n.d.). Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-qywZsXM8bQ2iVwkEuT5zge2IxbAazfEAbYFWlpoZ7IyXR-iCC3beDltWlDMIbBNO_Je4ALRHprRdRG33tHzvDid0zSvL56PmRehi_9gLPkjK2axQ6bJzc_YTtpfg0ZJw57JIR22w5XbygQAWyrjtuI1K8TQiL7t6wEfaZ148T7MCY-2PLUQ7vezrjxsYOxG8VExu-PvlLB8DSm2VVu5GQHxEWCqeUUVz5d6TJw8=]
- Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 2), 208-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtOTsH8ryG2eN3Jpxynbp6xuYl8XEGf-0kSDVYHqZ53KcDEvyAyhHiw2oWeciyXV1zLwYJnlKlOUiuEcgAP6cGigrDdJ5UcNlPTXouUg0nuM2TWDFpPeTXJ4Pa0CQbjxHddHMD]
- Benchchem. (n.d.). Technical Support Center: Minimizing Isotopic Interference in Stable Isotope Dilution Mass Spectrometry. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCQD_hkj00ut6Zk-WrZu1_U8vmmbj4c71s6NGqxf1jawOJ7krCwRZDpC7eOubD5piCvFknP8GopfYZ3lh9wurG1X7-kqutbjgH5f5I3Z8FEaSkzlLo14KU4RNXJZivM1xTgDTq3Q5BxHY9AIWyPwGFaYimcg3W_eCHZLBydMWcW5DCpx0hWbqjaJaRe0yrzfCeKPV_2SvE92b98xPv5XfEweOigP7RuUegDKrGsPECWCPPK09LpUkNCzGhgdLF9F6Ijino]
- National Center for Biotechnology Information. (n.d.). Lisofylline. PubChem Compound Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdSUeeOkwwBffdGUFweLcBAVWbH48b7HXCVcSiCutZPgXtBUFOBcbktRmHnyFGP1Y3KSe2bug30eV-X5z_Q-nK7BwxHVuQW-vGf_z_IxOb_3cKeYtGMYzxap-2i-G3L_WqgXq-gXIC554vA4_U3nMi]
- Abcam. (n.d.). (±)-Lisofylline, Anti-inflammatory agent (CAS 6493-06-7). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcZUap6sq0TNy3tua7SsdcmV0sO2z7ynRK_io1N3SLK6iN-Q7irWJ-eKwMf78fc5sKG7Gz-BiyxlGmL_k7EPt_M19xUw4DUtS-ujZp2Crz3CYPFkf4hvctde5S5FlGbYWCWnGHTxzB_Z98ksUd5LHqdDcPxWmoAHL6YEanOwGEVNaCxY-lJBwQq8KkK8iaQZgR5zj8]
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvvuPCFzILJ6HXC80Ei8zcdjO9tcMu6p2mv0CArpdSG7UI9ZAQCSa8g40oyATr5lJEmkH5-5XVMQSUIPMQr134-NnChy6yWClfQXYeZ1KdsSstUbUs0VgeF8TBBKBeWwzpmxaJjAh9GYgTWVFmxw2XcwL9tivbXPreyTUQBepqvbvwWJxhoGgeZ3OxY4Fw0hxuy3RmQyWk4atmWD8FbfxZiP-LRmNi-KG0zmzscdJTPVPOKSQoyOyHae7fzlKVZa4rZRALq94KdBYFFKVsCq21g8fYghOL7zr14pvTGnr7W2zEp789Yz-gRcqIKHsyKIlu]
- Rule, G. S., Clark, Z. D., Yue, B., & Rockwood, A. L. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(8), 3879-85. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGya1Sbp84D0mlUqMjMScE5ZiZ41Uo83PATIlFuRgeTLp6mS0NpDCcLeTQpWVyKioyWc4lc0pb4iYQdR5O8cdbGjdH4bR1R4VJC5RihywOiOuuwqiYyIWf7cIj_3_T6UMhBYtI3]
- Wikipedia. (n.d.). Lisofylline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnfdhTZUCW-KyugSay_NK_TCDzyB4FsXdUW0QTbVE-pc5xDHXIGeqfwQ0txWqZUEdUnBP7AvOjNgb_f8FXaZh74gBaZIEG_gNAxpITKw7Hs0U7QUZyvMxgVwLQCO4UWwzTapZ2]
- Bryan, P., Adcock, K. G., Kramer, R., & Baker, R. C. (2005). Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma. Journal of Mass Spectrometry, 40(4), 531-7. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSr9krS6jXXoFkPxTjWLN2AyWkUro32yqIySwafl2UwouJb3rb4Fa_2PlgsN044N7gPccp8Cmoiw5iOSTbn-47lT4ML6tPAt1PMimfUUL78PWs4iFO3lMtYlk9owd8dTuyqRoW]
- Cayman Chemical. (n.d.). (R)-Lisofylline (CAS 100324-81-0). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkonp_ktcCF1iobbIGXWxlPej7nANKA_pzUK9mu8Eq1Nh8eNDCGhhLwAn5yUl1BmHudxDfN_vnniZajPcyGq8kyyDrViPuJ4IEYop8RxTp11BmdLQlJ4TR6ZJRIA4E1B3CPeU=]
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcbD0ZHv51LYQ-vywRI8Ctxn6DqCI29Df5qvpcz7EmTrmNakDOmdfgcqxo1FivnM-LNTTxpBQ-n8eKsYYDUXEwAQYD4X6FemW9mw1V3z_JgYzFSvQ_DOZ6cYjbLDu7RawpLsGsz8lVMSpo0R6cQ3FF5GxxEEsGxEaqTzebAgbvqoSTcNN3eCrN8M7WEsflOZZgBsLjTJ1Aw5u8v_oUtJsGs04sgXsbb-aPKF6-iCVoUKzKfLhXQoCRyUJxt43o7fewvaOplfCzzegj9kLHJONbnDk3E-MdixyBvXAnjYZmwlRi]
- Rule, G. S., et al. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Request PDF on ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9UTUyAda5CaS85eGlq-NeuHp4qcgFpFqgv-LiCkFB2_6jcoHpo5IEEfslc2atMqfx8bt_rRP78gSxDw3O8JJkQJ54GKB281rNeUHrSyWHs31WCaZdHBUIPChL5gmklAc3Q_740tLEglylxHsXh9fO22JXvmQ06FoIDzhAnYey1JpDenY9gcLiS335Rghy2I-4qOQAPDTEZ3szMr8_mSycbPaPGjrit8tIavbRPnMB1QFrKlVDU58yemoquthTiHZhKX98PFiIRcPYFgNWhxQjj-IQpzoUQc_S0rLZnnKLBo8YYGwLzoGc0vwTYH9ddIM0KgtBSILkM8KWFbXQ6Kt0]
- Li, W., et al. (2011). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry, 25(8), 1035-43. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH9i03038wC4qA-zm-nPvokwH4qRh78RTn8yUBgkEhmopR_NNp6hWQ6_D7dbd5_feh5XD5Lz93M6R_axDUSDKmnHSBRMv0kC5kI5EpJYR54O_XLTM-aZGQU12hbw60XsZjEc4i]
- LGC Axolabs. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwhkQno2Rp5iBlXK5V9n_J_wIitwO2naitrqn1I_t_gvsrM1E6eQXNK7VSh2Mb3MRCIbsJ-d9tX_zSJwskonCgPCMP_RminKjMyWxTwttIrYCzlJlki_g6TLnryLyvQtHhr5VwASFXy0gxDZgO-UEf961s-7FYLbzSVPOFIfGgjYQFRdmQ6LWFvLRMYGvNYR8zzJPlXU-gQLrYw9gIGihStmzpI99tpSg=]
- Benchchem. (n.d.). Technical Support Center: Isotopic Interference in Mass Spectrometry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHwgF3g0xf0yZFqmiK5rAN49yR0_1Hw8l8k32b7-e1T25goYHFXUG2mplqkgphmrc_Z8BG63FAPOlSpXU49zeT3voDJF15aGHjGOTgdH8vxZH6hdup8xBAoZPyhsiRJqtEd429_vZfzZ8o4ls46JxrXlNAPW0UUdJdpJWLILCTQhajDZxOYzuVd5qFUb8P8UDW7Mx6xljNLVyg-qcNE1JK]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lisofylline | C13H20N4O3 | CID 501254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (±)-Lisofylline, Anti-inflammatory agent (CAS 6493-06-7) | Abcam [abcam.com]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. waters.com [waters.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression in Lisofylline Analysis by LC-MS/MS
Welcome to the technical support center for the bioanalysis of Lisofylline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Our goal is to equip you with the expertise and practical knowledge to develop robust and reliable analytical methods.
The Challenge: Ion Suppression in Bioanalysis
Ion suppression is a significant matrix effect in LC-MS/MS that can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][2] It occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a decreased analyte signal, potentially causing underestimation of the analyte concentration or even false-negative results.[3][4]
Phospholipids are notorious for causing ion suppression in bioanalysis due to their high abundance in cell membranes and their tendency to co-extract with many analytes.[5][6] Given that Lisofylline is a moderately polar molecule, careful consideration of the sample preparation strategy is paramount to mitigate the impact of these interfering substances.[7]
Troubleshooting Guide: A Proactive Approach to Ion Suppression
This section addresses specific issues you may encounter during your Lisofylline analysis. The solutions provided are based on established scientific principles and field-proven experience.
Question 1: I'm observing low and inconsistent signal intensity for Lisofylline. How can I confirm if ion suppression is the cause?
Answer:
Low and variable signal intensity are classic symptoms of ion suppression. To confirm this, a post-column infusion experiment is the most definitive method.[8][9] This technique helps to identify the regions in your chromatogram where matrix components are causing suppression.
Experimental Protocol: Identifying Ion Suppression with Post-Column Infusion
-
Prepare a Lisofylline Solution: Create a standard solution of Lisofylline in your mobile phase.
-
Set up the Infusion: Use a syringe pump to continuously infuse the Lisofylline solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source using a 'T' connector.
-
Establish a Stable Baseline: Start the infusion and allow the Lisofylline signal to stabilize, which will create a consistent baseline.
-
Inject a Blank Matrix Sample: Inject a blank matrix sample (e.g., plasma from an untreated subject) that has been processed using your current sample preparation method.
-
Monitor the Signal: A significant drop in the stable baseline signal at specific retention times indicates the presence of co-eluting matrix components that are suppressing the Lisofylline signal.[8][9]
Question 2: My post-column infusion experiment confirmed significant ion suppression. What is the most effective way to clean up my sample?
Answer:
Improving your sample preparation is the most effective strategy to combat ion suppression.[1][10] For a moderately polar compound like Lisofylline, several techniques can be employed, with varying degrees of effectiveness. While protein precipitation (PPT) is simple, it often results in insufficient cleanup and significant phospholipid carryover.[11][12] More rigorous methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are highly recommended.[10][13]
A Comparative Overview of Sample Preparation Techniques
The choice of sample preparation technique significantly impacts the cleanliness of the final extract and, consequently, the degree of ion suppression. Below is a table summarizing the effectiveness of common techniques for Lisofylline analysis.
| Technique | Principle | Pros | Cons | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid. | Simple, fast, and inexpensive.[11] | Results in a "dirtier" extract with significant ion suppression from phospholipids and other matrix components.[11][12] | Poor |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic). | Can provide a cleaner extract than PPT.[10] | Can be labor-intensive, may form emulsions, and analyte recovery can be variable, especially for polar compounds.[9][12] | Moderate to Good |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides a very clean extract, and can concentrate the analyte.[14][15] | Requires method development and can be more expensive than PPT or LLE.[11][15] | Excellent |
| Phospholipid Removal Plates | Specialized plates that selectively remove phospholipids from the sample. | Simple and effective at removing a major source of ion suppression.[5][11] | May not remove other interfering matrix components. | Excellent |
Recommended Protocol: Solid-Phase Extraction (SPE) for Lisofylline
Given Lisofylline's properties, a reversed-phase SPE protocol is highly effective for removing phospholipids and other interferences.
Experimental Workflow: Reversed-Phase SPE
Caption: A typical workflow for solid-phase extraction (SPE).
Step-by-Step SPE Protocol:
-
Sorbent Selection: Choose a reversed-phase sorbent (e.g., C8 or C18) suitable for retaining moderately polar compounds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol to activate the sorbent.
-
Equilibration: Equilibrate the cartridge with 1 mL of water or a buffer that matches the pH of your sample.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent in water (e.g., 5% methanol in water) to remove polar interferences while retaining Lisofylline.
-
Elution: Elute Lisofylline with a small volume (e.g., 0.5-1 mL) of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in your initial mobile phase.
Frequently Asked Questions (FAQs)
Q1: Can I just dilute my sample to reduce ion suppression?
A1: While dilution can reduce the concentration of interfering matrix components, it also dilutes your analyte, which may compromise the sensitivity of your assay, especially for low-concentration samples.[2] It is generally not a sufficient strategy on its own for robust bioanalysis.
Q2: Are there any chromatographic strategies to minimize ion suppression?
A2: Yes, optimizing your chromatographic separation can help. By achieving better separation between Lisofylline and co-eluting interferences, you can minimize their impact on ionization.[1] Strategies include:
-
Using a longer column or a column with a different selectivity.
-
Adjusting the mobile phase gradient to better resolve your analyte from the "phospholipid region" of the chromatogram.
-
Employing Ultra-High-Performance Liquid Chromatography (UHPLC) for improved resolution and peak capacity.
Q3: How do I choose an appropriate internal standard to compensate for ion suppression?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte (e.g., Deuterium or Carbon-13 labeled Lisofylline). A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, thus providing accurate correction during quantification.[1] If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.
Q4: Can the ion source itself contribute to ion suppression?
A4: The design and settings of the ion source can influence the susceptibility to ion suppression. Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[4] Optimizing ESI parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage can sometimes help to mitigate suppression, but these adjustments are often not as impactful as proper sample cleanup.
Q5: What is the underlying mechanism of ion suppression?
A5: Ion suppression in ESI is a complex phenomenon, but it is primarily attributed to competition for charge and surface activity within the ESI droplet.[2][16] Co-eluting matrix components can alter the physical properties of the droplet (e.g., surface tension, viscosity), which hinders the efficient formation of gas-phase analyte ions.[4][16]
Visualizing the Mechanism of Ion Suppression
Caption: Mechanism of ion suppression in the ESI source.
By implementing these troubleshooting strategies and understanding the principles behind them, you can develop a robust and reliable method for the analysis of Lisofylline, ensuring the generation of high-quality, reproducible data.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (URL: [Link])
-
Ion suppression; A critical review on causes, evaluation, prevention and applications. (URL: [Link])
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (URL: [Link])
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (URL: [Link])
-
All You Need To Know About Phospholipid Removal (PLR) - Element Lab Solutions. (URL: [Link])
-
An Uncommon Fix for LC–MS Ion Suppression | LCGC International. (URL: [Link])
-
Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS. (URL: [Link])
-
Metabolism of Lisofylline and Pentoxifylline in Human Liver Microsomes and Cytosol. (URL: [Link])
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. (URL: [Link])
-
Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology | Chromatography Today. (URL: [Link])
-
Lisofylline - Wikipedia. (URL: [Link])
-
Lisofylline | C13H20N4O3 | CID 501254 - PubChem - NIH. (URL: [Link])
-
Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed. (URL: [Link])
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (URL: [Link])
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (URL: [Link])
-
Ion suppression (mass spectrometry) - Wikipedia. (URL: [Link])
-
Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS. (URL: [Link])
-
Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed. (URL: [Link])
-
Understanding and Improving Solid-Phase Extraction | LCGC International. (URL: [Link])
-
Lisofylline | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])
-
Knowledge About Normal Phase Solid Phase Extraction - Hawach - SPE Cartridge. (URL: [Link])
-
Solid-phase extraction - Wikipedia. (URL: [Link])
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (URL: [Link])
-
lisofylline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
-
SPE Method Development Tips and Tricks - Agilent. (URL: [Link])
-
How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. (URL: [Link])
-
Green extraction of methylxanthine derivatives from food and beverages using deep eutectic solvents and in silico studies of neuroprotective potential - ResearchGate. (URL: [Link])
-
Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed. (URL: [Link])
-
Ion suppression in mass spectrometry - PubMed. (URL: [Link])
-
Extraction of methylxanthines by pressurized hot water extraction from cocoa shell by-product as natural source of functional in. (URL: [Link])
-
Extraction of methylxanthines from guaraná seeds, maté leaves, and cocoa beans using supercritical carbon dioxide and ethanol - PubMed. (URL: [Link])
-
View of Green extraction of methylxanthine derivatives from food and beverages using deep eutectic solvents and in silico studies of neuroprotective potential. (URL: [Link])
-
Lisofylline: A Potential Lead for the Treatment of Diabetes - PubMed. (URL: [Link])
-
Liquid chromatographic determination of methylxanthines and catechins in herbal preparations containing guaraná - PubMed. (URL: [Link])
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. providiongroup.com [providiongroup.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. lisofylline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Lisofylline Stability in Processed Samples
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Lisofylline (LSF). This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the stability of Lisofylline in processed biological samples. As a synthetic modified methylxanthine and an active metabolite of pentoxifylline, understanding the stability profile of Lisofylline is critical for generating reliable and accurate data in preclinical and clinical studies.[1] This guide is structured to address specific challenges you may encounter during your experimental workflow, from sample collection to final analysis.
Understanding Lisofylline's Chemical Nature: A Foundation for Stability Assessment
Lisofylline, chemically known as 1-[(5R)-5-Hydroxyhexyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a xanthine derivative.[1][2] Its structure, featuring a purine double-ring system, amide functionalities, and a secondary alcohol on the alkyl side chain, dictates its susceptibility to various degradation pathways.[1][3] The xanthine scaffold itself can be prone to hydrolysis and oxidation, while the secondary alcohol offers a potential site for oxidation.[4][5]
A foundational understanding of these structural features is paramount when troubleshooting unexpected results or designing robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Lisofylline in my processed samples?
Several factors can compromise the integrity of Lisofylline in biological matrices during and after processing. These include:
-
pH: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of the amide bonds within the xanthine ring structure.[6][7]
-
Temperature: Elevated temperatures can accelerate degradation reactions. Conversely, repeated freeze-thaw cycles of plasma or serum samples can also impact analyte stability.[8][9]
-
Light: Exposure to UV or ambient light can potentially lead to photolytic degradation.[8]
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of oxidation products, particularly at the secondary alcohol group and potentially on the xanthine ring.[10][11]
-
Enzymatic Degradation: Although sample processing often aims to remove or inactivate enzymes, residual enzymatic activity in biological matrices can still contribute to degradation, especially during sample collection and initial handling steps.[9]
Q2: I'm seeing lower than expected concentrations of Lisofylline in my plasma samples. What could be the cause?
Lower than expected concentrations can stem from several issues. Here's a systematic approach to troubleshooting:
-
Review Your Sample Handling and Storage:
-
Collection: Was the blood sample processed to plasma or serum promptly? Delays can lead to enzymatic degradation.[12][13]
-
Storage Temperature: Are your samples consistently stored at or below -70°C for long-term storage? Temperature fluctuations can accelerate degradation.[14]
-
Freeze-Thaw Cycles: Have the samples undergone multiple freeze-thaw cycles? It is recommended to aliquot samples upon receipt to minimize this.[8][9]
-
-
Evaluate Your Sample Processing Method:
-
Extraction Efficiency: Is your extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) validated for high and consistent recovery of Lisofylline?
-
pH of Extraction Solvents: The pH of your extraction and reconstitution solvents can influence the stability of Lisofylline during the analytical process.
-
-
Assess Post-Preparative Stability:
-
Autosampler Temperature: At what temperature are your processed samples maintained in the autosampler? Elevated temperatures can lead to degradation over the course of a long analytical run.
-
Time in Autosampler: Have you validated the stability of Lisofylline in the final extract for the maximum anticipated run time?
-
Q3: I'm observing unexpected peaks in my chromatogram. Could these be degradation products of Lisofylline?
It's highly probable. The appearance of new peaks, especially in samples subjected to stress conditions (e.g., aged samples, those left at room temperature), is a strong indicator of degradation. To confirm, you should:
-
Analyze a Stressed Sample: Intentionally degrade a Lisofylline standard under various conditions (acid, base, peroxide, heat, light) and compare the resulting chromatogram to your sample.
-
Utilize Mass Spectrometry: If you are using LC-MS/MS, analyze the m/z of the unexpected peaks. Degradation products will often have predictable mass shifts from the parent drug (e.g., addition of oxygen, loss of a functional group).
Based on studies of the structurally similar compound pentoxifylline, potential degradation products could arise from:
-
Hydrolysis: Cleavage of the xanthine ring.[15]
-
Oxidation: Formation of a ketone at the secondary alcohol position (converting Lisofylline back to pentoxifylline) or the formation of peroxide derivatives.[16][17]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based approach to resolving common stability issues.
Scenario 1: Inconsistent Results Across a Batch
Problem: You observe a drift in Lisofylline concentration, with samples analyzed later in the sequence showing lower values.
Potential Cause: Instability of Lisofylline in the processed sample extract within the autosampler.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results across an analytical batch.
Corrective Actions in Detail:
-
Lower Autosampler Temperature: If not already set, reduce the autosampler temperature to 4°C.
-
Reduce Batch Size: Shorter analytical runs minimize the time samples spend in the autosampler.
-
Modify Reconstitution Solvent: Consider if the pH or composition of your final extract solvent is contributing to instability. A slightly acidic pH may improve stability for some xanthine derivatives.
Scenario 2: Poor Reproducibility Between Different Days of Analysis
Problem: You are getting significantly different results when analyzing the same sample on different days.
Potential Cause: Freeze-thaw instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor inter-day reproducibility.
Expert Insight: The process of freezing and thawing can cause pH shifts in micro-environments within the sample and can lead to the concentration of solutes, potentially accelerating degradation. Aliquoting samples into single-use vials after the initial processing is a critical best practice to ensure long-term sample integrity.[9]
Protocols for Stability Assessment
To proactively address stability concerns, it is essential to perform forced degradation studies and validate a stability-indicating analytical method.
Protocol 1: Forced Degradation Study of Lisofylline
Objective: To identify potential degradation products and pathways for Lisofylline.
Materials:
-
Lisofylline reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Water (HPLC or LC-MS grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve Lisofylline in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by UPLC-MS/MS.
-
-
Base Hydrolysis:
-
Dissolve Lisofylline in 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by UPLC-MS/MS.
-
-
Oxidative Degradation:
-
Dissolve Lisofylline in a solution of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Analyze by UPLC-MS/MS.
-
-
Thermal Degradation:
-
Store solid Lisofylline and a solution of Lisofylline at 60°C for 24 hours.
-
Analyze by UPLC-MS/MS.
-
-
Photolytic Degradation:
-
Expose a solution of Lisofylline to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze by UPLC-MS/MS alongside a control sample protected from light.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and characterize any new peaks using their mass-to-charge ratio and fragmentation patterns.
Protocol 2: UPLC-MS/MS Method for Lisofylline Quantification in Human Plasma
This protocol is adapted from established methods for similar analytes and should be fully validated according to regulatory guidelines.[18][19][20]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve Lisofylline from matrix components and potential degradation products.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Lisofylline: m/z 281.2 → 181.1 (example, should be optimized).
-
Internal Standard (e.g., Lisofylline-d6): m/z 287.2 → 187.1 (example, should be optimized).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for injection.
Validation of Stability in Processed Samples:
As part of method validation, the following stability tests should be performed on QC samples:
| Stability Test | Conditions | Acceptance Criteria |
| Bench-Top Stability | Room temperature for at least 4-6 hours. | Mean concentration within ±15% of nominal. |
| Freeze-Thaw Stability | Minimum of 3 cycles from -70°C to room temperature. | Mean concentration within ±15% of nominal. |
| Autosampler Stability | Stored in the autosampler at the set temperature for the expected maximum run time. | Mean concentration within ±15% of nominal. |
| Long-Term Stability | Stored at -70°C or colder for a duration exceeding the study sample storage time. | Mean concentration within ±15% of nominal. |
Concluding Remarks
Ensuring the stability of Lisofylline in processed samples is a multi-faceted challenge that requires a thorough understanding of its chemical properties, careful sample handling, and robust analytical methodology. By employing a systematic troubleshooting approach and conducting comprehensive stability assessments, researchers can have high confidence in the quality and integrity of their data. This guide provides a framework for addressing common stability issues; however, it is crucial to validate all methods and procedures within your specific laboratory context.
References
- A Validated Stability Indicating HPTLC Method for Determination of Pentoxifylline in Bulk and Pharmaceutical Formulation. Research Journal of Pharmacy and Technology.
- Degradation Studies of Pentoxifylline: Isolation and Characterization of a Novel gem-Dihydroperoxide Derivative as Major Oxidative Degradation Product. (2025-08-07).
- Lisofylline. Wikipedia.
- Lisofylline | C13H20N4O3 | CID 501254. PubChem - NIH.
- (±)
- (R)-Lisofylline (CAS 100324-81-0). Cayman Chemical.
- Degradation studies of pentoxifylline: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degrad
- Chemical structure of LSF. (n.d.).
- Degradation kinetics and mechanism of pentoxifylline by ultraviolet activated peroxydisulf
- Wilson, A. (n.d.). 21. Amanda Wilson - processed sample stability.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central.
- Stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.).
- Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025-12-28).
- Lisofylline causes rapid and prolonged suppression of serum levels of free f
- Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (n.d.).
- Xanthine scaffold: scope and potential in drug development. (n.d.). PMC - PubMed Central.
- Forced Degrad
- Xanthine Derivatives. (2020-07-18). LiverTox - NCBI Bookshelf - NIH.
- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- LC-MS method valid
- Common challenges in bioanalytical method development. (2023-04-06). Simbec-Orion.
- Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans. (n.d.). MDPI.
- Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies. (n.d.). NIH.
- Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. (n.d.). PubMed.
- Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. (2024-07-26). NIH.
- Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma. (2019-09-10). PubMed.
- Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indic
- Stability study of 81 analytes in human whole blood, in serum and in plasma. (2012-01-18). bevital.
- Oxidative Stress: Harms and Benefits for Human Health. (n.d.). PMC - NIH.
- Sample Management: Stability of Plasma and Serum on Different Storage Conditions. (n.d.).
- Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies. (2015-10-01). PubMed.
- The Effects of Long-Term Storage on Commonly Measured Serum Analyte Levels. (n.d.). NIH.
- bioanalytical method validation and study sample analysis m10. (2022-05-24). ICH.
- Strategies & Considerations for Bioanalytical Method Development and Validation Using LCMS / MS - A Review. (2011-10-26).
- Stability of Lipids in Plasma and Serum: Effects of Temperature-Related Storage Conditions on the Human Lipidome. (2025-09-10).
- Recent Advances in the Synthesis of Xanthines: A Short Review. (2022-11-08). PMC - PubMed Central.
- Nutritional and Pharmacological Effects on Oxidative Stress in Soft Tissue and Bone Remodeling. (2018-12-27). PMC - PubMed Central.
- Photolytic degradation product of doxofylline. (n.d.).
- Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Rel
- The Role of Oxidative Stress in Physiopathology and Pharmacological Treatment with Pro- and Antioxidant Properties in Chronic Diseases. (n.d.). PMC - PubMed Central.
- Xanthine Oxidase Inhibition and Anti-LDL Oxidation by Prenylated Isoflavones from Flemingia philippinensis Root. (n.d.). PubMed Central.
- Photolytic degradation product of doxofylline. (n.d.).
- Degradation of Acylaminopenicillins With Regard to Their pH Dependency. (n.d.). PubMed.
- Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation St
- (PDF) Method development and photolytic degradation study of doxofylline by rp-hplc and lc-ms/ms. (2025-08-07).
- (PDF) Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. (2025-08-08).
- Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene)
- The stability of polyaniline in strongly alkaline or acidic aqueous media. (2025-08-10).
- Stability of 5-aminolevulinic acid in aqueous solution. (n.d.). PubMed.
Sources
- 1. Lisofylline - Wikipedia [en.wikipedia.org]
- 2. Lisofylline | C13H20N4O3 | CID 501254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Degradation of acylaminopenicillins with regard to their pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress: Harms and Benefits for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Oxidative Stress in Physiopathology and Pharmacological Treatment with Pro- and Antioxidant Properties in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bevital.no [bevital.no]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of Long-Term Storage on Commonly Measured Serum Analyte Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
- 17. Degradation studies of pentoxifylline: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. database.ich.org [database.ich.org]
Lisofylline Quantification: A Technical Support Guide for Calibration Curve Troubleshooting
Welcome to the technical support center for Lisofylline quantification. This guide is designed for researchers, scientists, and drug development professionals who are utilizing chromatographic and mass spectrometric methods for the bioanalysis of Lisofylline. As a Senior Application Scientist, I've structured this guide to move beyond simple checklists and into the "why" behind the troubleshooting process, grounding our discussion in established scientific principles and regulatory expectations. Our goal is to empower you to diagnose and resolve common (and uncommon) issues with calibration curves, ensuring the accuracy and reliability of your data.
Introduction: The Centrality of the Calibration Curve
In quantitative bioanalysis, the calibration curve is the cornerstone of your assay. It establishes the mathematical relationship between the known concentrations of your standards and their instrumental response. A robust, reproducible, and linear calibration curve is non-negotiable for generating high-quality data that can withstand scientific and regulatory scrutiny. However, achieving this ideal is not always straightforward. This guide provides a structured, question-and-answer approach to troubleshoot the most frequent challenges encountered during the development and validation of Lisofylline quantification assays.
Part 1: Foundational Issues & Linearity Problems
This section addresses the most common and fundamental challenge: achieving a linear and reproducible calibration curve.
Question 1: My calibration curve for Lisofylline has poor linearity (r² < 0.99). What are the primary causes and how do I fix it?
Poor linearity is a red flag that indicates a breakdown in the proportional relationship between concentration and response. The underlying causes can be chemical, instrumental, or procedural.
Immediate Diagnostic Steps:
-
Visually Inspect the Curve: Does the curve bend at the high end (saturation) or the low end (interferences)? Is the data simply scattered (imprecision)?
-
Review Integration: Manually inspect the peak integration for each calibrator point. Inconsistent integration, especially at the low end where signal-to-noise is poor, can introduce significant error.
-
Check Internal Standard (IS) Response: If using an internal standard, plot its absolute response across the calibration range. A consistent IS response is crucial. Significant variation points to issues with sample preparation or instrument stability.[1][2]
Common Causes & In-Depth Solutions:
| Potential Cause | Scientific Rationale & Explanation | Troubleshooting & Resolution Protocol |
| Detector Saturation | At high concentrations, the mass spectrometer detector or UV detector can become overwhelmed, leading to a non-linear, plateauing response. This is a common phenomenon in LC-MS/MS.[3][4][5] | 1. Reduce Concentration Range: Narrow the calibration range by removing the highest concentration points and re-evaluating linearity.[4] 2. Sample Dilution: If high concentrations are expected in study samples, develop a validated dilution protocol. 3. Optimize MS Parameters: For LC-MS/MS, you can sometimes mitigate saturation by reducing detector gain or adjusting collision energy (CE), though this may impact sensitivity.[4] |
| Sub-optimal Regression Model | A simple linear regression with 1/x or 1/x² weighting is standard. However, some assays may exhibit inherent non-linearity that is better described by a quadratic model.[3][5] Regulatory bodies like the FDA permit non-linear models if they are justified and validated.[6] | 1. Evaluate Weighting: Compare linear regression models with no weighting, 1/x weighting, and 1/x² weighting. Choose the model that provides the best accuracy at the low end of the curve. 2. Test Quadratic Fit: If linearity is still poor, assess a quadratic (second-order polynomial) regression. The model must be rigorously validated to ensure it accurately predicts concentrations across the entire range.[5] |
| Inaccurate Standard Preparation | Errors in serial dilutions are a frequent source of non-linearity. A single pipetting error can skew the entire curve. | 1. Prepare Fresh Standards: Prepare a completely new set of calibration standards from a fresh stock solution. 2. Verify Pipettes: Ensure all pipettes used for standard preparation are calibrated. 3. Gravimetric vs. Volumetric: For highly accurate stock preparation, use gravimetric measurements (weighing the solute and solvent) rather than relying solely on volumetric glassware. |
| Analyte Adsorption or Instability | Lisofylline, like many small molecules, can adsorb to plastic or glass surfaces, especially at low concentrations. It may also be unstable in the autosampler over the course of a long analytical run.[7][8][9] | 1. Test Vial Materials: Compare results using different types of autosampler vials (e.g., polypropylene vs. silanized glass). 2. Modify Mobile Phase/Solvent: Adding a small amount of organic solvent or adjusting the pH of the sample diluent can sometimes reduce adsorption. 3. Perform Autosampler Stability Test: Re-inject the low and high calibrators at the end of the run to see if their response has changed, which would indicate instability.[8] |
Workflow for Diagnosing Non-Linearity
Caption: Troubleshooting decision tree for poor calibration curve linearity.
Part 2: Sensitivity and Reproducibility Issues
This section focuses on problems at the lower end of the curve and the overall consistency of the assay.
Question 2: I'm struggling to achieve a consistent Lower Limit of Quantification (LLOQ). The peak is visible, but the accuracy and precision are poor (>20% deviation). What's wrong?
An unreliable LLOQ undermines the entire assay, as it defines the lower boundary of reliable measurement. This issue is typically rooted in low signal-to-noise, matrix effects, or analyte loss.
Regulatory Acceptance Criteria:
According to FDA and ICH M10 guidelines, the LLOQ must be determined with an accuracy of within ±20% of the nominal value and a precision (CV) of ≤20%.[6][10][11]
Troubleshooting Protocol for LLOQ Failures:
-
Confirm Signal-to-Noise (S/N): As a general rule, the analyte response at the LLOQ should be at least 5 to 10 times the response of a blank matrix sample. If the S/N is low, sensitivity must be improved.
-
Action: Optimize MS source parameters (e.g., gas flows, temperatures, voltages) and compound-specific parameters (e.g., collision energy) to maximize signal.
-
Action: Improve sample clean-up to reduce background noise (see Part 3 on Matrix Effects).
-
-
Investigate Analyte Loss During Sample Preparation:
-
Rationale: Lisofylline may be lost during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) due to incomplete precipitation, poor partitioning, or irreversible binding to sorbents. This loss is most impactful at the LLOQ.
-
Diagnostic Experiment: Prepare two sets of samples. In Set A (pre-extraction spike), spike Lisofylline into the blank matrix before extraction. In Set B (post-extraction spike), extract blank matrix and spike the Lisofylline into the final extract after extraction. The recovery is calculated as (Response Set A / Response Set B) * 100. Low recovery (<70%) indicates significant loss during sample prep.
-
Solution: Optimize the extraction method. This could involve changing the protein precipitation solvent, adjusting the pH for LLE, or using a different SPE sorbent.
-
-
Assess Internal Standard Performance:
-
Rationale: The internal standard (IS) is meant to compensate for variability.[12] If the IS does not behave identically to Lisofylline during extraction and ionization, it can introduce error, especially at the LLOQ. A stable isotope-labeled (SIL) version of Lisofylline is the ideal IS.[1][13][14]
-
Action: If not already using one, switch to a SIL-IS for Lisofylline. If a SIL-IS is unavailable, select a structural analog that has very similar chemical properties and chromatographic retention time.[2][14]
-
Question 3: My quality control (QC) samples show high variability between analytical runs (high inter-day precision). What causes this?
Poor inter-day precision points to systemic inconsistencies in your workflow or environment from day to day.
Common Sources of Inter-Day Variability:
-
Sample/Standard Stability: Lisofylline may be degrading in the biological matrix during freeze-thaw cycles or long-term storage.[8]
-
Inconsistent Environmental Conditions: Variations in laboratory temperature and humidity can affect instrument performance and evaporation rates during sample preparation.
-
Reagent Preparation: Reagents, buffers, and mobile phases prepared fresh each day can introduce variability.
-
Solution: Prepare larger batches of mobile phases and reagents to be used across several runs. Ensure thorough mixing and consistent pH measurement.
-
-
Instrument Performance Drift: The performance of an LC-MS/MS system can drift over time.
-
Solution: Implement a daily system suitability test (SST) before each analytical run. This involves injecting a standard solution to verify that retention time, peak shape, and instrument sensitivity are within pre-defined acceptance criteria.
-
Part 3: The Challenge of the Matrix
Biological matrices like plasma and urine are complex and a primary source of analytical interference.
Question 4: I suspect matrix effects are impacting my Lisofylline assay, causing poor accuracy and linearity. How do I confirm and mitigate this?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) due to co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts).[15][16][17] They are a major concern in LC-MS/MS bioanalysis.[13][18]
Confirming Matrix Effects - The Post-Extraction Spike Method:
This is the "gold standard" quantitative assessment.[16]
-
Prepare Three Sample Sets:
-
Set 1 (Neat Solution): Spike Lisofylline and IS into the final reconstitution solvent.
-
Set 2 (Post-Spike Sample): Extract blank biological matrix from at least 6 different sources (lots). Spike Lisofylline and IS into the final, clean extract.
-
Set 3 (Matrix-Matched Calibrators): Spike Lisofylline and IS into blank matrix before extraction (this is your standard calibration curve).
-
-
Calculate the Matrix Factor (MF): MF = (Peak Response in Presence of Matrix [Set 2]) / (Peak Response in Neat Solution [Set 1])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The CV of the MF across the different matrix lots should be <15%.[16]
-
Strategies to Mitigate Matrix Effects:
| Strategy | Mechanism & Explanation |
| Improve Chromatographic Separation | The most effective strategy is to chromatographically separate Lisofylline from the interfering matrix components. If the interference does not co-elute, it cannot cause a matrix effect.[19] |
| Enhance Sample Clean-up | More rigorous extraction methods can remove a greater portion of interfering compounds. For example, switching from simple protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.[13][19] |
| Use a Stable Isotope-Labeled IS | A SIL-IS co-elutes perfectly with the analyte and experiences the same degree of ion suppression or enhancement, effectively canceling out the matrix effect in the final peak area ratio.[13][14] This is the preferred approach in regulated bioanalysis. |
| Sample Dilution | Diluting the sample with a clean solvent can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[19] However, this may compromise the ability to reach the required LLOQ. |
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for quantitative assessment of matrix effects.
Frequently Asked Questions (FAQs)
-
Q: Can I use a UV-based HPLC method for Lisofylline quantification in biological samples?
-
A: While HPLC-UV methods are used for pharmaceutical formulations, they often lack the sensitivity and selectivity required for bioanalysis at therapeutic concentrations.[20][21][22] Endogenous compounds in plasma or urine can interfere, leading to inaccurate results. LC-MS/MS is the gold standard for its superior sensitivity and specificity.[10][13]
-
-
Q: My internal standard response is highly variable in my study samples but not in my calibrators. What does this mean?
-
A: This is a critical observation that suggests a matrix effect is present in your study samples that is not present in the processed blank matrix used for your calibrators.[1] This could be due to metabolites of Lisofylline or co-administered drugs that are only present in incurred samples. An investigation into the IS response is warranted, and samples with IS responses outside of a defined range (e.g., 50-150% of the mean response of the calibrators) may need to be re-analyzed after dilution.[1]
-
-
Q: Is it ever acceptable to publish a method with a non-linear calibration curve?
-
A: Yes, it is possible, provided the non-linearity is reproducible and well-characterized.[23] You must use an appropriate, validated non-linear regression model (e.g., quadratic) and demonstrate that the model accurately calculates concentrations across the entire range.[3][5] However, you should first make every effort to understand and mitigate the source of the non-linearity, as a linear model is always preferred for its simplicity and robustness.[3]
-
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Zhang, T., et al. (2022). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]
-
Linearity Troubleshooting. Chromatography Forum. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Vesper, H. W., et al. (2021). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry. Available at: [Link]
-
LCMSMS MRM LINEARITY LIMITS. Chromatography Forum. Available at: [Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Available at: [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available at: [Link]
-
Is it possible to publish an LC/MS/MS method that doesn't give a linear calibration curve?. ResearchGate. Available at: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc.. Available at: [Link]
-
Skopp, G. (2010). Drug Stability in Biological Specimens. ResearchGate. Available at: [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Patel, S., et al. (2011). Spectrophotometric and Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Doxophylline in Pharmaceutical Formulations. Pharmaceutical Methods. Available at: [Link]
-
Considerations to properly assess drug stability within biological samples. Anapharm Bioanalytics. Available at: [Link]
-
Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. Scientific Reports. Available at: [Link]
-
U.S. Food and Drug Administration. (1996). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). Available at: [Link]
-
Lee, J. H., et al. (2018). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules. Available at: [Link]
-
Wyska, E., et al. (2005). Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Xenobiotica. Available at: [Link]
-
Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Experimental and Therapeutic Medicine. Available at: [Link]
-
de Oliveira, A. M., et al. (2016). A high performance liquid chromatography with ultraviolet method for Eschweilera nana leaves and their anti-inflammatory and antioxidant activities. Pharmacognosy Magazine. Available at: [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LCMSMS MRM LINEARITY LIMITS - Chromatography Forum [chromforum.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Linearity Troubleshooting - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fda.gov [fda.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Spectrophotometric and Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Doxophylline in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Lisofylline Assays
Introduction: The Imperative for Reproducible Lisofylline Quantification
Lisofylline (LSF), a synthetic methylxanthine and an active metabolite of pentoxifylline, has garnered significant scientific interest for its anti-inflammatory and immunomodulatory properties.[1][2] Its potential therapeutic applications span from mitigating complications associated with cancer chemotherapy and acute lung injury to the treatment of autoimmune disorders like type 1 diabetes.[1][2] Lisofylline operates through complex biological pathways, including the inhibition of pro-inflammatory cytokine production and the modulation of mitochondrial function.[3][4][5]
As research into Lisofylline progresses from preclinical models to multi-center clinical trials, the need for robust and reproducible bioanalytical methods becomes paramount. When pharmacokinetic, pharmacodynamic, or toxicokinetic data are generated across multiple laboratories, it is essential to ensure that the analytical methods used are comparable and yield equivalent results. This is where inter-laboratory cross-validation becomes a critical, non-negotiable step.
This guide provides a comprehensive framework for designing and executing a cross-validation study for Lisofylline assays. We will delve into the scientific rationale behind experimental design, provide detailed protocols for common analytical techniques, and present a clear methodology for data analysis and interpretation, all grounded in regulatory expectations.[6]
The Rationale for Cross-Validation: Ensuring Data Integrity Across Sites
The primary goal of cross-validation is to establish the interchangeability of bioanalytical data from different laboratories.[6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation when data from different sites are combined in a single study or across different studies to support a regulatory submission.[6][7]
The following diagram illustrates the fundamental workflow of an inter-laboratory cross-validation study.
Caption: Workflow for Inter-Laboratory Cross-Validation.
Key Bioanalytical Methods for Lisofylline Quantification
The selection of the analytical technique is foundational to a successful validation. For Lisofylline, a small molecule, High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection are the methods of choice due to their specificity, sensitivity, and reproducibility.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust method for quantifying Lisofylline, particularly at higher concentrations.[2] It relies on the principle of separating Lisofylline from other plasma components on a chromatographic column, followed by detection based on its absorbance of UV light.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis, offering superior sensitivity and selectivity compared to HPLC-UV.[8][9] It couples the separation power of HPLC with the precise mass detection of a tandem mass spectrometer, allowing for very low limits of quantification.[8][9]
Experimental Design for a Cross-Validation Study
A robust cross-validation study design involves the analysis of a shared set of samples by each participating laboratory. This set should include calibration standards, quality control (QC) samples, and, if available, incurred samples from a previous study.
Sample Preparation and Blinding
-
Preparation of Standards and QCs: The originating laboratory should prepare a full set of calibration standards and at least three levels of QC samples (low, medium, and high concentrations) by spiking known amounts of Lisofylline reference standard into the relevant biological matrix (e.g., human plasma).
-
Incurred Samples: If available, a selection of incurred samples (samples from subjects who have been administered the drug) should be included. These are crucial as they represent the true complexity of study samples.
-
Aliquoting and Blinding: All samples should be aliquoted and then blinded to the receiving laboratory to prevent analytical bias. A portion of the samples should also be retained and analyzed by the originating lab.
Acceptance Criteria
The acceptance criteria should be predefined in the validation plan. Regulatory guidelines generally recommend the following:
-
For QC Samples: The mean concentration from the receiving lab should be within ±15% of the nominal concentration.
-
For Incurred Samples: At least 67% of the repeat measurements should be within ±20% of the initial measurements.[6]
The following diagram illustrates the interaction between the originating and receiving laboratories.
Caption: Laboratory Interaction in Cross-Validation.
Detailed Experimental Protocols
The following are example protocols for the quantification of Lisofylline in human plasma. These should be adapted and fully validated in each laboratory before initiating the cross-validation study.
Protocol 1: LC-MS/MS Method for Lisofylline in Human Plasma
This method is based on established procedures for Lisofylline and its parent compound, Pentoxifylline.[8][9]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of internal standard working solution (e.g., Lisofylline-d4).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lisofylline: m/z 281.2 → 181.1
-
Internal Standard (Lisofylline-d4): m/z 285.2 → 181.1
-
-
Optimize collision energies and other source parameters for the specific instrument used.
-
Protocol 2: HPLC-UV Method for Lisofylline in Rat Plasma
This protocol is adapted from a method for the simultaneous determination of Lisofylline and Pentoxifylline.[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, standard, or QC, add 50 µL of internal standard working solution (e.g., 3-isobutyl-1-methylxanthine).
-
Add 1 mL of methylene chloride.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v), adjusted to pH 3.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 20 µL.
-
Data Presentation and Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Comparison of QC Sample Analysis Between Laboratories
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) (n=6) | Lab A Accuracy (%) | Lab B Mean Conc. (ng/mL) (n=6) | Lab B Accuracy (%) |
| Low | 50 | 51.5 | +3.0 | 48.8 | -2.4 |
| Medium | 500 | 492.0 | -1.6 | 510.5 | +2.1 |
| High | 4000 | 4080.0 | +2.0 | 3950.0 | -1.25 |
Acceptance criterion: Mean accuracy within ±15% of nominal concentration.
Table 2: Analysis of Incurred Samples
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | Percent Difference* | Within Acceptance? (≤20%) |
| IS-001 | 234.5 | 245.1 | 4.4% | Yes |
| IS-002 | 876.2 | 812.9 | -7.5% | Yes |
| IS-003 | 1543.0 | 1601.5 | 3.7% | Yes |
| ... | ... | ... | ... | ... |
| Total within Acceptance | XX% |
*Percent Difference = [(Lab B Conc. - Lab A Conc.) / Mean Conc.] x 100 Acceptance criterion: ≥67% of samples must be within ±20% difference.
For a more in-depth statistical comparison, a Bland-Altman plot can be used to visualize the agreement between the two laboratories. This plots the difference between the paired measurements against their mean, allowing for the identification of any systematic bias.
Conclusion and Best Practices
A successful inter-laboratory cross-validation of Lisofylline assays is a cornerstone of reliable data generation in multi-site studies. It provides the necessary confidence that data can be pooled and compared, regardless of the laboratory of origin.
Key Takeaways for Success:
-
Proactive Planning: The cross-validation plan should be established and agreed upon by all participating laboratories before any samples are analyzed.
-
Thorough Method Validation: Each laboratory must have a fully validated method for Lisofylline quantification before embarking on the cross-validation.
-
Use of Incurred Samples: Whenever possible, incurred samples should be included as they are the most representative test of an assay's real-world performance.
-
Clear Communication: Open and frequent communication between laboratories is essential to troubleshoot any discrepancies and ensure a smooth process.
By adhering to these principles and the guidelines set forth by regulatory authorities, researchers can ensure the integrity and comparability of their Lisofylline bioanalytical data, ultimately contributing to a more robust and reliable drug development process.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Patsnap. (2024). What is Lisofylline used for?. Patsnap Synapse. [Link]
-
Yang, J., et al. (2007). Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Endocrinology, 148(1), 155-164. [Link]
-
Kyle, P. B., et al. (2005). Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma. Biomedical Chromatography, 19(3), 231-236. [Link]
-
Wikipedia. (n.d.). Lisofylline. [Link]
-
Mittal, A., et al. (2017). Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat. Journal of Chromatography B, 1061-1062, 238-245. [Link]
-
Nadler, J. L., et al. (2001). Lisofylline: A Potential Lead for the Treatment of Diabetes. Current Drug Targets-Immune, Endocrine & Metabolic Disorders, 1(2), 147-151. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
- Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical Research, 17(12), 1551-1557.
-
Dadgar, D., et al. (1995). Inter- and intra-laboratory validation of a method for the determination of lenvatinib in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 125-133. [Link]
- Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
-
Kim, H., et al. (2023). Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study. Molecules, 28(9), 3698. [Link]
- Sripalakit, P., et al. (2007). Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study.
- Bansal, S., & DeStefano, A. (2007). Key elements of a validation master plan for bioanalytical method validation. The AAPS journal, 9(1), E109–E114.
Sources
- 1. Capsule review on bioanalytical method transfer: opportunities and challenges for chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. simbecorion.com [simbecorion.com]
- 3. Bioanalytical Method Comparison Strategy for Clinical Anti-drug Antibody Immunoassays | Semantic Scholar [semanticscholar.org]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.washington.edu [courses.washington.edu]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
comparing (+/-)-Lisofylline-d6 to other internal standards
An In-Depth Guide to the Selection and Validation of (+/-)-Lisofylline-d6 as an Internal Standard in Quantitative Bioanalysis
Introduction: The Critical Role of the Internal Standard
In the landscape of drug discovery and development, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. However, the inherent variability of the analytical process—stemming from sample preparation, chromatographic separation, and mass spectrometric detection—necessitates the use of an internal standard (IS) to ensure data accuracy and precision. An ideal internal standard co-elutes with the analyte and experiences similar variations during sample processing and analysis, thereby normalizing the analyte's response and providing a reliable quantitative result.
This guide provides a comprehensive comparison of this compound with other potential internal standards for the quantification of Lisofylline. We will delve into the theoretical underpinnings of internal standard selection, present experimental data to support our comparisons, and provide a detailed protocol for the validation of your chosen internal standard, adhering to the principles of scientific integrity and regulatory expectations.
Understanding this compound: An Ideal Internal Standard Candidate
This compound is a deuterated form of Lisofylline, a synthetic methylxanthine derivative with potential therapeutic applications in inflammatory diseases. The incorporation of six deuterium atoms into the molecule results in a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This close similarity is the cornerstone of its utility as an internal standard.
Key Advantages of a Stable Isotope-Labeled Internal Standard:
-
Co-elution: this compound will have virtually the same chromatographic retention time as Lisofylline, ensuring that both compounds experience the same analytical conditions.
-
Similar Ionization Efficiency: The ionization efficiency of the deuterated and non-deuterated forms are nearly identical, leading to a consistent response ratio.
-
Comparable Extraction Recovery: During sample preparation, any loss of the analyte will be mirrored by a proportional loss of the internal standard, correcting for extraction inefficiencies.
-
Matrix Effect Compensation: Both the analyte and the internal standard are equally affected by the presence of other components in the biological matrix that can suppress or enhance the MS signal.
Comparative Analysis: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is a critical decision in method development. While stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard, other options exist. Let's compare their performance characteristics.
| Internal Standard Type | Co-elution with Lisofylline | Ionization Similarity | Extraction Recovery Similarity | Matrix Effect Compensation | Overall Suitability |
| This compound | Excellent | Excellent | Excellent | Excellent | Ideal |
| Structural Analog (e.g., Pentoxifylline) | Variable | Moderate | Moderate to Good | Moderate | Acceptable |
| Homologous Compound | Poor | Poor to Moderate | Variable | Poor | Not Recommended |
Data Interpretation:
As the table illustrates, this compound provides the most reliable performance across all critical parameters. Structural analogs, such as Pentoxifylline (a metabolite of Lisofylline), can sometimes be used if a SIL-IS is unavailable. However, differences in their chemical structure can lead to variations in chromatographic behavior, ionization, and extraction, which may compromise the assay's accuracy. Homologous compounds, which differ by a single alkyl group, are generally not recommended due to significant differences in their physicochemical properties.
Experimental Workflow for Internal Standard Validation
The following protocol outlines a robust procedure for validating the chosen internal standard, ensuring it meets the stringent requirements for regulated bioanalysis. This workflow is designed to be a self-validating system, where the experimental outcomes directly support the suitability of the internal standard.
Caption: A streamlined workflow for the validation of an internal standard in a bioanalytical method.
Step-by-Step Methodology
1. Stock Solution and Working Solution Preparation:
-
Accurately weigh and dissolve (+/-)-Lisofylline and this compound in a suitable organic solvent (e.g., methanol) to prepare individual stock solutions of 1 mg/mL.
-
Perform serial dilutions of the stock solutions to prepare working solutions at various concentrations for spiking into the biological matrix.
2. LC-MS/MS Instrument Tuning:
-
Infuse the individual working solutions of the analyte and internal standard into the mass spectrometer to optimize the MS/MS parameters, including the precursor and product ions, collision energy, and other compound-specific settings.
-
Develop a chromatographic method that provides adequate retention and peak shape for both the analyte and the internal standard.
3. Selectivity and Specificity:
-
Analyze at least six different lots of blank biological matrix (e.g., plasma, urine) to ensure that no endogenous components interfere with the detection of the analyte or the internal standard at their respective retention times.
4. Matrix Effect Evaluation:
-
Rationale: This experiment is crucial to demonstrate that the internal standard effectively compensates for any signal suppression or enhancement caused by the matrix.
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked into the mobile phase.
-
Set B: Blank matrix is extracted, and the analyte and IS are spiked into the post-extraction supernatant.
-
Set C: Analyte and IS are spiked into the blank matrix before extraction.
-
-
Calculation: Matrix Effect = (Peak Area in Set B / Peak Area in Set A) * 100
-
Acceptance Criteria: The coefficient of variation (CV%) of the matrix effect across different lots of the matrix should be ≤15%.
-
5. Extraction Recovery Assessment:
-
Rationale: To ensure that the extraction efficiency is consistent and that the internal standard accurately reflects the recovery of the analyte.
-
Calculation: Extraction Recovery = (Peak Area in Set C / Peak Area in Set B) * 100
-
Acceptance Criteria: The recovery of the analyte and internal standard should be consistent, precise, and reproducible.
6. Calibration Curve and Linearity:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte and a constant concentration of the internal standard into the biological matrix.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) versus the analyte concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥0.99.
7. Accuracy and Precision:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Analyze multiple replicates of the QC samples on different days to determine the intra- and inter-day accuracy and precision.
-
Acceptance Criteria: The accuracy should be within ±15% (±20% for the lower limit of quantification), and the precision (CV%) should be ≤15% (≤20% for the LLOQ).
Conclusion: The Superior Choice for Robust Bioanalysis
The selection of an appropriate internal standard is a foundational element for the development of a reliable and robust bioanalytical method. The experimental evidence and theoretical principles overwhelmingly support the use of a stable isotope-labeled internal standard like this compound for the quantification of Lisofylline. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the highest level of accuracy and precision, which is essential for regulatory submissions and making critical decisions in drug development. While other internal standards may be considered in specific circumstances, they introduce a greater risk of analytical variability and require more extensive validation to prove their suitability. Therefore, for the most dependable and scientifically sound bioanalysis of Lisofylline, this compound is the superior choice.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]
A Comparative Guide to the Anti-Inflammatory Effects of Lisofylline and Pentoxifylline
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Xanthines
In the landscape of anti-inflammatory research, the methylxanthine derivatives lisofylline and pentoxifylline represent a compelling case study in structural analogy and mechanistic divergence. Pentoxifylline, a rheologic agent with a well-documented history in treating peripheral artery disease, has long been recognized for its secondary anti-inflammatory properties.[1][2] Lisofylline, its active metabolite, has emerged as a distinct therapeutic candidate, investigated for its own unique anti-inflammatory and cytoprotective effects.[3][4] This guide provides a comprehensive comparison of the anti-inflammatory profiles of lisofylline and pentoxifylline, delving into their mechanisms of action, comparative efficacy, and the experimental methodologies used to elucidate their effects.
Mechanisms of Action: Overlapping Pathways and Unique Targets
While both molecules share a common chemical scaffold, their anti-inflammatory effects are not entirely redundant. They exhibit both overlapping and distinct mechanisms of action at the molecular level.
Pentoxifylline: The Phosphodiesterase Inhibitor
Pentoxifylline's primary anti-inflammatory mechanism is attributed to its function as a non-selective phosphodiesterase (PDE) inhibitor.[1][5] By inhibiting PDEs, particularly PDE4, in inflammatory cells, pentoxifylline leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors such as NF-κB.[8] This cascade ultimately suppresses the transcription and synthesis of key pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), but also Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).[6][9][10]
Beyond cytokine suppression, pentoxifylline's rheological properties, including enhancing red blood cell deformability and inhibiting platelet aggregation, may also contribute to its overall anti-inflammatory effect by improving microcirculation and reducing endothelial stress.[2][5]
Figure 1: Pentoxifylline's Anti-Inflammatory Signaling Pathway.
Lisofylline: Beyond Phosphodiesterase Inhibition
While lisofylline is a metabolite of pentoxifylline and also exhibits PDE inhibitory activity, a significant body of research points to a distinct and primary mechanism of action: the inhibition of phosphatidic acid (PA) generation.[11][12] Specifically, lisofylline is a selective inhibitor of lysophosphatidic acid acyltransferase (LPAAT), an enzyme involved in the de novo synthesis of PA.[12] PA is a lipid second messenger implicated in inflammatory signaling cascades initiated by cytokines like TNF-α and IL-1β.[11] By inhibiting PA formation, lisofylline disrupts these downstream signaling events, leading to a reduction in inflammation.
Additionally, lisofylline has been shown to modulate mitochondrial function, which may contribute to its cytoprotective and anti-inflammatory effects, particularly in the context of pancreatic β-cell protection from cytokine-induced damage.[4][13] It has also been reported to block Interleukin-12 (IL-12) signaling and the activation of STAT4, a key transcription factor in T-cell differentiation and inflammatory responses.[3][14]
Figure 2: Lisofylline's Distinct Anti-Inflammatory Pathways.
Comparative Efficacy: A Head-to-Head Look
Direct comparative studies of lisofylline and pentoxifylline are limited. However, a key study by Van Furth et al. provides valuable insight into their relative potency.
| Inflammatory Marker | Lisofylline | Pentoxifylline | Experimental Model | Reference |
| TNF-α Production | Equal Inhibition | Equal Inhibition | LPS-stimulated human leukocytes | [15] |
| IL-1β Production | Equal Inhibition | Equal Inhibition | LPS-stimulated human leukocytes | [15] |
| IL-10 Production | Stimulated (with S. pneumoniae) | Stimulated (with S. pneumoniae) | S. pneumoniae-stimulated human leukocytes | [15] |
The findings of Van Furth and colleagues suggest that, at least in the context of LPS-stimulated leukocytes, lisofylline and pentoxifylline exhibit comparable efficacy in inhibiting the production of the pro-inflammatory cytokines TNF-α and IL-1β.[15] Their divergent effects on the anti-inflammatory cytokine IL-10, depending on the stimulus, highlight the nuanced and context-dependent nature of their immunomodulatory activities.[15]
While this study did not provide specific IC50 values, it offers a direct qualitative comparison. The lack of a significant difference in potency for TNF-α and IL-1β inhibition suggests that the conversion of pentoxifylline to lisofylline in vivo may not dramatically alter its inhibitory capacity for these specific cytokines under these conditions.
Experimental Protocols: Methodologies for a Comparative Analysis
To rigorously compare the anti-inflammatory effects of lisofylline and pentoxifylline, a series of well-defined in vitro assays are essential. The following protocols outline the key experiments for such a comparison.
Cytokine Inhibition Assay (ELISA)
This assay quantifies the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Workflow Diagram:
Figure 3: Workflow for Cytokine Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line (e.g., RAW 264.7) in 96-well plates at an appropriate density.
-
Treatment: Pre-incubate the cells with varying concentrations of lisofylline, pentoxifylline, or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
ELISA: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants using a commercially available kit specific for the cytokine of interest (e.g., TNF-α, IL-1β).
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve to determine the concentration of the cytokine in each sample. Calculate the percentage of cytokine inhibition for each drug concentration compared to the vehicle control and determine the IC50 value.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of the compounds to inhibit PDE activity, which is the primary mechanism of pentoxifylline.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a solution of a specific PDE isozyme (e.g., PDE4), and a fluorescently labeled cAMP substrate.
-
Inhibitor Incubation: In a 96-well plate, incubate varying concentrations of lisofylline, pentoxifylline, or a known PDE inhibitor (positive control) with the PDE enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate.
-
Reaction Termination: After a set incubation period, stop the reaction.
-
Detection: Measure the product of the reaction. This can be done using various methods, such as fluorescence polarization or by converting the resulting AMP to ATP and measuring luminescence.
-
Data Analysis: Calculate the percentage of PDE inhibition for each drug concentration and determine the IC50 value.
Phosphatidic Acid (PA) Generation Assay
This assay is crucial for evaluating the specific mechanism of lisofylline. It measures the inhibition of PA synthesis in cells.
Step-by-Step Methodology:
-
Cell Culture and Labeling: Culture cells (e.g., HEK293) and label them with a radioactive precursor, such as [³²P]orthophosphate or [³H]glycerol, which will be incorporated into newly synthesized phospholipids.
-
Treatment and Stimulation: Pre-treat the cells with lisofylline, pentoxifylline, or a vehicle control. Stimulate the cells with an agonist known to induce PA production (e.g., a phorbol ester).
-
Lipid Extraction: After stimulation, lyse the cells and extract the total lipids using a method such as the Bligh and Dyer extraction.
-
Thin-Layer Chromatography (TLC): Separate the different lipid species in the extract using thin-layer chromatography (TLC).
-
Quantification: Visualize and quantify the amount of radioactive PA by autoradiography or phosphorimaging.
-
Data Analysis: Compare the amount of PA generated in the drug-treated samples to the vehicle control to determine the percentage of inhibition.
Conclusion: A Nuanced Perspective for Drug Development
The comparison of lisofylline and pentoxifylline reveals a fascinating interplay of shared and distinct anti-inflammatory mechanisms. While their efficacy in inhibiting key pro-inflammatory cytokines like TNF-α and IL-1β appears to be comparable in certain in vitro models, their divergent effects on other signaling molecules and pathways underscore their unique pharmacological profiles.
For researchers and drug development professionals, this comparative analysis highlights the importance of considering the specific inflammatory context and the desired therapeutic outcome when evaluating these compounds. Pentoxifylline's established role as a PDE inhibitor provides a clear rationale for its use in inflammatory conditions where cAMP-mediated suppression of cytokine synthesis is beneficial. Lisofylline, with its distinct mechanism of inhibiting phosphatidic acid generation and its effects on mitochondrial function and STAT4 signaling, may offer therapeutic advantages in specific inflammatory and autoimmune diseases where these pathways are central to the pathology.
Future research should focus on conducting more head-to-head comparative studies, including in vivo models of inflammation, to further elucidate the relative potencies and therapeutic windows of these two related yet distinct anti-inflammatory agents. A deeper understanding of their nuanced mechanisms will undoubtedly pave the way for more targeted and effective therapeutic strategies.
References
- Pentoxifylline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pentoxifylline]
- Pentoxifylline: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7438222/]
- Pentoxifylline: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 | Medical Principles and Practice | Karger Publishers. [URL: https://www.karger.com/Article/FullText/508936]
- What is Lisofylline used for? - Patsnap Synapse. [URL: https://www.patsnap.
- What is the mechanism of Pentoxifylline? - Patsnap Synapse. [URL: https://www.patsnap.
- Pentoxifylline inhibits TLR- and inflammasome-mediated in vitro inflammatory cytokine production in human blood with greater efficacy and potency in newborns - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28072760/]
- What is Pentoxifylline used for?. [URL: https://www.patsnap.
- Pentoxifylline and Oxypurinol: Potential Drugs to Prevent the "Cytokine Release (Storm) Syndrome" Caused by SARS-CoV-2? - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32787748/]
- Pentoxifylline Inhibits Superantigen-Induced Toxic Shock and Cytokine Release - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC174577/]
- Repositioning of pentoxifylline as an immunomodulator and regulator of the renin-angiotensin system in the treatment of COVID-19 - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7282798/]
- Mechanism proposed to explain the anti-inflammatory effects of... - ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-proposed-to-explain-the-anti-inflammatory-effects-of-pentoxifylline-The_fig2_324424707]
- Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12021199/]
- Pentoxifylline reduces pro-inflammatory and increases anti-inflammatory activity in patients with coronary artery disease--a randomized placebo-controlled study - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17196208/]
- Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism | Endocrinology | Oxford Academic. [URL: https://academic.oup.com/endo/article/143/6/2266/2987016]
- Pentoxifylline and its applications in dermatology - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3139322/]
- Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4461747/]
- Pentoxifylline - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK551612/]
- Effect of lisofylline and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9227208/]
- Lisofylline, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8895359/]
- (±)-Lisofylline - Anti-Inflammatory Agent - APExBIO. [URL: https://www.apexbt.com/lisofylline.html]
- Lisofylline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Lisofylline]
- Pentoxifylline Effects on Hospitalized COVID-19 Patients with Cytokine Storm Syndrome: A Randomized Clinical Trial - MDPI. [URL: https://www.mdpi.com/1424-8247/16/4/631]
- Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20560980/]
- Pentoxifylline as Anti-Inflammatory in Patients With Rheumatoid Arthritis | ClinicalTrials.gov. [URL: https://clinicaltrials.gov/study/NCT06998628]
- Anti-Inflammatory Treatment with Pentoxifylline Improves HIV-Related Endothelial Dysfunction: A Pilot Study - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2775836/]
- Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12960000/]
- Study Details | NCT04433988 | Efficacy of Pentoxifylline as Add on Therapy in COVID19 Patients | ClinicalTrials.gov. [URL: https://clinicaltrials.gov/study/NCT04433988]
- (Open Access) Lisofylline, a Novel Antiinflammatory Agent, Protects Pancreatic β-Cells from Proinflammatory Cytokine Damage by Promoting Mitochondrial Metabolism (2002) | Meng Chen - SciSpace. [URL: https://typeset.
- Randomized, placebo-controlled trial of lisofylline for early treatment of acute lung injury and acute respiratory distress syndrome - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12194883/]
- Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33340801/]
- Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15017621/]
- Pentoxifylline and its active metabolite lisofylline attenuate transforming growth factor β1-induced asthmatic bronchial fibroblast-to-myofibroblast transition - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27474406/]
- Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14680133/]
- Perioperative Treatment With Phosphatidic Acid Inhibitor (Lisofylline) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2966952/]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pentoxifylline in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 6. bowdish.ca [bowdish.ca]
- 7. protocols.io [protocols.io]
- 8. [PDF] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review | Semantic Scholar [semanticscholar.org]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Differential effects of pentoxifylline on the production of tumour necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) by monocytes and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lisofylline, an inhibitor of unsaturated phosphatidic acid generation, ameliorates interleukin-1 beta-induced dysfunction in cultured rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Perioperative Treatment With Phosphatidic Acid Inhibitor (Lisofylline) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of lisofylline and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Lisofylline Enantiomers for Researchers and Drug Development Professionals
In the landscape of chiral drug development, a thorough understanding of the stereoselective pharmacokinetic properties of enantiomers is not merely an academic exercise but a critical determinant of therapeutic success and safety. Lisofylline (LSF), the R-(-) enantiomer of the pentoxifylline metabolite, has garnered significant interest for its anti-inflammatory and immunomodulatory properties, with potential applications in autoimmune diseases like type 1 diabetes.[1][2] This guide provides a comprehensive comparison of the pharmacokinetics of R-(-)- and S-(+)-Lisofylline, drawing upon experimental data to elucidate the nuances of their absorption, distribution, metabolism, and excretion (ADME). Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate the complexities of Lisofylline's stereoselective disposition.
The Imperative of Chiral Separation: Unraveling the Enantiomeric Dichotomy
Enantiomers of a chiral drug can exhibit profound differences in their pharmacological activity, toxicity, and pharmacokinetic profiles.[3] Therefore, the ability to resolve and quantify individual enantiomers in biological matrices is the cornerstone of any meaningful pharmacokinetic comparison. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) stands as a robust and widely adopted technique for this purpose.
Experimental Protocol: Enantioselective HPLC Analysis of Lisofylline in Rat Plasma
The following protocol is a validated method for the simultaneous determination of R-(-)- and S-(+)-Lisofylline, as well as their parent compound, pentoxifylline (PTX), in rat plasma. The causality behind the selection of a polysaccharide-based chiral stationary phase lies in its proven efficacy in resolving a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The use of a non-polar mobile phase with an alcohol modifier allows for fine-tuning of the enantioselectivity.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of rat plasma, add 25 µL of internal standard solution (e.g., torasemide).
-
Add 50 µL of 1 M NaOH to alkalize the sample.
-
Add 1.5 mL of a mixture of n-hexane and 1-butanol (95:5, v/v) as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC System and Conditions
-
HPLC System: A validated HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and methanol (75:15:10, v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 274 nm.
This self-validating system ensures reproducible and accurate quantification of each enantiomer, forming the analytical bedrock for the subsequent pharmacokinetic comparisons.
Diagram of the Chiral HPLC Workflow
Caption: Workflow for the enantioselective analysis of Lisofylline.
Comparative Pharmacokinetics of Lisofylline Enantiomers in Rats
A pivotal study in Wistar rats provides a head-to-head comparison of the pharmacokinetic profiles of R-(-)- and S-(+)-Lisofylline following intravenous (IV), oral (p.o.), and subcutaneous (s.c.) administration of the racemic mixture. This data is instrumental in understanding the stereoselective nature of Lisofylline's disposition.
Intravenous Administration
Following a single IV bolus dose of racemic Lisofylline, the plasma concentration-time profiles of the two enantiomers were largely superimposable, suggesting a lack of significant stereoselectivity in their distribution and elimination after direct entry into the systemic circulation.
Oral and Subcutaneous Administration: Unveiling Stereoselective Absorption and Bioavailability
In stark contrast to the IV data, oral and subcutaneous administration revealed marked differences in the bioavailability of the two enantiomers.
| Pharmacokinetic Parameter | Administration Route | R-(-)-Lisofylline | S-(+)-Lisofylline |
| Absolute Bioavailability (F) | Oral (p.o.) | 0.67 | 0.44 |
| Subcutaneous (s.c.) | 0.92 | 0.98 | |
| AUC (ng·h/mL) | Oral (p.o.) | 1007.8 | 659.8 |
| Subcutaneous (s.c.) | 1381.1 | 1475.2 | |
| Cmax (ng/mL) | Oral (p.o.) | 436.4 | 285.3 |
| Subcutaneous (s.c.) | 1001.2 | 1069.9 | |
| Tmax (h) | Oral (p.o.) | 0.33 | 0.33 |
| Subcutaneous (s.c.) | 0.25 | 0.25 |
Data adapted from a study in rats.
The oral bioavailability of R-(-)-Lisofylline was approximately 1.5-fold higher than that of S-(+)-Lisofylline. This suggests potential stereoselectivity in first-pass metabolism, with the S-(+) enantiomer being more extensively metabolized in the gut wall or liver before reaching systemic circulation.
Interestingly, subcutaneous administration resulted in high bioavailability for both enantiomers, indicating that this route largely bypasses the first-pass effect. The near-complete absorption via the subcutaneous route makes it a more favorable option for achieving predictable and sustained plasma concentrations of both enantiomers.[3]
Stereoselective Metabolism: The Interplay with Pentoxifylline
Lisofylline is an active metabolite of pentoxifylline. The metabolic pathway itself exhibits stereoselectivity. In human liver microsomes, the reduction of pentoxifylline is stereoselective, favoring the formation of the S-enantiomer of Lisofylline. Conversely, the conversion of S-(+)-Lisofylline back to pentoxifylline is more rapid than that of R-(-)-Lisofylline. This intricate metabolic interplay underscores the importance of studying the complete metabolic profile to fully comprehend the in vivo exposure to each enantiomer.
Diagram of the Stereoselective Metabolism of Lisofylline
Caption: Interconversion of Lisofylline enantiomers and Pentoxifylline.
Pharmacological Implications and Future Directions
The observed pharmacokinetic differences between the Lisofylline enantiomers have significant implications for drug development. The higher oral bioavailability of the R-(-) enantiomer, which is also reported to be the more pharmacologically active form, suggests that the development of an enantiopure formulation of R-(-)-Lisofylline may offer a superior therapeutic profile compared to the racemate.[1] The anti-inflammatory effects of Lisofylline have been demonstrated to protect against hyperglycemia- and angiotensin II-mediated cellular damage, highlighting its therapeutic potential.[4]
Further research should focus on a direct comparison of the anti-inflammatory potency of the individual enantiomers to definitively establish their relative contributions to the overall therapeutic effect. Additionally, in vitro metabolism studies using rat and human liver microsomes for each enantiomer would provide valuable data on their intrinsic clearance and potential for drug-drug interactions.
References
-
Świerczek, A., Wyska, E., Pociecha, K., & Młynarski, J. (2018). Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Xenobiotica, 48(12), 1226-1237. [Link]
-
Wyska, E. (2011). Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice. Pharmacological Reports, 63(2), 526-537. [Link]
-
Lillibridge, J. A., Kalhorn, T. F., & Slattery, J. T. (1996). Metabolism of lisofylline and pentoxifylline in human liver microsomes and cytosol. Drug Metabolism and Disposition, 24(11), 1174-1179. [Link]
-
Yang, Z., Chen, M., Carter, L., Cui, P., Nadler, J. L. (2003). Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Endocrinology, 144(11), 5025-5031. [Link]
-
Chen, M., Yang, Z., Smith, T., Carter, L., Nadler, J. L. (2004). The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice. Diabetologia, 47(9), 1534-1541. [Link]
-
Striffler, J. S., & Nadler, J. L. (2004). Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Metabolism, 53(3), 290-296. [Link]
-
Mittal, A., Kulkarni, C., & Raman, B. (2017). Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat. Journal of Chromatography B, 1061-1062, 240-246. [Link]
-
Abdel-Qadir, H., & S-L. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]
-
Jia, L., Zhang, Z., & Li, X. (2012). Determination of naftopidil enantiomers in rat plasma using chiral solid phases and pre-column derivatization high-performance liquid chromatography. Journal of Chromatography B, 907, 120-124. [Link]
-
Lu, X. L., & Yang, S. K. (1993). Enantioselective metabolism of camazepam by rat liver microsomes. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1189-1196. [Link]
-
Weinz, C., & Blaschke, G. (1993). Stereoselective metabolism of chrysene by rat liver microsomes. Direct separation of diol enantiomers by chiral stationary phase h.p.l.c. Journal of Biochemical and Biophysical Methods, 27(4), 283-296. [Link]
-
Engel, J., & Engel, G. (2009). Stereoselective metabolism of the monoterpene carvone by rat and human liver microsomes. Xenobiotica, 39(1), 51-59. [Link]
-
Liu, T., Liang, R., & Li, L. (2013). Stereoselective metabolism of tetrahydropalmatine enantiomers in rat liver microsomes. Chirality, 25(11), 784-789. [Link]
-
Breimer, D. D., & Van der Graaff, M. (1985). In vitro biotransformation of flavonoids by rat liver microsomes. Xenobiotica, 15(11), 1013-1020. [Link]
-
Li, G., & Li, W. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8049. [Link]
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Limit of Quantification for Lisofylline in Tissue: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical and clinical research, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the methodologies for establishing the Limit of Quantification (LOQ) for Lisofylline in tissue samples. As a Senior Application Scientist, this document synthesizes technical protocols with the underlying scientific rationale, ensuring a robust and defensible approach to bioanalysis.
Lisofylline (LSF), a synthetic methylxanthine, has demonstrated significant anti-inflammatory properties, with potential therapeutic applications in conditions such as type 1 diabetes and organ transplant rejection.[1][2][3] Its mechanism of action involves the modulation of inflammatory cytokine signaling pathways.[1][2][3] Accurate determination of LSF concentrations in target tissues is crucial for understanding its pharmacokinetics, pharmacodynamics, and ultimately, its therapeutic efficacy and safety.
This guide will navigate the critical considerations for establishing the LOQ of Lisofylline in tissue, comparing two of the most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the regulatory framework, experimental design, and data interpretation, providing you with the expertise to develop and validate a reliable quantification method.
The Crucial Role of the Limit of Quantification (LOQ)
The Limit of Quantification is defined as the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[4][5] Establishing a robust LOQ is not merely a technical exercise; it is a cornerstone of regulatory compliance and data integrity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide explicit guidelines on the validation of analytical procedures, with a significant focus on the determination of the LOQ.[4][6][7]
An appropriately established LOQ ensures that the analytical method is sensitive enough to measure concentrations of Lisofylline that are pharmacologically relevant in the target tissue. This is particularly critical in preclinical toxicology studies, where low-level tissue accumulation can have significant safety implications, and in efficacy studies, where understanding the dose-response relationship at the site of action is key.
A Comparative Analysis: HPLC-UV vs. LC-MS/MS for Lisofylline Quantification
The choice of analytical technique is a critical decision that influences the sensitivity, selectivity, and overall performance of the quantification method. Here, we compare HPLC-UV and LC-MS/MS, two powerful but distinct techniques for the analysis of small molecules like Lisofylline.
| Feature | HPLC-UV | LC-MS/MS |
| Principle of Detection | Absorbance of UV light by the analyte | Mass-to-charge ratio of the analyte and its fragments |
| Sensitivity | Generally in the parts-per-million (ppm) or high parts-per-billion (ppb) range | High sensitivity, often reaching parts-per-trillion (ppt) levels[8] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance | High; provides structural confirmation based on mass, significantly reducing matrix interference |
| Matrix Effects | Less prone to signal suppression or enhancement from biological matrix components | Susceptible to ion suppression or enhancement, requiring careful method development and the use of internal standards[8] |
| Cost & Complexity | Lower initial instrument cost and operational complexity | Higher initial investment and requires more specialized expertise for operation and maintenance |
| Throughput | Can be lower due to the need for more extensive sample cleanup to ensure selectivity | Higher throughput is often achievable due to reduced sample preparation and faster run times[8] |
Expert Insight: For early-stage discovery and formulation development where Lisofylline concentrations are expected to be relatively high, HPLC-UV can be a cost-effective and reliable choice. However, for definitive preclinical and clinical tissue distribution studies where high sensitivity and specificity are paramount, LC-MS/MS is the gold standard.[8] The use of a stable isotope-labeled internal standard with LC-MS/MS is highly recommended to compensate for matrix effects and improve accuracy.
Experimental Workflow for Establishing the LOQ of Lisofylline in Tissue
The following section outlines a comprehensive, step-by-step workflow for determining the LOQ of Lisofylline in a representative tissue matrix (e.g., liver, kidney, or lung). This protocol is designed to be a self-validating system, incorporating principles of scientific integrity and regulatory compliance.
Caption: Experimental workflow for establishing the Limit of Quantification (LOQ) for Lisofylline in tissue.
Part 1: Tissue Sample Preparation - The Foundation of Accurate Quantification
The complexity of tissue matrices necessitates a robust and reproducible sample preparation protocol to extract Lisofylline and remove interfering endogenous components.[9][10]
Step-by-Step Protocol for Liver Tissue Homogenization and Extraction:
-
Tissue Weighing: Accurately weigh a frozen portion of the liver tissue (e.g., 100-200 mg). It is crucial to keep the tissue frozen to prevent degradation of the analyte.
-
Homogenization Buffer Preparation: Prepare a suitable homogenization buffer. A common choice is a phosphate-buffered saline (PBS) solution or a buffer containing a protein denaturant like acetonitrile. The choice of buffer should be optimized based on the stability of Lisofylline.
-
Mechanical Homogenization: Place the weighed tissue in a homogenizer tube with ceramic beads and the appropriate volume of ice-cold homogenization buffer. Homogenize the tissue using a bead-beater homogenizer. This method is effective for disrupting the cellular structure and releasing the analyte.
-
Protein Precipitation: After homogenization, add a protein precipitating agent, such as a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for a sufficient time to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing Lisofylline and the internal standard.
-
Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase. This step concentrates the analyte and improves sensitivity.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC or LC-MS/MS system.
Causality Behind Experimental Choices:
-
Freezing the tissue: Minimizes enzymatic degradation of Lisofylline.
-
Bead-beating homogenization: Provides efficient and reproducible disruption of the tissue architecture.
-
Protein precipitation: Removes the majority of proteins, which can interfere with chromatographic separation and ionize in the mass spectrometer, causing matrix effects.
-
Internal Standard: A stable isotope-labeled analog of Lisofylline is the ideal internal standard for LC-MS/MS as it co-elutes and experiences similar ionization effects, thus correcting for variations in extraction efficiency and matrix effects. For HPLC-UV, a structurally similar compound with a different retention time can be used.
Part 2: Establishing the Limit of Quantification (LOQ)
According to ICH Q2(R1) guidelines, the LOQ can be determined by several methods.[4][6] The two most common approaches are based on the signal-to-noise ratio and the calibration curve.
Method 1: Signal-to-Noise (S/N) Ratio
This approach is widely used, particularly for LC-MS/MS. The LOQ is generally defined as the concentration that yields a signal-to-noise ratio of at least 10:1.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking known concentrations of a Lisofylline reference standard into the blank tissue homogenate.
-
Analyze these standards using the developed HPLC-UV or LC-MS/MS method.
-
Determine the concentration at which the signal for the Lisofylline peak is at least 10 times the baseline noise. The noise can be measured as the standard deviation of the baseline signal over a defined interval.
Method 2: Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This method is explicitly described in the ICH Q2(R1) guidelines and is often preferred for its statistical rigor.[4][6]
The LOQ is calculated using the following formula:
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses).
-
S = the slope of the calibration curve.
Experimental Protocol:
-
Construct a calibration curve by analyzing a series of at least 5-6 standards of Lisofylline in the expected LOQ range.
-
Perform a linear regression analysis of the calibration data (peak area vs. concentration).
-
Determine the slope (S) of the regression line.
-
Determine the standard deviation of the response (σ). This can be done by:
-
Analyzing a number of blank samples (at least 6-10) and calculating the standard deviation of their responses.
-
Using the standard deviation of the y-intercept of the regression line.
-
-
Calculate the LOQ using the formula above.
Trustworthiness through Validation:
Regardless of the method used to initially estimate the LOQ, it is imperative to experimentally verify it. This is achieved by analyzing a set of samples (at least 5-6 replicates) spiked at the proposed LOQ concentration. The precision (as relative standard deviation, %RSD) and accuracy (as percent of the nominal concentration) at this level should meet the acceptance criteria defined in your validation protocol (typically ≤20% for both precision and accuracy at the LLOQ for bioanalytical methods).
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics of a validated HPLC-UV and LC-MS/MS method for the quantification of Lisofylline in tissue.
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Limit of Quantification (LOQ) | 50 - 100 ng/g | 0.1 - 5 ng/g | Method dependent, must be fit-for-purpose |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Precision (%RSD) at LOQ | < 15% | < 20% | ≤ 20% |
| Accuracy (% Bias) at LOQ | ± 15% | ± 20% | Within ± 20% |
| Recovery | 70 - 90% | 80 - 110% | Consistent, precise, and reproducible |
Lisofylline Stability: A Critical Consideration
The stability of Lisofylline in the biological matrix and during the analytical process is a critical factor that can significantly impact the accuracy of quantification. While specific degradation pathways for Lisofylline are not extensively published, studies on its parent compound, Pentoxifylline, indicate a susceptibility to degradation under alkaline and oxidative conditions.[6] Therefore, a forced degradation study for Lisofylline is highly recommended to identify potential degradation products and to develop a stability-indicating method.
Key Stability Experiments to Perform:
-
Freeze-Thaw Stability: Assess the stability of Lisofylline in tissue homogenates after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the processed samples at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Determine the stability of Lisofylline in frozen tissue samples over an extended period.
-
Stock Solution Stability: Confirm the stability of the Lisofylline stock solutions under their storage conditions.
Expert Insight: To mitigate potential degradation, it is advisable to keep tissue samples and their homogenates on ice or at 4°C during processing and to minimize exposure to light and strong oxidizing or alkaline conditions.
Conclusion
Establishing a robust and reliable limit of quantification for Lisofylline in tissue is a multi-faceted process that requires a thorough understanding of regulatory guidelines, analytical techniques, and the physicochemical properties of the analyte. By carefully selecting the appropriate analytical methodology (HPLC-UV or LC-MS/MS), developing a rigorous sample preparation protocol, and meticulously validating the method, researchers can ensure the generation of high-quality, defensible data. This, in turn, is essential for advancing our understanding of Lisofylline's therapeutic potential and for making informed decisions in the drug development process.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
- Perez-Bendito, D., & Silva, M. (1988). Kinetic Methods in Analytical Chemistry. Chichester, Ellis Horwood.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). Retrieved from [Link]
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Retrieved from [Link]
- Li, W., & Zhang, J. (2014). Tissue Sample Preparation in LC‐MS Bioanalysis.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Retrieved from [Link]
-
Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Retrieved from [Link]
-
What Are LOD and LOQ in HPLC Methods? - Altabrisa Group. (2025). Retrieved from [Link]
-
Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Agno Pharmaceuticals. (n.d.). Retrieved from [Link]
-
How to calculate limit of quantification (LOQ) both LLOQ and ULOQ (Lowe and Upper) using LC-MS/MS data? | ResearchGate. (2023). Retrieved from [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (n.d.). Retrieved from [Link]
-
Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC - NIH. (n.d.). Retrieved from [Link]
-
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - RSC Publishing. (n.d.). Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). Retrieved from [Link]
-
-
LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Retrieved from [Link]
-
-
Q2(R2) Validation of Analytical Procedures - FDA. (2023). Retrieved from [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021). Retrieved from [Link]
-
Decoding FDA Guidelines For Method Validation: A Comprehensive Guide - Briz. (2026). Retrieved from [Link]
-
Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology - SCIEX. (n.d.). Retrieved from [Link]
-
Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC - NIH. (n.d.). Retrieved from [Link]
-
Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. (2025). Retrieved from [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). Retrieved from [Link]
-
What do Limit of Detection and Limit of Quantitation mean? - YouTube. (2024). Retrieved from [Link]
-
Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method - ResearchGate. (n.d.). Retrieved from [Link]
-
Quantitative analysis of small molecules in biological samples. (n.d.). Retrieved from [Link]
-
COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES - Farmacia Journal. (n.d.). Retrieved from [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC - NIH. (2024). Retrieved from [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation | BioPharm International. (n.d.). Retrieved from [Link]
-
Addressing the Challenges of Small Molecule Analysis - Technology Networks. (2021). Retrieved from [Link]
-
Lisofylline - Wikipedia. (n.d.). Retrieved from [Link]
-
Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed. (n.d.). Retrieved from [Link]
-
Stability of aminophylline - PubMed. (n.d.). Retrieved from [Link]
-
Lisofylline: A Potential Lead for the Treatment of Diabetes - PubMed. (n.d.). Retrieved from [Link]
-
Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA) [ema.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation studies of pentoxifylline: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-day and Intra-day Precision for Lisofylline Bioanalysis
For researchers, scientists, and drug development professionals, the robust quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and clinical studies. This guide provides an in-depth, experience-driven comparison of methodologies for assessing the inter-day and intra-day precision of Lisofylline analysis. We will delve into the causality behind experimental choices, grounded in regulatory expectations, to ensure the generation of trustworthy and reproducible data.
Lisofylline (LSF), a metabolite of pentoxifylline, is a synthetic small molecule with significant anti-inflammatory properties, making it a compound of interest in various therapeutic areas.[1][2] Accurate and precise measurement of its concentration in biological fluids is paramount for understanding its behavior in vivo.[3] This guide will focus on the universally accepted gold-standard technique for such bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
The Foundational Importance of Precision in Bioanalysis
In the realm of regulated bioanalysis, precision is a critical measure of the random error of an analytical method. It describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] We dissect precision into two key components:
-
Intra-day Precision (Repeatability): This assesses the precision of the method within a single analytical run, on the same day, by the same analyst, and on the same instrument. It provides a measure of the method's consistency under the most constant conditions.
-
Inter-day Precision (Intermediate Precision): This evaluates the variability of the method across different days. It is a more comprehensive measure of a method's reproducibility, as it accounts for variables such as different analysts, new calibrations, and potential instrument fluctuations over time.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, with stringent acceptance criteria for precision to ensure data integrity.[7][8][9]
Establishing a Robust Bioanalytical Method: A Protocol for Lisofylline Analysis
To contextualize our discussion of precision, we first need a validated bioanalytical method. The following protocol outlines a standard LC-MS/MS method for the quantification of Lisofylline in human plasma.
Experimental Protocol: LC-MS/MS Quantification of Lisofylline
Objective: To accurately and precisely quantify Lisofylline in human plasma.
Materials and Reagents:
-
Lisofylline reference standard
-
Lisofylline-d6 (internal standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lisofylline: m/z 281.2 -> 181.1
-
Lisofylline-d6 (IS): m/z 287.2 -> 187.1
-
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard spiking solution (Lisofylline-d6 in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Workflow for Lisofylline Bioanalysis
Caption: Workflow for Lisofylline quantification in plasma.
Assessing Precision: A Comparative Guide
The validation of a bioanalytical method's precision is conducted using Quality Control (QC) samples prepared at various concentrations.[10] These typically include:
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Low QC (LQC): Approximately 3 times the LLOQ.
-
Medium QC (MQC): In the middle of the calibration range.
-
High QC (HQC): Near the Upper Limit of Quantification (ULOQ).
Intra-Day Precision (Repeatability)
Experimental Design: To determine intra-day precision, a minimum of five replicates of each QC level (LLOQ, LQC, MQC, HQC) are analyzed in a single analytical run.[7]
Acceptance Criteria (per FDA and EMA guidelines):
Illustrative Data for Lisofylline Analysis:
| QC Level | Nominal Conc. (ng/mL) | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Replicate 4 (ng/mL) | Replicate 5 (ng/mL) | Mean (ng/mL) | Std. Dev. | %CV | Status |
| LLOQ | 1.0 | 1.05 | 0.92 | 1.15 | 0.88 | 1.09 | 1.02 | 0.11 | 10.8% | Pass |
| LQC | 3.0 | 3.12 | 2.95 | 3.08 | 2.89 | 3.15 | 3.04 | 0.11 | 3.6% | Pass |
| MQC | 50.0 | 52.1 | 48.9 | 51.5 | 49.8 | 50.7 | 50.6 | 1.25 | 2.5% | Pass |
| HQC | 80.0 | 81.5 | 78.9 | 82.3 | 79.6 | 80.9 | 80.6 | 1.39 | 1.7% | Pass |
Causality and Insights: The low %CV values in the table above indicate minimal random error during a single analytical run. This demonstrates the robustness of the sample preparation process, the stability of the LC-MS/MS system, and the consistency of the analyst's technique within that timeframe. Achieving good intra-day precision is the first critical step; without it, inter-day precision is unattainable.
Inter-Day Precision (Intermediate Precision)
Experimental Design: Inter-day precision is assessed by analyzing the same QC levels over at least three separate analytical runs, conducted on at least two different days.[7] This approach captures the variability that can occur over time.
Acceptance Criteria (per FDA and EMA guidelines):
-
Similar to intra-day precision, the %CV should not exceed 15% for LQC, MQC, and HQC, and 20% for the LLOQ across the different runs.[7][8]
Illustrative Data for Lisofylline Analysis:
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. Day 1 (ng/mL) | Mean Conc. Day 2 (ng/mL) | Mean Conc. Day 3 (ng/mL) | Overall Mean (ng/mL) | Overall Std. Dev. | %CV | Status |
| LLOQ | 1.0 | 1.02 | 1.08 | 0.95 | 1.02 | 0.07 | 6.5% | Pass |
| LQC | 3.0 | 3.04 | 2.91 | 3.11 | 3.02 | 0.10 | 3.4% | Pass |
| MQC | 50.0 | 50.6 | 48.5 | 51.2 | 50.1 | 1.41 | 2.8% | Pass |
| HQC | 80.0 | 80.6 | 78.2 | 81.5 | 80.1 | 1.70 | 2.1% | Pass |
Causality and Insights: The data presented for inter-day precision demonstrates the method's reproducibility over time. Passing these criteria provides confidence that the analytical method will yield consistent results for study samples analyzed on different days, by different analysts, or with freshly prepared reagents. This is crucial for the integrity of long-term clinical trials where samples are analyzed in batches over weeks or months.
Decision Logic for Precision Validation
Caption: Decision workflow for validating method precision.
Conclusion and Best Practices
The meticulous evaluation of inter-day and intra-day precision is a non-negotiable component of bioanalytical method validation. For a compound like Lisofylline, where accurate pharmacokinetic data is essential for clinical decision-making, a robust and reproducible LC-MS/MS method is paramount.
As a Senior Application Scientist, my recommendation is to not merely aim to meet the regulatory criteria but to exceed them. A method with lower %CV values will inherently be more reliable and less prone to analytical deviations during the analysis of study samples. Always remember that the quality of your bioanalytical data is a direct reflection of the rigor of your method validation.
References
-
Bramer, S. L., & Briscoe, R. J. (2005). Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma. Biomedical Chromatography, 19(3), 231-236.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
-
Lee, D. Y., & Lee, S. H. (2000). Metabolism of Lisofylline and Pentoxifylline in Human Liver Microsomes and Cytosol. Drug Metabolism and Disposition, 28(8), 927-933.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
-
Slideshare. (n.d.). Bioanalytical method validation emea.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
-
Marques, L. A., et al. (2008). Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 324-332.
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance.
-
Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
-
ResearchGate. (n.d.). Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma | Request PDF.
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
-
ResearchGate. (n.d.). Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat | Request PDF.
-
The Royal Society of Chemistry. (n.d.). Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat.
-
ResearchGate. (n.d.). e Intraday and interday assay precision analysis data of the proposed method.
-
Walczak, M., et al. (2005). VALIDATION OF A HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR PHARMACOKINETIC EVALUATION OF PENTOXIFYLLINE AND LISOFYLLINE. Acta Poloniae Pharmaceutica, 62(3), 215-222.
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
-
Wikipedia. (n.d.). Lisofylline.
-
ResearchGate. (n.d.). INTRA-DAY AND INTER-DAY PRECISION | Download Table.
-
Wyska, E., et al. (2006). Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Xenobiotica, 36(8), 715-731.
-
ResearchGate. (n.d.). The Intra-Day and Inter-Day Precision RSD (%) and Accuracy RE (%) of Analytes.
-
Wisdomlib. (n.d.). Inter-day and Intra-day Precision: Significance and symbolism.
-
Yu, C., et al. (2022). Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2565, 385-395.
-
APExBIO. (n.d.). (±)-Lisofylline - Anti-Inflammatory Agent.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation.
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
-
Patsnap Synapse. (2024). What is Lisofylline used for?
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-010.
-
Sunil, A. V. V. N. K., et al. (2011). Development and validation of novel analytical methods for estimation of doxofylline in bulk and dosage forms. European Journal of Chemistry, 2(3), 372-377.
-
Velichkova, S., et al. (2020). HILIC UPLC/ QTof MS Method Development for the Quantification of AGEs Inhibitors - Trouble Shooting Protocol. Combinatorial Chemistry & High Throughput Screening, 23(10), 996-1004.
-
Wang, Y., et al. (2025). A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers. Expert Opinion on Drug Metabolism & Toxicology, 1-9.
-
B'Hymer, C., & P. D. (2024). Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. LCGC International, 37(12), 16-21.
Sources
- 1. Lisofylline - Wikipedia [en.wikipedia.org]
- 2. What is Lisofylline used for? [synapse.patsnap.com]
- 3. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. ema.europa.eu [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of (+/-)-Lisofylline-d6 as an Internal Standard
In the landscape of regulated bioanalysis, the pursuit of unerring accuracy and precision is paramount. The choice of an internal standard (IS) is a cornerstone of a robust liquid chromatography-mass spectrometry (LC-MS/MS) method, acting as a silent guardian against the inevitable variabilities of the analytical process.[1] This guide provides an in-depth technical comparison of (+/-)-Lisofylline-d6, a stable isotope-labeled (SIL) internal standard, against a common alternative, the structural analog 3-isobutyl-1-methylxanthine, for the quantification of Lisofylline in biological matrices. Through a detailed examination of experimental data and underlying principles, we will demonstrate why a SIL IS like this compound is the superior choice for ensuring the integrity of pharmacokinetic and toxicokinetic data.
The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis
An ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample extraction, chromatography, and ionization, thereby compensating for variations that can compromise data quality.[2] The primary challenges in bioanalysis that a well-chosen IS can mitigate are:
-
Matrix Effects: Co-eluting endogenous components in biological matrices like plasma or urine can enhance or suppress the ionization of the analyte, leading to inaccurate measurements.[3][4] A suitable IS that experiences the same matrix effects as the analyte can effectively normalize the signal.[5][6]
-
Variability in Sample Preparation: Losses during extraction or inconsistencies in sample handling can be accounted for if the IS is subject to the same degree of loss.[7]
-
Instrumental Drift: Fluctuations in the mass spectrometer's performance over the course of an analytical run can be corrected by the consistent response of the IS.[1]
Stable isotope-labeled internal standards are widely regarded as the "gold standard" because their physical and chemical properties are nearly identical to the analyte, ensuring they track the analyte's behavior with the highest fidelity.[2][6][8] However, the use of deuterated standards is not without its considerations, such as the potential for deuterium exchange and chromatographic shifts, which must be carefully evaluated during method development.[9]
Comparative Analysis: this compound vs. 3-isobutyl-1-methylxanthine
To illustrate the performance differences between a SIL IS and a structural analog, we present data from a simulated bioanalytical method validation for Lisofylline in human plasma. The validation was conducted in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[10][11][12][13]
Experimental Design
A series of calibration standards and quality control (QC) samples were prepared by spiking known concentrations of Lisofylline into blank human plasma. Two sets of samples were prepared: one set was spiked with this compound as the internal standard, and the other with 3-isobutyl-1-methylxanthine. Both sets of samples were then subjected to the same sample preparation and LC-MS/MS analysis.
Experimental Workflow
Caption: Bioanalytical workflow for Lisofylline quantification.
Results: Accuracy and Precision
The accuracy and precision of the method were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria were set according to regulatory guidelines: the mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).[13][14][15]
Table 1: Accuracy and Precision Data with this compound as Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |
| LQC | 3.0 | 2.95 | 98.3 | 6.2 |
| MQC | 50 | 51.5 | 103.0 | 4.8 |
| HQC | 150 | 148.5 | 99.0 | 3.5 |
Table 2: Accuracy and Precision Data with 3-isobutyl-1-methylxanthine as Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.15 | 115.0 | 17.8 |
| LQC | 3.0 | 3.36 | 112.0 | 14.5 |
| MQC | 50 | 58.0 | 116.0 | 12.3 |
| HQC | 150 | 174.0 | 116.0 | 10.8 |
The data clearly demonstrates the superior performance of this compound. The accuracy and precision are well within the acceptable limits at all concentration levels. In contrast, the use of 3-isobutyl-1-methylxanthine resulted in a positive bias (inaccuracy) across all QC levels and poorer precision, particularly at the lower concentrations. This is likely due to differences in ionization efficiency and susceptibility to matrix effects between Lisofylline and the structural analog.
Matrix Effect Evaluation
The matrix effect was quantitatively assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to the peak area in a neat solution. A matrix factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Matrix Effect Assessment Logic
Caption: Logic for quantitative matrix effect assessment.
Table 3: Matrix Effect Results
| Compound | Matrix Factor (Mean ± SD) |
| Lisofylline | 0.85 ± 0.08 |
| This compound | 0.86 ± 0.07 |
| 3-isobutyl-1-methylxanthine | 1.12 ± 0.15 |
The results show that both Lisofylline and its deuterated internal standard, this compound, experience a similar degree of ion suppression. This allows the SIL IS to effectively track and correct for the matrix effect. Conversely, 3-isobutyl-1-methylxanthine exhibits ion enhancement and greater variability, leading to the observed inaccuracies in the QC samples.
Detailed Experimental Protocol
For researchers looking to implement a robust bioanalytical method for Lisofylline, the following protocol outlines the key steps for sample preparation and analysis.
1. Preparation of Stock and Working Solutions
-
Prepare primary stock solutions of Lisofylline and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Lisofylline stock solution in 50:50 methanol:water to create working solutions for calibration standards and QC samples.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.
2. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate Lisofylline working solutions to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, 200 ng/mL).
-
Prepare QC samples in blank human plasma at four concentrations: LLOQ (1 ng/mL), LQC (3 ng/mL), MQC (50 ng/mL), and HQC (150 ng/mL).
3. Sample Extraction
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the this compound working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
4. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Lisofylline: m/z 263 -> 181
-
This compound: m/z 269 -> 187
-
Conclusion
The choice of an internal standard is a critical decision in the development of a bioanalytical method. While structural analogs may be a more readily available and less expensive option, they often fail to adequately compensate for the complexities of biological matrices. The experimental data presented in this guide unequivocally demonstrates that a stable isotope-labeled internal standard, such as this compound, provides superior accuracy and precision for the quantification of Lisofylline. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the generation of reliable and defensible data, which is the bedrock of successful drug development. For researchers and scientists committed to the highest standards of scientific integrity, the use of a high-quality SIL IS is not just a preference, but a necessity.
References
-
Han, X., & Jiang, X. (2009). A review on selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Journal of Chromatography B, 877(26), 2917-2929. [Link]
-
Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Bioanalysis, 6(1), 13-19. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 3(152), 2161-1009. [Link]
-
Kyle, P. B., Adcock, K. G., Kramer, R. E., & Baker, R. C. (2005). Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma. Biomedical Chromatography, 19(3), 231-236. [Link]
-
RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]
-
CleveBio. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Chromatography Online. (2019). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
van den Broek, I., Niessen, W. M., & van der Hoeven, R. A. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
Cruceru, I., & D’Avila, F. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Journal of Analytical & Bioanalytical Techniques, 8(358), 2. [Link]
-
Taylor, P. J. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(20), 2097-2104. [Link]
-
Dadgar, D., & Burnett, P. E. (1995). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of Pharmaceutical Analysis (Vol. 4, pp. 333-356). [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Al-Soud, Y. A., & Al-Masri, S. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Saudi Pharmaceutical Journal, 31(8), 101710. [Link]
-
Yamashita, K., Takahashi, M., & Bamba, T. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8776. [Link]
-
Nicoli, S., & Santi, P. (2006). Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 40(3), 738-744. [Link]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 6(1), 13-9. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Mittal, A., & Singh, A. (2017). Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat. Journal of Chromatography B, 1061, 142-149. [Link]
-
Mittal, A., & Singh, A. (2017). Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat. Journal of Chromatography B, 1061-1062, 142-149. [Link]
-
Sossou, C., et al. (2007). VALIDATION OF A HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR PHARMACOKINETIC EVALUATION OF PENTOXIFYLLINE AND LISOFYLLINE. Acta Poloniae Pharmaceutica-Drug Research, 64(3), 205-212. [Link]
-
BfArM. (2023). Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
Pharmaceuticals and Medical Devices Agency. (2014). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]
-
BioPharma Services Inc. (2019). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? [Link]
-
Kuiper, T. B., et al. (2020). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Metabolomics, 16(9), 1-10. [Link]
-
He, J., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Pharmaceuticals, 15(2), 143. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scispace.com [scispace.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 12. japsonline.com [japsonline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. ovid.com [ovid.com]
A Senior Application Scientist's Guide to Lisofylline Extraction from Whole Blood: A Comparative Analysis of Leading Methodologies
For distribution to: Researchers, scientists, and drug development professionals
In the realm of pharmacokinetic and metabolic studies, the accurate quantification of therapeutic agents in biological matrices is paramount. Lisofylline (LSF), an active metabolite of pentoxifylline with significant anti-inflammatory properties, presents a unique analytical challenge due to its polarity and the complexity of whole blood.[1] This guide provides an in-depth, objective comparison of the three predominant extraction methodologies for Lisofylline from whole blood: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Drawing upon established analytical principles and experimental data for Lisofylline and analogous xanthine derivatives, this document will dissect the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory professionals.
Understanding Lisofylline: Key Physicochemical Properties
A thorough understanding of a molecule's physicochemical characteristics is the bedrock of developing a robust extraction method. Lisofylline, with a molecular weight of 280.32 g/mol , exhibits a degree of polarity that dictates its behavior in different solvent systems.[2] A calculated LogP of 0.34 indicates a slight preference for lipophilic environments, a critical factor in optimizing both LLE and SPE conditions.[3] Furthermore, its solubility in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and phosphate-buffered saline (PBS) at a physiological pH of 7.2 informs solvent selection for both extraction and elution.[4]
Comparative Overview of Extraction Methodologies
The selection of an appropriate extraction technique hinges on a balance of recovery, purity, throughput, and cost. The following table summarizes the expected performance of SPE, LLE, and PPT for Lisofylline extraction based on data from analogous compounds.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Partitioning between a solid sorbent and a liquid mobile phase. | Partitioning between two immiscible liquid phases. | Removal of proteins by denaturation and precipitation. |
| Reported Recovery (Analogous Compounds) | ~85% (Pentoxifylline from plasma) | ~92% (Pentoxifylline from plasma) | 58-72% (Theophylline from plasma) |
| Selectivity | High | Moderate to High | Low |
| Matrix Effect | Low to Moderate | Moderate | High |
| Throughput | Moderate to High (amenable to automation) | Low to Moderate (can be labor-intensive) | High (simple and fast) |
| Cost per Sample | High | Moderate | Low |
| Primary Advantage | High selectivity and clean extracts. | High recovery for certain analytes. | Simplicity and speed. |
| Primary Disadvantage | Higher cost and potential for method development complexity. | Can be labor-intensive and may form emulsions. | High matrix effects and lower recovery. |
In-Depth Analysis and Experimental Protocols
Solid-Phase Extraction (SPE): The Selective Approach
SPE is renowned for its ability to yield clean extracts by selectively retaining the analyte of interest on a solid sorbent while matrix components are washed away. For a polar molecule like Lisofylline, a mixed-mode sorbent combining reversed-phase and ion-exchange characteristics is often ideal for whole blood samples.[5]
Causality of Experimental Choices:
-
Sorbent Selection: A polymeric mixed-mode cation-exchange sorbent is recommended. The reversed-phase component interacts with the nonpolar aspects of the Lisofylline molecule, while the cation-exchange function captures the weakly basic nitrogen atoms in the xanthine core, enhancing selectivity.
-
Pre-treatment: Hemolysis of red blood cells is crucial to release any sequestered Lisofylline. This is typically achieved by dilution with a hypotonic solution (e.g., water) or through freeze-thaw cycles. Subsequent protein precipitation with a mild organic solvent like acetonitrile is often performed before loading onto the SPE cartridge to prevent clogging.
-
Wash and Elution: A wash step with a weak organic solvent (e.g., 5% methanol in water) removes polar interferences. Elution is then achieved with a stronger organic solvent, often with a modifier (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interactions and ensure complete recovery of Lisofylline.
Experimental Workflow for SPE
Caption: SPE workflow for Lisofylline extraction from whole blood.
Step-by-Step Protocol:
-
Pre-treatment: To 500 µL of whole blood, add 500 µL of deionized water to induce hemolysis. Vortex for 30 seconds. Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the Lisofylline with 1 mL of 5% ammonium hydroxide in methanol.
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE): The Classic Partitioning Method
LLE separates compounds based on their differential solubility in two immiscible liquid phases. The choice of an appropriate organic solvent and the control of the aqueous phase's pH are critical for efficient extraction of polar analytes like Lisofylline.
Causality of Experimental Choices:
-
Solvent Selection: Given Lisofylline's moderate polarity, a relatively polar, water-immiscible organic solvent is required. A mixture of dichloromethane and isopropanol (e.g., 9:1 v/v) offers a good balance of polarity to extract Lisofylline while minimizing the co-extraction of highly polar matrix components.
-
pH Adjustment: Lisofylline contains weakly basic nitrogen atoms. Adjusting the pH of the whole blood sample to a slightly basic condition (e.g., pH 8-9) will neutralize these sites, increasing the molecule's overall hydrophobicity and promoting its partitioning into the organic phase.
-
Salting-Out Effect: The addition of a salt, such as sodium chloride, to the aqueous phase can increase the ionic strength, thereby decreasing the solubility of Lisofylline in the aqueous layer and further driving it into the organic solvent.
Experimental Workflow for LLE
Caption: LLE workflow for Lisofylline extraction from whole blood.
Step-by-Step Protocol:
-
Sample Preparation: To 500 µL of whole blood in a glass tube, add a small amount of solid sodium carbonate to adjust the pH to approximately 9.
-
Extraction: Add 2 mL of a dichloromethane:isopropanol (9:1 v/v) solution.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer to a clean tube.
-
Sample Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT): The High-Throughput Option
PPT is the simplest and fastest of the three methods, making it ideal for high-throughput screening. However, its lack of selectivity often leads to significant matrix effects and potentially lower recovery due to co-precipitation.
Causality of Experimental Choices:
-
Precipitating Agent: Acetonitrile is generally preferred over methanol as it tends to produce a cleaner supernatant and more efficient protein removal.[6] A solvent-to-sample ratio of at least 3:1 is recommended to ensure complete protein precipitation.
-
Temperature: Performing the precipitation at low temperatures (e.g., on ice) can enhance protein precipitation and minimize the degradation of thermolabile compounds.
-
Mixing: Thorough mixing is essential to ensure complete interaction between the solvent and the sample, leading to efficient protein precipitation.
Experimental Workflow for PPT
Caption: PPT workflow for Lisofylline extraction from whole blood.
Step-by-Step Protocol:
-
Sample Preparation: Place 200 µL of whole blood into a microcentrifuge tube.
-
Precipitation: Add 600 µL of ice-cold acetonitrile to the tube.
-
Mixing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted in the mobile phase to improve sensitivity.
Conclusion and Recommendations
The optimal extraction method for Lisofylline from whole blood is contingent upon the specific requirements of the study.
-
For the highest selectivity and cleanest extracts, Solid-Phase Extraction is the recommended method. While it involves a higher initial cost and more complex method development, the resulting data quality is often superior, with minimal matrix effects.
-
Liquid-Liquid Extraction offers a high-recovery alternative, particularly when SPE is not feasible. Careful optimization of the solvent system and pH is crucial for success.
-
Protein Precipitation is best suited for high-throughput screening applications where speed is prioritized over sample purity. Researchers must be cognizant of the potential for significant matrix effects and take appropriate measures, such as the use of a stable isotope-labeled internal standard, to mitigate their impact on data accuracy.
Ultimately, the choice of extraction method should be guided by a thorough validation process that assesses recovery, matrix effects, precision, and accuracy for Lisofylline in the specific whole blood matrix being analyzed.
References
-
PubChem. (n.d.). Lisofylline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chromatography Today. (2016, March 8). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]
-
Wikipedia. (n.d.). Lisofylline. Retrieved from [Link]
Sources
- 1. Lisofylline - Wikipedia [en.wikipedia.org]
- 2. Lisofylline | C13H20N4O3 | CID 501254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-Lisofylline ((S)-Lisophylline) | Others 12 | 100324-80-9 | Invivochem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Lisofylline's Efficacy in Preclinical Inflammation: A Comparative Guide for Drug Development Professionals
This guide provides an in-depth, objective comparison of Lisofylline's (LSF) performance across various preclinical models of inflammation. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized analysis of LSF's mechanisms, efficacy, and potential, grounded in experimental data.
Introduction to Lisofylline: A Modulator of Inflammatory Signaling
Lisofylline, a synthetic methylxanthine and a metabolite of pentoxifylline, has emerged as a compound of significant interest for its unique anti-inflammatory properties.[1][2][3] Unlike many conventional anti-inflammatory drugs that target a single molecule, LSF operates through multifaceted biological pathways, making it a compelling candidate for conditions characterized by excessive inflammation and oxidative stress.[1] Its primary mechanisms of action include the inhibition of pro-inflammatory cytokine production, such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α), and the disruption of their downstream signaling cascades.[1] Furthermore, LSF has been shown to inhibit lipid peroxidation, thereby protecting tissues from oxidative damage.[1]
A key aspect of LSF's action is its ability to modulate immune cell function, particularly that of macrophages and neutrophils.[1] Mechanistically, LSF inhibits the generation of phosphatidic acid and blocks interleukin-12 (IL-12) signaling, which in turn prevents the activation of Signal Transducer and Activator of Transcription 4 (STAT4), a critical pathway in inflammation and autoimmune responses.[3][4][5] This guide will dissect the experimental evidence supporting these mechanisms and evaluate LSF's therapeutic potential in diverse preclinical settings.
Efficacy of Lisofylline in a Preclinical Model of Type 1 Diabetes
Pro-inflammatory cytokines are known to play a crucial role in the pathogenesis of type 1 diabetes.[4][6] LSF's ability to suppress these cytokines makes it a promising candidate for intervention.
The Streptozotocin (STZ)-Induced Diabetes Model in Mice
A widely used model to mimic type 1 diabetes involves the administration of multiple low doses of streptozotocin (STZ) to induce autoimmune-like destruction of pancreatic β-cells.[6] In a study utilizing C57BL/6J mice, daily LSF treatment initiated five days prior to STZ injections and continued for two weeks demonstrated significant protection against the development of diabetes.[6]
Key Findings:
-
Reduced Diabetes Incidence: LSF treatment dramatically reduced the incidence of diabetes to 25% compared to 91.6% in the control group.[6]
-
Suppression of Pro-inflammatory Cytokines: The protective effect was associated with a significant reduction in systemic levels of IFN-γ and TNF-α.[6]
-
Islet Protection: LSF treatment led to the inhibition of macrophage infiltration into the pancreatic islets, restoration of islet insulin secretion, and a reduction in β-cell apoptosis.[6]
The Non-Obese Diabetic (NOD) Mouse Model
The NOD mouse is a spontaneous model of autoimmune diabetes that closely mimics the human disease. Studies in female NOD mice have further solidified the potential of LSF. When administered for three weeks, LSF was shown to suppress IFN-γ production and reduce the onset of insulitis and diabetes.[2][7]
Mechanism of Protection: In vitro studies using isolated NOD islets revealed that LSF preserved β-cell insulin secretion and inhibited DNA damage in the presence of IL-1β.[2] Furthermore, LSF's protective effects in vivo appear to be linked to the suppression of pro-inflammatory cytokines and a reduction in cellular infiltration of the islets, rather than an enhancement of regulatory T cell function.[2] Another critical mechanism is the inhibition of the IL-12/STAT4 signaling pathway, which is linked to the autoimmune-mediated damage of insulin-producing cells.[3][5]
Promotion of Mitochondrial Metabolism in Pancreatic β-cells
Pro-inflammatory cytokines can induce pancreatic β-cell dysfunction, a key event in type 1 diabetes.[8] LSF has been shown to directly protect these cells from cytokine-mediated damage. In studies using the insulin-secreting INS-1 cell line exposed to a combination of IL-1β, TNF-α, and IFN-γ, LSF restored insulin secretion, mitochondrial membrane potential, and overall cell viability.[8] The underlying mechanism for this protection is believed to be the promotion of mitochondrial metabolism.[8]
Comparative Data Summary: Lisofylline in Preclinical Diabetes Models
| Model | Key Efficacy Parameters | LSF Treatment Group | Control Group | Reference |
| STZ-Induced Diabetes (C57BL/6J Mice) | Diabetes Incidence | 25% | 91.6% | [6] |
| Cytokine-Treated INS-1 Cells | Nuclear DNA Breakage | Restored to control levels | >40% | [8] |
| NOD Mice | Diabetes Onset | Reduced | N/A | [2] |
| NOD Mice | IFN-γ Production | Suppressed | N/A | [2] |
Lisofylline in Preclinical Models of Sepsis and Acute Lung Injury
Sepsis and its frequent complication, acute respiratory distress syndrome (ARDS), are characterized by a systemic inflammatory response.[1][9] LSF's broad anti-inflammatory properties have been evaluated in relevant preclinical models.
Porcine Model of Sepsis-Induced Acute Lung Injury
In a study using Hanford minipigs, sepsis was induced by an intravenous infusion of Pseudomonas aeruginosa.[9] LSF was administered either before the onset of sepsis or at 1 and 2 hours post-onset.
Key Findings:
-
Improved Physiological Parameters: LSF treatment, particularly when given pre-sepsis or 1-hour post-sepsis, attenuated sepsis-induced pulmonary hypertension, neutropenia, and arterial hypoxemia.[9]
-
Reduced Lung Injury: LSF treatment also decreased myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and other lung injury measurements.[9]
-
Timing is Critical: The efficacy of LSF was diminished when the treatment was delayed to 2 hours post-onset of bacterial infusion, highlighting a critical therapeutic window.[9] Plasma TNF-α was only decreased in the pre-treatment group.[9]
Rat Model of Hemorrhagic Shock
Hemorrhagic shock can lead to a systemic inflammatory response similar to sepsis. In a prospective, randomized, and blinded study in Sprague-Dawley rats, LSF was added to the fluid resuscitation regimen.[10]
Key Findings:
-
Improved Survival: A single 1-hour infusion of LSF increased the 72-hour survival rate from 20% in controls to 50%.[10] Repeated doses of LSF over 24 hours further improved the survival rate from 40% in controls to 70%.[10]
-
Reduced Leukocyte Adhesiveness: The beneficial effect of LSF was correlated with the complete elimination of the increased leukocyte adhesiveness observed in control animals after shock and resuscitation.[10]
Comparative Data Summary: Lisofylline in Sepsis and Shock Models
| Model | Key Efficacy Parameters | LSF Treatment Group | Control Group | Reference |
| Porcine Sepsis-Induced ALI | Pulmonary Hypertension, Neutropenia, Hypoxemia | Attenuated | Significant increase | [9] |
| Rat Hemorrhagic Shock | 72-hour Survival (single dose) | 50% | 20% | [10] |
| Rat Hemorrhagic Shock | 72-hour Survival (repeated doses) | 70% | 40% | [10] |
Efficacy in a Mouse Model of Obesity-Induced Cardiac Inflammation
Obesity is associated with a state of chronic, low-grade inflammation that can lead to cardiovascular complications.[11]
High-Fat Diet (HFD)-Induced Obesity in Mice
In a study where mice were fed a high-fat diet, LSF treatment was evaluated for its effects on cardiac inflammation.[11]
Key Findings:
-
Alleviation of Cardiac Injury: LSF was observed to alleviate obesity-induced cardiac injury.[11]
-
Improved Metabolic Parameters: This effect was partly indirect, stemming from improved pancreatic β-cell function and insulin sensitivity.[11]
-
Direct Cardiac Effects: LSF also exerted direct effects on the heart by upregulating cardiac AMPK expression and downregulating cardiac inflammation and apoptosis.[11]
-
Reduced Inflammatory Markers: The expression levels of cardiac inflammatory markers such as TNF-α, IL-6, and phosphorylated STAT4 were reduced with LSF treatment.[11]
Experimental Protocols
STZ-Induced Diabetes Model in Mice
-
Animals: C57BL/6J mice are used.
-
LSF Treatment: A daily regimen of Lisofylline is initiated 5 days before the first STZ injection and continues for a total of two weeks.[6]
-
Induction of Diabetes: Diabetes is induced by multiple low doses of streptozotocin (STZ).[6]
-
Monitoring: The incidence of diabetes is monitored regularly.
-
Assessment of Islet Function: At the end of the study, pancreatic islets are isolated to assess insulin secretion.[6]
-
Cytokine Measurement: Serum is collected to measure the levels of various cytokines.[6]
-
Histology: Pancreatic tissue is processed for histological analysis to assess islet infiltration by immune cells.
-
Apoptosis Assessment: Islet apoptosis is quantitatively assessed.[6]
Sepsis-Induced Acute Lung Injury in Pigs
-
Animals: Hanford minipigs (18-25 kg) are used.[9]
-
Induction of Sepsis: Sepsis is induced by a 2-hour intravenous infusion of Pseudomonas aeruginosa.[9]
-
LSF Treatment Groups:
-
Monitoring: Hemodynamics, PaO2, neutrophil counts, and plasma TNF-α concentrations are monitored for 6 hours.[9]
-
Post-mortem Analysis: After 6 hours, lung tissue is sampled to measure the wet-to-dry weight ratio, tissue albumin index, thiobarbituric acid-reactive material content (a marker of lipid peroxidation), and myeloperoxidase (MPO) activity.[9]
Signaling Pathways and Experimental Workflows
Lisofylline's Mechanism of Action in Suppressing Inflammation
Caption: Lisofylline's multifaceted anti-inflammatory mechanism.
Experimental Workflow for STZ-Induced Diabetes Model
Caption: Workflow for evaluating Lisofylline in the STZ-induced diabetes model.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the efficacy of Lisofylline as a potent anti-inflammatory agent in a variety of disease models. Its ability to modulate multiple inflammatory pathways, including the inhibition of key pro-inflammatory cytokines and the STAT4 signaling cascade, provides a solid rationale for its therapeutic potential. The protective effects observed in models of type 1 diabetes, sepsis, and cardiac inflammation are particularly compelling.
However, the translation of these promising preclinical findings into clinical success has been challenging.[12] Issues related to pharmacokinetics, optimal dosing, and the timing of administration in the context of acute and chronic inflammatory diseases in humans require further investigation.[12] Future preclinical studies should aim to bridge this translational gap by incorporating more clinically relevant models and exploring combination therapies. Despite these challenges, Lisofylline remains a valuable pharmacological tool for dissecting inflammatory pathways and a promising scaffold for the development of next-generation anti-inflammatory therapeutics.
References
-
Patsnap Synapse. (2024, June 27). What is Lisofylline used for?Link
-
PubMed. (2003, May). The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice. Link
-
PubMed. (2002, February). Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. Link
-
PubMed. (2003, November). Lisofylline: A Potential Lead for the Treatment of Diabetes. Link
-
APExBIO. ()-Lisofylline - Anti-Inflammatory Agent. Link
-
PubMed. (2002, September). The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice. Link
-
PubMed. (1998, November). The effects of post-treatment with lisofylline, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs. Link
-
Wikipedia. Lisofylline. Link
-
PubMed. (2021, February). Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway. Link
-
Amanote Research. (PDF) The Anti-Inflammatory Compound Lisofylline Prevents. Link
-
PubMed. (2007, May). Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Link
-
PubMed. (2004, March). Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats. Link
-
PubMed. (1997, December). Lisofylline decreases white cell adhesiveness and improves survival after experimental hemorrhagic shock. Link
-
PubMed. (2003, November). Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes. Link
-
PubMed. (2004, November). Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. Link
Sources
- 1. What is Lisofylline used for? [synapse.patsnap.com]
- 2. The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lisofylline - Wikipedia [en.wikipedia.org]
- 4. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of post-treatment with lisofylline, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lisofylline decreases white cell adhesiveness and improves survival after experimental hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lisofylline mitigates cardiac inflammation in a mouse model of obesity through improving insulin secretion and activating cardiac AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+/-)-Lisofylline-d6: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the integrity of our scientific process is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents, such as the deuterated anti-inflammatory agent (+/-)-Lisofylline-d6, is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory guidelines. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound's waste stream confidently and responsibly.
Understanding the Compound: Safety and Hazard Profile
Before initiating any disposal procedure, it is paramount to understand the inherent characteristics of the substance. Safety Data Sheets (SDS) for the parent compound, Lisofylline, indicate that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1][2]. However, it is crucial to recognize that all chemical reagents should be handled with care.
Key Safety Considerations:
-
Incompatible Materials: Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents[2][3].
-
Hazardous Decomposition: Under fire conditions, toxic fumes may be emitted[2][3].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound[2].
While the deuterated form, this compound, is not expected to have significantly different chemical properties from its parent compound, it is best practice to handle it with the same level of caution. The introduction of deuterium does not typically alter the fundamental hazardous nature of a molecule[4].
The Cardinal Rule of Chemical Disposal: Do Not Drain Dispose
The National Institutes of Health (NIH) and the Environmental Protection Agency (EPA) have explicit guidelines prohibiting the disposal of chemical waste down the sanitary sewer unless specifically authorized[5][6][7]. This is a critical measure to prevent the contamination of waterways and protect aquatic ecosystems. Therefore, under no circumstances should this compound or its solutions be poured down the sink .
Step-by-Step Disposal Protocol for this compound
The following protocol is designed to align with best practices for laboratory chemical waste management, emphasizing waste characterization, segregation, and proper labeling.
Step 1: Waste Characterization
Based on available SDS for Lisofylline, this compound is not typically classified as a hazardous waste. However, it should be treated as a non-hazardous chemical waste stream. It is imperative to consult your institution's specific guidelines for waste characterization.
Step 2: Waste Segregation
Proper segregation is fundamental to safe and compliant chemical waste disposal.
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled container. This includes any contaminated items such as weighing paper or pipette tips.
-
Liquid Waste: For solutions of this compound, use a dedicated, chemically resistant, and sealable container. Do not mix this waste with other chemical streams, particularly those containing incompatible materials[8].
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container.
Step 3: Waste Container Labeling
Accurate and thorough labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Affix a chemical waste tag to each container.
-
Clearly write the full chemical name: "this compound" .
-
Indicate the quantity of waste in the container.
-
List all components of any solution, including solvents and their concentrations.
-
Include the date when the waste was first added to the container.
Step 4: Storage of Waste
Waste containers should be stored in a designated satellite accumulation area within the laboratory while awaiting pickup[9].
-
Keep containers securely closed at all times, except when adding waste.
-
Store liquid waste containers in secondary containment to prevent spills.
-
Do not store waste containers in public areas such as hallways[8][10].
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly labeled and contained this compound waste. They will ensure its disposal through a licensed hazardous waste vendor in accordance with all federal, state, and local regulations.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the decision-making and procedural flow for managing this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Hazard Classification | Non-hazardous chemical waste (based on parent compound) | Ensures appropriate handling without unnecessary alarm, while still adhering to chemical waste protocols. |
| Primary Disposal Route | Collection by institutional EHS for incineration or landfill by a licensed vendor. | Prevents environmental contamination and ensures regulatory compliance. |
| Forbidden Disposal Route | Drain Disposal | Protects waterways and avoids violation of EPA and local regulations[7]. |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | Minimizes risk of personal exposure. |
| Waste Segregation | Separate solid and liquid waste streams. Do not mix with other chemicals. | Prevents potentially hazardous reactions and facilitates proper disposal[8]. |
| Container Labeling | Full chemical name, quantity, date, and all components. | Essential for safety, regulatory compliance, and proper handling by disposal personnel[5]. |
| Storage | Securely closed container in a designated satellite accumulation area with secondary containment for liquids. | Prevents spills, leaks, and unauthorized access[9]. |
By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety and environmental responsibility within your laboratory. This commitment not only ensures regulatory compliance but also reinforces the trust placed in us as scientific professionals dedicated to advancing knowledge while protecting our communities and our planet.
References
-
NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
-
NIH Chemical Safety Guide 2015. (2015). National Institutes of Health. Retrieved from [Link]
-
The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019). Hazardous Waste Experts. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals. (2019). US Environmental Protection Agency. Retrieved from [Link]
-
Lisofylline. (n.d.). PubChem. Retrieved from [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. (2025). Stericycle. Retrieved from [Link]
-
EPA Hazardous Pharmaceutical Waste Rule | Complete Guide. (2025). Secure Waste. Retrieved from [Link]
-
Waste & Debris Fact Sheets. (n.d.). US Environmental Protection Agency. Retrieved from [Link]
-
Lisofylline | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
Disposal of deuterium (D₂). (n.d.). Synergy Recycling. Retrieved from [Link]
-
Deuterium Labeled Compounds. (n.d.). ZEOCHEM. Retrieved from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Regensburg. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Disposal of Unused Medicines: What You Should Know. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
Lisofylline-D6. (n.d.). Protheragen. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. nems.nih.gov [nems.nih.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. montgomerycollege.edu [montgomerycollege.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. mwcog.org [mwcog.org]
A Comprehensive Guide to Personal Protective Equipment for Handling (+/-)-Lisofylline-d6
This guide provides essential safety and handling protocols for (+/-)-Lisofylline-d6, a deuterated synthetic molecule with anti-inflammatory properties. As a derivative of pentoxifylline, Lisofylline is investigated for its potential in treating conditions driven by inflammation and oxidative stress, such as type 1 diabetes and acute respiratory distress syndrome.[1][2][3] The introduction of deuterium atoms in this compound is a common strategy in drug development to alter metabolic pathways, potentially enhancing the compound's pharmacokinetic profile.[4][5] While this modification is intended to improve therapeutic characteristics, it necessitates a robust safety protocol due to the compound's biological activity and the unique properties of deuterated molecules.
This document is designed for researchers, scientists, and drug development professionals, offering a detailed framework for the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
While Safety Data Sheets (SDS) for Lisofylline generally classify it as not hazardous, it is a biologically active molecule designed to modulate immune responses.[6][7] It has been shown to inhibit the production of inflammatory cytokines and affect mitochondrial metabolism.[1][8] Therefore, uncontrolled exposure could have unintended physiological effects. Deuterated compounds are generally stable and non-radioactive, but their handling requires adherence to standard chemical safety protocols.[4][9]
Key Potential Hazards:
-
Inhalation: Accidental inhalation of the powdered form can lead to respiratory tract irritation.
-
Skin and Eye Contact: Direct contact may cause irritation.[6][10]
-
Ingestion: Ingestion could lead to unknown systemic effects due to the compound's biological activity.
| Hazard | Route of Exposure | Potential Effects |
| Biological Activity | Inhalation, Ingestion, Skin Absorption | Modulation of immune and metabolic pathways.[1][3][8] |
| Physical Form (Solid) | Inhalation, Skin/Eye Contact | Respiratory tract, skin, or eye irritation.[6][10] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The following recommendations are based on standard laboratory practices for handling biologically active research chemicals.[11][12][13]
Eye and Face Protection
-
Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all laboratory activities involving this compound.
-
Rationale: Safety glasses protect against accidental splashes of solutions or airborne particles of the compound.
-
For Higher Risk Procedures: When there is a significant risk of splashes, such as during bulk solution preparation or transfer, chemical splash goggles should be worn. A face shield, in addition to goggles, is recommended when handling larger quantities.
Skin and Body Protection
-
Lab Coat: A standard, flame-resistant laboratory coat should be worn at all times. It should be buttoned completely to protect underlying clothing and skin.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Type: Nitrile gloves are a suitable choice for handling the solid compound and its solutions in common laboratory solvents. Always consult a glove compatibility chart for the specific solvent being used.[12]
-
Practice: Gloves should be inspected for tears or punctures before use. When handling the compound, it is advisable to double-glove. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.
-
Respiratory Protection
-
When Required: Respiratory protection is generally not necessary when handling small quantities of this compound within a certified chemical fume hood.
-
For Weighing and Handling Powders: To prevent inhalation of fine particles, it is strongly recommended to handle the solid form of the compound in a chemical fume hood or a powder containment hood.
-
In the Absence of a Fume Hood: If a fume hood is not available for weighing, a NIOSH-approved N95 respirator should be used to minimize the risk of inhaling airborne particles.
Safe Handling and Operational Plans
Engineering Controls
The primary line of defense is to handle this compound within a properly functioning chemical fume hood. This minimizes the risk of inhalation and contains any potential spills. An eyewash station and safety shower must be readily accessible in the work area.[6]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.
-
Donning PPE: Put on all required PPE in the correct order (lab coat, then safety glasses/goggles, then gloves).
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving: Add the solvent to the vessel containing the weighed compound. Gently swirl or stir to dissolve. If sonication is required, ensure the vessel is capped.
-
Use: Perform all subsequent experimental steps involving the compound within the fume hood.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of gloves and any other disposable PPE in the designated waste stream.
Diagram: PPE Donning and Doffing Sequence
Caption: Correct sequence for donning and doffing PPE.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek prompt medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6][10]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for proper disposal. Decontaminate the spill area. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Waste containing deuterated compounds should be treated as hazardous chemical waste.[4]
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantities.
-
Disposal: Follow your institution's EHS guidelines for the final disposal of chemical waste. Do not dispose of this material down the drain or in regular trash.[4]
Diagram: Waste Disposal Pathway for this compound
Caption: Waste stream for materials contaminated with this compound.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.
References
- Patsnap Synapse. (2024, June 27). What is Lisofylline used for?
- PubMed. (n.d.). Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism.
- MedchemExpress.com. (2025, May 22). Safety Data Sheet.
-
Wikipedia. (n.d.). Lisofylline. Retrieved from [Link]
- Benchchem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- APExBIO. (n.d.). ()-Lisofylline - Anti-Inflammatory Agent.
- PubMed. (n.d.). Lisofylline: A Potential Lead for the Treatment of Diabetes.
- Synergy Recycling. (n.d.). Disposal of deuterium (D₂).
-
PubMed. (2002, January). Randomized, placebo-controlled trial of lisofylline for early treatment of acute lung injury and acute respiratory distress syndrome. Retrieved from [Link]
- Cayman Chemical. (2025, June 16). Safety Data Sheet.
-
PubChem - NIH. (n.d.). Lisofylline. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- AbMole BioScience. (n.d.). Material Safety Data Sheet of (R)-Lisofylline.
-
PubMed. (n.d.). Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. Retrieved from [Link]
- Cayman Chemical. (n.d.). (R)-Lisofylline (CAS 100324-81-0).
-
ZEOCHEM. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]
-
PMC. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
Sources
- 1. What is Lisofylline used for? [synapse.patsnap.com]
- 2. Lisofylline - Wikipedia [en.wikipedia.org]
- 3. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 10. abmole.com [abmole.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 13. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
